3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Propiedades
IUPAC Name |
3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTGLYCNMGGMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194041 | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-70-0 | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Multi-Technique Approach to the Structural Elucidation of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structural elucidation of the heterocyclic compound 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This molecule, a key intermediate in the synthesis of the potent antipsychotic agent risperidone, requires rigorous analytical confirmation to ensure purity and prevent the formation of undesired isomers.[1] This document, designed for analytical chemists, researchers, and drug development professionals, details an integrated, multi-technique workflow. We will explore the synergistic use of High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. The causality behind each analytical choice is explained, protocols are detailed, and expected data is interpreted to build a conclusive, self-validating structural proof.
Introduction: The Imperative for Unambiguous Characterization
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antidepressant and antipsychotic therapies.[2][3] The title compound, this compound, is a critical synthetic intermediate whose precise molecular architecture is paramount for subsequent reactions and the biological activity of the final product.
Synthetic pathways, while robust, can present opportunities for isomeric impurities. Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential for quality control and regulatory compliance. This guide establishes a logical workflow to move from a proposed structure to a fully validated one, emphasizing the "why" behind each step to provide a deeper understanding of the elucidation process.
Proposed Structure and Analytical Strategy
The primary objective is to confirm the constitution and connectivity of the target molecule as shown below. This includes verifying the core bicyclic ring system and, critically, confirming the precise placement of the methyl and 2-chloroethyl substituents on the pyrimidine ring.
Caption: Proposed structure of this compound.
Our strategy is built on a foundation of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: The Molecular Formula Gatekeeper
3.1 Rationale & Causality
Before dedicating resources to extensive NMR analysis, it is crucial to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with a "soft" ionization technique like Electrospray Ionization (ESI), is the ideal first step.[4][5] ESI is chosen because it minimizes fragmentation, ensuring the observation of the molecular ion (or a pseudo-molecular ion like [M+H]⁺), which is essential for formula determination.[6] For this specific molecule, HRMS serves a dual purpose:
-
Exact Mass Measurement: Provides a highly accurate mass-to-charge (m/z) ratio, allowing for the unambiguous determination of the elemental composition (C₁₁H₁₁ClN₂O).
-
Isotopic Pattern Recognition: The presence of a chlorine atom provides a definitive isotopic signature. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1, a powerful diagnostic tool for confirming the presence of a single chlorine atom.[7][8]
3.2 Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500 to ensure capture of the molecular ion.
3.3 Expected Data & Interpretation
The analysis should yield two key pieces of information, summarized in the table below.
| Parameter | Expected Result | Interpretation |
| Molecular Formula | C₁₁H₁₁ClN₂O | - |
| Monoisotopic Mass | 222.0560 | Calculated for C₁₁H₁₁³⁵ClN₂O |
| Expected [M+H]⁺ (m/z) | 223.0633 | Based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) |
| Isotopic Pattern | Peak at m/z ~223.06 | Corresponds to the [M+H]⁺ ion with ³⁵Cl |
| Peak at m/z ~225.06 | Corresponds to the [M+2+H]⁺ ion with ³⁷Cl | |
| Intensity Ratio | ~3:1 (223:225) | Confirms the presence of one chlorine atom[7][8] |
The successful observation of the correct exact mass and the characteristic 3:1 isotopic cluster provides high confidence in the elemental formula, allowing progression to NMR analysis.
1D NMR Spectroscopy: The Atomic Framework Blueprint
4.1 Rationale & Causality
With the molecular formula confirmed, ¹H and ¹³C NMR spectroscopy are employed to map the proton and carbon skeletons of the molecule. These experiments provide information on the chemical environment, quantity, and neighboring atoms for each unique proton and carbon, forming the foundational dataset for the structural puzzle.
4.2 Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[9][10][11] The choice of solvent is critical; CDCl₃ is often a good starting point for many organic molecules.
-
Internal Standard: Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a secondary reference. Tetramethylsilane (TMS) can be used as a primary reference (0 ppm).[12]
-
Instrumentation: Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion and resolution.
-
Acquisition:
-
For ¹H NMR , acquire a standard spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon, simplifying the spectrum.
-
4.3 Predicted Spectral Data & Interpretation
Based on the proposed structure and known chemical shift ranges for pyrido[1,2-a]pyrimidine systems, the following signals are anticipated.[3][13]
| Atom Number(s) | Signal Type | Predicted ¹H Shift (ppm) | Integration | Predicted ¹³C Shift (ppm) | Interpretation |
| H6 | Doublet of triplets | ~9.0 | 1H | ~137 | Most deshielded aromatic proton due to adjacent bridgehead nitrogen. |
| H7 | Triplet of doublets | ~7.1 | 1H | ~115 | Aromatic proton coupled to H6 and H8. |
| H8 | Triplet | ~7.7 | 1H | ~127 | Aromatic proton coupled to H7 and H9. |
| H9 | Doublet | ~7.7 | 1H | ~126 | Aromatic proton coupled to H8. |
| C4=O | Carbonyl | - | - | ~158 | Carbonyl carbon, typically downfield. |
| C2 | Substituted sp² | - | - | ~151 | sp² carbon attached to nitrogen and methyl group. |
| C3 | Substituted sp² | - | - | ~100 | sp² carbon shielded by two adjacent nitrogen atoms. |
| CH₃ | Singlet | ~2.5 | 3H | ~15 | Methyl group on the pyrimidine ring. |
| -CH₂-CH₂-Cl | Triplet | ~3.2 (α-CH₂) | 2H | ~30 (α-CH₂) | Aliphatic protons of the chloroethyl side chain. |
| Triplet | ~3.9 (β-CH₂) | 2H | ~40 (β-CH₂) | The CH₂ attached to chlorine is more deshielded. |
This 1D NMR data provides a strong foundation, confirming the presence of the key functional groups and fragments (aromatic ring, methyl group, chloroethyl chain). However, it does not unambiguously prove their connectivity.
2D NMR Spectroscopy: Assembling the Final Structure
5.1 Rationale & Causality
2D NMR experiments are essential to definitively establish the bonding network. They reveal correlations between nuclei (¹H-¹H or ¹H-¹³C) that are connected through bonds, allowing us to piece together the fragments identified in the 1D spectra.[14][15]
5.2 COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connections
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[16]
-
Expected Correlations:
-
Strong cross-peaks between the protons of the chloroethyl group (~3.2 ppm and ~3.9 ppm), confirming the -CH₂-CH₂- fragment.
-
Correlations between the adjacent aromatic protons: H6↔H7, H7↔H8, and H8↔H9, confirming the pyridine ring spin system.
-
5.3 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment directly correlates each proton with the carbon atom it is attached to (one-bond ¹JCH coupling).[16]
-
Expected Correlations:
-
A cross-peak connecting the methyl proton signal (~2.5 ppm) to its carbon signal (~15 ppm).
-
Cross-peaks linking the aliphatic protons (~3.2 and ~3.9 ppm) to their respective carbons (~30 and ~40 ppm).
-
Correlations for each aromatic proton (H6, H7, H8, H9) to its corresponding carbon.
-
5.4 HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connectivity Map
The HMBC experiment is arguably the most powerful tool for this elucidation, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[16][17][18] This allows us to connect the distinct fragments. The key correlations that will confirm the substituent positions are:
-
Placement of the Methyl Group: A correlation from the methyl protons (~2.5 ppm) to the C2 carbon (~151 ppm) and the C3 carbon (~100 ppm) would irrefutably place the methyl group at the C2 position.
-
Placement of the Chloroethyl Group: Correlations from the α-CH₂ protons (~3.2 ppm) of the ethyl chain to the C2 and C3 carbons would confirm the attachment of this side chain at the C3 position.
-
Confirmation of the Core Structure: Correlations from H6 (~9.0 ppm) to the C4 carbonyl carbon (~158 ppm) would confirm the fusion of the rings.
Caption: Key HMBC correlations confirming substituent placement.
Conclusion: A Unified Structural Proof
The structural elucidation of this compound is definitively achieved through this multi-technique workflow.
-
HRMS establishes the correct elemental formula (C₁₁H₁₁ClN₂O) and confirms the presence of a single chlorine atom.
-
1D NMR (¹H and ¹³C) provides a complete inventory of all proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY and HSQC) connects the individual atoms into key structural fragments: the pyridine ring, the methyl group, and the chloroethyl side chain.
-
2D NMR (HMBC) provides the final, unambiguous proof by showing the long-range correlations that link these fragments together at the correct positions on the pyrido[1,2-a]pyrimidine core.
The convergence of data from these orthogonal analytical techniques provides a robust, self-validating, and irrefutable confirmation of the molecular structure, meeting the rigorous standards required for pharmaceutical research and development. This systematic approach ensures the identity and purity of key synthetic intermediates, forming a critical foundation for the development of novel therapeutics.
References
- Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
- Hofmann, J., & Svanberg, S. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Google Patents. (n.d.). 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Semantic Scholar. (n.d.). Quantitative analysis of small molecules by desorption electrospray ionization mass spectrometry from polytetrafluoroethylene surfaces.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- MDPI. (n.d.). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation.
- Jasinski, J. P., et al. (n.d.). This compound. PMC - NIH.
- Wikipedia. (n.d.). Electrospray ionization.
- Chemistry LibreTexts. (2022). Isotope Abundance.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Elyashberg, M., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
- Kuhn, S., et al. (2011). Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central.
- ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- Impactfactor. (n.d.). Synthesis, Docking Study and Antitumor Activity of New Pyrido[1,2-a] Pyrimidine Schiff Base Derivatives as Non.
- RSC Publishing. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction.
Sources
- 1. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. scribd.com [scribd.com]
- 11. organomation.com [organomation.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. impactfactor.org [impactfactor.org]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (I), a key intermediate in the synthesis of the atypical antipsychotic agent, Risperidone. This document delves into the compound's structural characteristics, synthesis, analytical characterization, and known physicochemical parameters. Detailed experimental protocols for synthesis and analysis are provided to support researchers in the fields of medicinal chemistry and pharmaceutical development. The guide emphasizes the causality behind experimental choices and provides insights into the compound's reactivity and stability, crucial for its handling and application in drug substance manufacturing.
Introduction and Strategic Importance
This compound, hereafter referred to as Compound (I), is a heterocyclic molecule of significant interest in pharmaceutical synthesis. Its primary importance lies in its role as a direct precursor to Risperidone, a widely used medication for the treatment of schizophrenia and bipolar disorder.[1] The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4]
The structure of Compound (I) features a planar, fused heterocyclic ring system which imparts rigidity, and a reactive 2-chloroethyl side chain at the 3-position. This chloroethyl group is the key functional handle for the subsequent nucleophilic substitution reaction with the second major fragment of Risperidone, thereby forming the final drug substance. Understanding the physicochemical properties of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality and stability of the final Active Pharmaceutical Ingredient (API).
Molecular Structure and Physicochemical Properties
The fundamental identity and physical characteristics of a molecule are the bedrock of its application in synthesis. Below are the core properties of Compound (I).
Structural and Physical Data
Detailed crystallographic studies have confirmed the planar nature of the fused pyrido[1,2-a]pyrimidine ring system.[1] The chloroethyl side chain, however, adopts a synclinal conformation, nearly perpendicular to the plane of the fused rings.[1] This spatial arrangement is critical as it influences the accessibility of the chloroethyl group for subsequent reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁ClN₂O | [1][5] |
| Molecular Weight | 222.67 g/mol | [1][5] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 132-135 °C (405–408 K) | [1] |
| CAS Number | 41078-70-0 | [5] |
| XLogP3 (Computed) | 1.3 | [5] |
Synthesis and Purification
The construction of the pyrido[1,2-a]pyrimidine core is a well-established process in heterocyclic chemistry, typically achieved through the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent.
Rationale for Synthetic Strategy
The most logical and industrially scalable synthesis of Compound (I) involves a two-step process: first, the preparation of a suitable β-ketoester bearing the chloroethyl side chain, followed by a cyclocondensation reaction with 2-aminopyridine. A method analogous to the synthesis of a closely related paliperidone intermediate provides a robust blueprint for this process.[7]
Detailed Experimental Protocol: Synthesis
Expertise & Experience Insight: This protocol is adapted from established methodologies for similar structures. The choice of a non-nucleophilic base in Step 1 is crucial to prevent substitution of the chloro group on the bromo-chloroethane reagent. Polyphosphoric acid (PPA) in Step 2 is a highly effective catalyst and dehydrating agent for this type of cyclocondensation, driving the reaction to completion.
Step 1: Synthesis of Ethyl 2-acetyl-4-chlorobutanoate
-
To a stirred solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (N₂), add ethyl acetoacetate dropwise at 0-5 °C.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Add 1-bromo-2-chloroethane dropwise, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by vacuum distillation to yield ethyl 2-acetyl-4-chlorobutanoate as a colorless oil.
Step 2: Synthesis of this compound (I)
-
Combine ethyl 2-acetyl-4-chlorobutanoate (from Step 1) and 2-aminopyridine in a reaction vessel.
-
Add Polyphosphoric Acid (PPA) portion-wise with efficient mechanical stirring.
-
Heat the mixture to 100-120 °C and maintain for 2-4 hours, monitoring the reaction progress by HPLC.
-
Cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) to pH 7-8, which will precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain pale yellow crystals of Compound (I).[1]
Analytical Characterization and Stability
A robust analytical method is essential for ensuring the purity of Compound (I) and for monitoring its stability, which is critical for its use as a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC)
An established reverse-phase HPLC method provides excellent separation and quantification capabilities for Compound (I).[8]
Protocol: HPLC Analysis
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm[8]
-
Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with phosphoric acid as a modifier. A typical starting gradient could be 70% Water (0.1% H₃PO₄) and 30% MeCN.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (based on methods for Risperidone)[1]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Trustworthiness: This method is scalable and can be adapted for preparative separation to isolate impurities for structural elucidation. For LC-MS applications, the phosphoric acid must be replaced with a volatile modifier like formic acid.[8]
Stability Profile and Reactivity
The stability of Compound (I) is governed by two main factors: the integrity of the heterocyclic core and the reactivity of the chloroethyl side chain.
-
Hydrolytic Stability: The pyrido[1,2-a]pyrimidin-4-one core is generally stable under neutral conditions. However, under strong acidic or basic conditions, hydrolysis of the pyrimidinone ring can occur, especially at elevated temperatures.
-
Reactivity of the Chloroethyl Group: The C-Cl bond in the side chain is the primary site of reactivity. It is susceptible to nucleophilic substitution (Sₙ2) reactions . This is its intended reactivity, allowing for the alkylation of the secondary amine on the piperidine ring of the other Risperidone precursor. This reactivity necessitates that the compound be stored away from strong nucleophiles and moisture to prevent degradation. The electron-withdrawing nature of the fused aromatic ring system may slightly activate the chloroethyl group towards substitution compared to a simple alkyl chloride.
Forced degradation studies , similar to those performed on Risperidone, should be conducted to fully characterize the stability of Compound (I).[1][9] This involves exposing the compound to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and photolytic stress) and monitoring the formation of degradants using a stability-indicating HPLC method.
Conclusion and Future Perspectives
This compound is a well-defined crystalline solid whose strategic importance as a Risperidone intermediate is undisputed. Its synthesis is achievable through a robust and scalable cyclocondensation pathway. While its fundamental physical properties like melting point and molecular structure are well-documented, a significant data gap exists for experimental physicochemical parameters such as aqueous solubility, pKa, and logP. The development of a comprehensive profile of these properties would be highly valuable for refining process models and understanding its behavior in biological systems. The provided analytical HPLC protocol serves as a reliable method for quality control and stability assessment. The inherent reactivity of the chloroethyl side chain, while essential for its synthetic utility, underscores the need for controlled storage and handling conditions to ensure its integrity prior to its use in the final API coupling step.
References
- SIELC Technologies. (n.d.). Separation of 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one on Newcrom R1 HPLC column.
- Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-575.
- CN112979643A. (2021). 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- Hermecz, I., et al. (2005). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones.
- Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
- Abass, M. (n.d.). Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Sciforum.
- Jasinski, J. P., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1987.
- PubChem. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride.
- PubChem. (n.d.). 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one.
- PubChem. (n.d.). Risperidone.
- ResearchGate. (n.d.). Molecular structure of risperidone.
- Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(25), 4363-4374.
- ResearchGate. (n.d.). Physicochemical properties of risperidone.
- PubChem. (n.d.). This compound.
- El-Gazzar, A. R. B. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11953-11968.
- CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- ResearchGate. (n.d.). Chemical structure of risperidone (6).
- Almeri, G., et al. (1988). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica, 43(9), 705-23.
- Khames, A. (2017). Investigation of the effect of solubility increase at the main absorption site on bioavailability of BCS class II drug (risperidone) using liquisolid technique. Saudi Pharmaceutical Journal, 25(7), 1052-1058.
- Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 79(12), 5536-5544.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Siwek, A., et al. (2019). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules (Basel, Switzerland), 24(18), 3359.
- Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 2008-18.
- PubChem. (n.d.). 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one.
- La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of medicinal chemistry, 50(20), 4917-27.
- Royal Society of Chemistry. (n.d.). ChemComm.
- Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic chemistry, 151, 107661.
Sources
- 1. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H11ClN2O | CID 817866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation of the effect of solubility increase at the main absorption site on bioavailability of BCS class II drug (risperidone) using liquisolid technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - Google Patents [patents.google.com]
- 8. Synthesis of some substituted pyrido[1,2‐a]pyrimidin‐4‐ones and 1,8‐naphthyridines | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis pathway for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
An In-Depth Technical Guide to the Synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction
This compound is a pivotal intermediate in the synthesis of Paliperidone, a widely used atypical antipsychotic medication for the treatment of schizophrenia and schizoaffective disorder.[1][2] The pyrido[1,2-a]pyrimidine scaffold itself is a significant N-fused bicyclic heterocycle that is a structural component of numerous biologically active compounds, including antipsychotic agents, tranquilizers, and anti-allergic agents.[3][4][5] The precise and efficient synthesis of this chloroethyl derivative is therefore of considerable interest to researchers and professionals in the field of drug development and medicinal chemistry.
This technical guide provides a comprehensive overview of a plausible and referenced synthetic pathway for this compound. The narrative emphasizes the chemical principles behind the experimental choices, ensuring a deep understanding of the synthetic process.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a multi-step approach. The synthesis can be broadly divided into two key stages: the construction of the core 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, followed by the introduction of the 2-chloroethyl side chain at the C3 position. An alternative, and more direct, approach involves the dehydrogenation of a saturated precursor.
Caption: Retrosynthetic pathways for the target molecule.
Synthetic Pathway I: Stepwise Functionalization
This pathway involves the initial synthesis of the heterocyclic core followed by the sequential introduction of the side chain.
Step 1: Synthesis of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
The formation of the pyrido[1,2-a]pyrimidin-4-one ring system is typically achieved through the cyclocondensation of 2-aminopyridine with a β-keto ester, such as ethyl acetoacetate.[6] This reaction is often catalyzed by an acid and proceeds through an initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.
Caption: Synthesis of the core heterocyclic scaffold.
Experimental Protocol:
-
To a solution of 2-aminopyridine (1 equivalent) in a high-boiling point solvent such as toluene or xylene, add ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the removal of water using a Dean-Stark apparatus.
-
Continue heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a solid.[4]
Causality of Experimental Choices:
-
Solvent: Toluene or xylene are used due to their high boiling points, which are necessary to drive the dehydration and cyclization steps. The azeotropic removal of water with these solvents shifts the equilibrium towards product formation.
-
Catalyst: p-TSA is a strong acid catalyst that protonates the carbonyl group of the ester, making it more electrophilic for the initial nucleophilic attack by the amino group of 2-aminopyridine.
Step 2: Hydroxyethylation at the C3 Position
The introduction of a functional group at the C3 position of the pyrido[1,2-a]pyrimidin-4-one ring can be achieved through various methods. One common approach is the Vilsmeier-Haack reaction to introduce a formyl group, which can then be further manipulated. However, a more direct approach for introducing a hydroxyethyl group involves a reaction with ethylene oxide or a similar reagent.
Experimental Protocol:
-
Dissolve 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in a suitable aprotic solvent like DMF or THF.
-
Cool the solution in an ice bath.
-
Carefully introduce ethylene oxide (excess) into the reaction mixture. Caution: Ethylene oxide is a toxic and flammable gas.
-
Allow the reaction to proceed at a low temperature, gradually warming to room temperature, and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to obtain 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Step 3: Chlorination of the Hydroxyethyl Group
The final step in this pathway is the conversion of the terminal hydroxyl group of the side chain to a chloride. This is a standard transformation that can be achieved using various chlorinating agents.
Caption: Chlorination of the hydroxyethyl intermediate.
Experimental Protocol:
-
Dissolve 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final product. A Chinese patent describes a similar selective chlorination reaction in the synthesis of a paliperidone intermediate.[2]
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
-
Temperature Control: The initial addition of thionyl chloride is performed at 0 °C to control the exothermic reaction and minimize side reactions.
Synthetic Pathway II: Dehydrogenation of a Saturated Precursor
An alternative and potentially more efficient route involves the synthesis of the saturated analogue, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, followed by a dehydrogenation step to introduce the aromaticity in the pyridine ring.
Step 1: Synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This intermediate is a known compound and its synthesis has been described in the context of preparing derivatives for antibacterial studies.[7][8]
Step 2: Dehydrogenation
The final step is the aromatization of the tetrahydro-pyrido ring. This can be achieved using a suitable dehydrogenating agent, such as palladium on carbon (Pd/C) at elevated temperatures.
Experimental Protocol:
-
A procedure has been described where 28 g of this compound is hydrogenated in the presence of 10% palladium on carbon in 6N hydrochloric acid under 35 psi of hydrogen pressure for 8 hours to yield the saturated analogue.[9][10] While this describes the reverse reaction (hydrogenation), the conditions for dehydrogenation would typically involve heating the saturated precursor with a catalyst like Pd/C in a high-boiling solvent.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁ClN₂O | [11] |
| Molecular Weight | 222.67 g/mol | [11] |
| Appearance | Pale yellow crystals | [11] |
| Melting Point | 405–408 K (132-135 °C) | [11] |
The crystal structure of the title compound has been reported, confirming the planarity of the pyrido[1,2-a]pyrimidine ring system.[11]
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through a logical sequence of reactions. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis. The stepwise functionalization of the pre-formed pyrido[1,2-a]pyrimidin-4-one core offers a flexible approach, while the dehydrogenation of a saturated precursor may provide a more direct route if the starting material is readily accessible. Careful control of reaction conditions and appropriate purification techniques are essential to obtain the target molecule in high purity, which is critical for its use as a pharmaceutical intermediate.
References
- Synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Google Patents.
- Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. (2012). PubMed.
- The Role of Intermediates in Paliperidone Synthesis: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthetic scheme of paliperidone: generation of process-related... (n.d.). ResearchGate.
- WO/2010/064134 PROCESS OF SYNTHESIS OF PALIPERIDONE. (n.d.). WIPO Patentscope.
- CN101440093A - Process for synthesizing paliperidone intermediate. (n.d.). Google Patents.
- US7977480B2 - Synthesis of paliperidone. (n.d.). Google Patents.
- Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents. (2012). ResearchGate.
- This compound. (2008). PMC - NIH.
- Regioselective C3 alkenylation of 4 H-pyrido[1,2-a]pyrimidin-4-ones via palladium-catalyzed C-H activation. (2014). PubMed.
- Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). World Journal of Pharmaceutical Sciences.
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Publishing.
- Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. (2021). ResearchGate.
- Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one*. (2011). Sciforum.
- 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2017). ResearchGate.
- 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023). ResearchGate.
- Substrate scope for selenylation of 4H‐pyrido‐[1,2‐a] pyrimidin‐4‐ones.... (n.d.). ResearchGate.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2020). NIH.
- Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. (2014). PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101440093A - Process for synthesizing paliperidone intermediate - Google Patents [patents.google.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS number 41078-70-0
An In-Depth Technical Guide to 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 41078-70-0): A Key Intermediate in Pharmaceutical Synthesis
Introduction
This compound, identified by the CAS Number 41078-70-0, is a heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its core structure, the pyrido[1,2-a]pyrimidine scaffold, is a privileged motif found in numerous biologically active molecules.[1][2] This compound is particularly notable as a key intermediate in the synthesis of risperidone, a potent antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders.[2][3]
The versatility of this molecule stems from its fused aromatic system and, critically, the reactive 2-chloroethyl side chain. This functional group acts as an electrophilic handle, enabling chemists to introduce a wide array of substituents through nucleophilic displacement reactions, thereby generating diverse libraries of novel compounds for drug discovery programs.[4][5] The broader pyrido[1,2-a]pyrimidin-4-one class of molecules has demonstrated a wide range of pharmacological activities, including aldose reductase inhibition, anticancer properties, and modulation of key signaling pathways, making this scaffold a fertile ground for therapeutic innovation.[6][7][8]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, synthesis, reactivity, and applications, grounded in authoritative scientific literature. The aim is to furnish the reader with both the foundational knowledge and the practical insights necessary to effectively utilize this valuable chemical building block in their research and development endeavors.
Section 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. This compound is typically a white solid at room temperature.[9] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 41078-70-0 | [9][10] |
| Molecular Formula | C₁₁H₁₁ClN₂O | [10][11] |
| Molecular Weight | 222.67 g/mol | [10][11] |
| IUPAC Name | 3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | [11] |
| Appearance | White Solid | [9] |
| Melting Point | 144.0 to 148.0 °C | [9][12] |
| Boiling Point | 348.7 °C at 760 mmHg | [9] |
| Density | 1.28 - 1.41 g/cm³ | [9][12] |
| Flash Point | 164.7 °C | [9] |
| Storage | Sealed in a dry place at room temperature | [9] |
Structural Analysis
The molecular structure of this compound has been elucidated through crystallographic studies.[2] These studies reveal that the fused pyrido[1,2-a]pyrimidine ring system is essentially planar.[2] The chloroethyl side chain adopts a synclinal conformation, meaning the chlorine atom is gauche relative to the pyrimidine ring, and this side chain is positioned nearly perpendicular to the plane of the core ring system.[2] This specific three-dimensional arrangement can influence the molecule's reactivity and its interactions with biological targets.
Caption: Chemical structure of the title compound.
Section 2: Synthesis and Mechanistic Insights
The construction of the pyrido[1,2-a]pyrimidin-4-one scaffold is a well-established process in heterocyclic chemistry. The most common and efficient method involves the condensation reaction between a 2-aminopyridine derivative and a β-dicarbonyl compound or its synthetic equivalent.
For the synthesis of the title compound, the key starting materials are 2-aminopyridine and a suitable four-carbon electrophilic component that installs the 2-methyl and 3-(2-chloroethyl) substituents. A plausible precursor for this is 3-(1-(pyridin-2-ylamino)ethylidene)dihydrofuran-2(3H)-one, which can be derived from 2-aminopyridine and 3-acetyl-2-oxo-4,5-dihydrofuran.[9] The reaction proceeds via an initial Michael addition or condensation followed by an intramolecular cyclization and dehydration to form the fused aromatic system.
Illustrative Synthetic Pathway
The following diagram illustrates a conceptual pathway for the synthesis, highlighting the key bond formations that lead to the final product.
Caption: Conceptual synthetic workflow for the title compound.
Exemplary Laboratory Protocol
While specific patented procedures may vary, a general protocol based on established chemical principles for forming this scaffold provides a trustworthy framework.
Objective: To synthesize this compound.
Materials:
-
2-Aminopyridine
-
Ethyl 2-acetyl-4-chlorobutanoate (or a similar β-keto ester)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene or other high-boiling solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq) and ethyl 2-acetyl-4-chlorobutanoate (1.1 eq) in a suitable high-boiling solvent like toluene.
-
Condensation & Cyclization: Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent. Heat the reaction mixture to reflux (typically 110-140°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: PPA protonates the carbonyl groups, activating them towards nucleophilic attack by the amino groups of 2-aminopyridine. The high temperature facilitates both the initial condensation and the subsequent intramolecular cyclization and dehydration, which drives the reaction to completion.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it over ice and neutralizing with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Section 3: Chemical Reactivity and Strategic Applications
The synthetic value of this compound lies in its dual reactivity: the electrophilic chloroethyl side chain and the reducible aromatic core.
Reactivity of the Chloroethyl Side Chain
The primary site of reactivity is the terminal carbon of the chloroethyl group, which is susceptible to nucleophilic attack. This allows for the facile introduction of various nitrogen, oxygen, or sulfur-based nucleophiles, making it an ideal precursor for building diverse molecular libraries.
Caption: Nucleophilic substitution at the chloroethyl side chain.
Case Study: Intermediate for Antipsychotic Drugs The most prominent application of this compound family is in the synthesis of atypical antipsychotics. The related tetrahydro-derivative, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is a direct precursor to both Risperidone and Paliperidone.[3][13] In this synthesis, the chloroethyl group undergoes a nucleophilic substitution reaction with the secondary amine of 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine to form the final active pharmaceutical ingredient (API).[2] The title compound, with its aromatic core, serves as a precursor to this saturated intermediate via catalytic hydrogenation.[14][15]
Case Study: Synthesis of Novel Antibacterial Agents Researchers have utilized the chloroethyl group as a reactive handle to synthesize novel antibacterial agents.[4][16] A series of derivatives were prepared by reacting the saturated analog of the title compound with various aliphatic, aromatic, and heterocyclic amines.[4] Notably, compounds incorporating a piperazine moiety showed significant activity, with one derivative demonstrating twice the potency of the standard drug streptomycin sulfate against certain bacterial strains.[4][16] This highlights the compound's utility as a scaffold for generating new drug candidates.
Section 4: Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is critical, especially when it is intended for use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic methods forms a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR would include distinct peaks for the aromatic protons on the pyrido- system, a singlet for the 2-methyl group, and two triplets corresponding to the adjacent CH₂ groups of the chloroethyl side chain.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (222.67 g/mol ) and its fragmentation pattern, which helps confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a characteristic feature.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O (ketone) group in the pyrimidinone ring (around 1650-1680 cm⁻¹) and C-Cl stretching.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound. By using a validated method with a suitable column and mobile phase, one can separate the main compound from any starting materials, by-products, or degradation products, allowing for precise quantification of purity (typically ≥98%).[10]
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) and provides further evidence of purity.[2]
Section 5: Safety, Handling, and Storage
Proper handling and storage are essential when working with this compound due to its potential hazards.
| Hazard Information | GHS Classification | Precautionary Codes | Reference(s) |
| Acute Toxicity | Acute Tox. 4, Oral (Harmful if swallowed) | H302 | [11][17] |
| Sensitization | Skin Sens. 1B (May cause an allergic skin reaction) | H317 | [11][17] |
| Mutagenicity | Muta. 2 (Suspected of causing genetic defects) | H341 | [11][17] |
| Environmental | Aquatic Chronic 3 (Harmful to aquatic life with long lasting effects) | H412 | [17] |
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest. Take precautionary measures against static discharge.
Storage and Disposal:
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its WGK 3 (severely hazardous for water) classification, it must not be allowed to enter the environment.[17]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful building block that has played a crucial role in the development of important medicines. Its well-defined structure, predictable reactivity, and access to the medicinally relevant pyrido[1,2-a]pyrimidine core make it a compound of high value to the scientific community. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and safely leverage this molecule to drive innovation in drug discovery, from developing new antipsychotics to exploring novel anticancer and antibacterial agents. Future research will likely continue to expand the utility of this scaffold, leading to the discovery of new therapeutic agents that address unmet medical needs.
References
- LookChem. Cas 41078-70-0, 3-(2-Chloroethyl).
- Molbase. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis.
- PubMed. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents.
- ACS Publications. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry.
- Chemical Synthesis. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 63234-80-0.
- PubChem. This compound.
- ACS Publications. Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry.
- ResearchGate. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents.
- ResearchGate. Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF.
- PubMed. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity.
- PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
- NIH - National Center for Biotechnology Information. This compound.
- Apicule. 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one (CAS No: 63234-80-0) API Intermediate Manufacturers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | C11H11ClN2O | CID 817866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-(2-Chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one CAS#: 41078-70-0 [m.chemicalbook.com]
- 13. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0 [chemicalbook.com]
- 14. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound | Sigma-Aldrich [sigmaaldrich.com]
The Multifaceted Biological Activities of Pyrido[1,2-a]pyrimidine Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Anticancer, Antimicrobial, Anti-inflammatory, and Antiviral Properties
The pyrido[1,2-a]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the diverse therapeutic potential of pyrido[1,2-a]pyrimidine derivatives. We will delve into the core biological activities, elucidate the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these promising compounds.
Anticancer Activity: Targeting Key Pathways in Malignancy
Pyrido[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
1.1.1. Induction of Apoptosis:
A primary mechanism by which pyrido[1,2-a]pyrimidine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For instance, certain derivatives have been found to upregulate the expression of pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. This shift in the balance of apoptotic regulators leads to the activation of caspases, a family of proteases that execute the apoptotic program.[1] Notably, the activation of caspase-3, a key executioner caspase, has been observed in response to treatment with specific pyrido[1,2-a]pyrimidine derivatives.[1][2][3]
1.1.2. Cell Cycle Arrest:
In addition to inducing apoptosis, many pyrido[1,2-a]pyrimidine derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This cell cycle arrest often occurs at the G1 or G2/M phases. The mechanism underlying this effect frequently involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Some derivatives have been shown to inhibit CDK4/6, leading to a G1 phase arrest.[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the entry of the cell into the S phase. Furthermore, the upregulation of CDK inhibitors like p21 has also been implicated in the cell cycle arrest induced by these compounds.[2][4]
1.1.3. Inhibition of Signaling Pathways:
Pyrido[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of key signaling pathways that are frequently dysregulated in cancer.
-
SHP2 Inhibition: A notable target of some pyrido[1,2-a]pyrimidin-4-one derivatives is the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cell proliferation, survival, and migration by positively regulating the RAS-ERK and PI3K-AKT signaling pathways. By allosterically inhibiting SHP2, these derivatives can downregulate the phosphorylation of downstream effectors like Akt and Erk1/2, thereby impeding cancer cell growth.
-
PIM-1 Kinase Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.[5][6][7] Inhibition of PIM-1 by these compounds can lead to apoptosis and cell cycle arrest.[6][7]
-
Other Kinase Inhibition: The broader class of pyridopyrimidines has been found to inhibit a variety of other kinases involved in cancer progression, including tyrosine kinases (TKs), phosphoinositide 3-kinase (PI3K), and cyclin-dependent kinases (CDKs).[3]
Quantitative Data: In Vivo Anti-inflammatory Efficacy
The in vivo anti-inflammatory activity of pyrido[1,2-a]pyrimidine derivatives is often assessed using the carrageenan-induced paw edema model in rodents.
| Derivative Class | Dose | Edema Inhibition (%) | Reference |
| Pyrido[2,3-d]pyrimidine-1,4-diones | 10 mg/kg | 60 - >100 | [8] |
| Pyridopyrimidinones | Not Specified | Comparable to celecoxib | |
| 1,3,5-Triazine Derivatives (for comparison) | 200 mg/kg | 72.08 - 99.69 |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Divide the animals into groups: a control group, a positive control group (treated with a known anti-inflammatory drug like indomethacin), and test groups (treated with different doses of the pyrido[1,2-a]pyrimidine derivative).
-
-
Compound Administration:
-
Administer the test compound and the positive control to the respective groups, typically via oral or intraperitoneal routes, at a specific time before carrageenan injection (e.g., 30-60 minutes). The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Antiviral Activity: A Potential Weapon Against Viral Pathogens
Recent studies have highlighted the antiviral potential of pyridopyrimidine derivatives against a range of viruses, including human coronaviruses.
Spectrum of Activity
Derivatives of the broader pyridopyrimidine class have shown activity against various RNA and DNA viruses. For instance, some have been investigated for their activity against Herpes Simplex Virus (HSV). [9]More recently, certain pyrimido[4,5-d]pyrimidines have demonstrated efficacy against human coronavirus 229E (HCoV-229E). [10]Other related structures have been evaluated against Rotavirus and Coxsackievirus B4.
Quantitative Data: In Vitro Antiviral Efficacy
The antiviral activity is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication or cytopathic effect.
| Derivative Class | Virus | EC50 (µM) | Reference |
| Pyrimido[4,5-d]pyrimidines | HCoV-229E | Weak but selective activity | [10] |
Experimental Protocol: Antiviral Assay for Human Coronavirus 229E
This protocol outlines a general method for assessing the antiviral activity of compounds against HCoV-229E using a cytopathic effect (CPE) reduction assay.
Principle: HCoV-229E infection of susceptible cells (e.g., MRC-5 or Huh-7) leads to a visible cytopathic effect, which includes cell rounding and detachment. The ability of a test compound to inhibit this CPE is a measure of its antiviral activity.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a susceptible cell line (e.g., MRC-5) in a 96-well plate until a confluent monolayer is formed.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test pyrido[1,2-a]pyrimidine derivative in a suitable infection medium.
-
Prepare a stock of HCoV-229E at a known titer.
-
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Add the diluted test compound to the wells, followed by the addition of the virus at a specific multiplicity of infection (MOI). Include a virus control (no compound), a cell control (no virus or compound), and a positive control (a known antiviral drug).
-
Incubate the plate at 33-35°C in a 5% CO₂ incubator.
-
-
CPE Observation and Quantification:
-
Monitor the plates daily for the appearance of CPE.
-
After a set incubation period (e.g., 3-5 days), quantify the CPE. This can be done visually by scoring the percentage of cell destruction or by using a cell viability assay such as the MTT assay or a neutral red uptake assay.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of CPE reduction against the compound concentration.
-
Conclusion and Future Perspectives
The pyrido[1,2-a]pyrimidine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the significant potential of this heterocyclic system. The mechanisms of action, while varied, often involve the modulation of key signaling pathways and cellular processes that are fundamental to disease pathogenesis.
The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of new pyrido[1,2-a]pyrimidine derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds for their respective targets. Further elucidation of their molecular mechanisms of action will be crucial for their rational design and development as next-generation therapeutics. The continued exploration of the pyrido[1,2-a]pyrimidine scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
- Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs.
- Youssef, M. M., El-Sayed, R. A., & El-Adwy, R. A. (2014). Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d]t[2][9][10]riazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. European Journal of Medicinal Chemistry, 83, 155–166.
- Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(14), 11098-11111.
- Abdel-Aziz, A. A., El-Sayed, N. N., & El-Azab, A. S. (2022).
- de la Cuesta, J., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123.
- Wang, Y., et al. (2001). Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line. BMC Cancer, 1(1), 1-9.
- Yousif, E., et al. (2017). IC50 (μg) values of pyrido-pyrimidine derivatives after 24 h continuous exposure of tumor cell lines.
- Abbas, S. E., et al. (2018). IC50 (μg) values of pyrido-pyrimidine derivatives after 24 h continuous exposure of tumor cell lines.
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- Abbas, S. E., George, R. F., Samir, E. M., Aref, M. M., & Abdel-Aziz, H. A. (2019). Synthesis and anticancer activity of some pyrido [2,3-d] pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395–2414.
- Kumar, P., et al. (2016). Green synthesis and antimicrobial evaluation ofpyrido[1,2-a]pyrimidine3-carbonitrile derivatives. Der Pharma Chemica, 8(19), 336-342.
- Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 329-341.
- Sharma, A., & Kumar, V. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-423.
- Abdel-Aziz, A. A., et al. (2019). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Future Medicinal Chemistry, 11(13), 1565-1578.
- El-Gamal, M. I., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. Pharmaceuticals, 15(10), 1262.
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Consensus.
- Abdelgawad, M. A., et al. (2022). Representative examples of previously identified anti-inflammatory...
- Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(1), 1-27.
- Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
- Kumar, A., et al. (2018). Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4h-Pyrido [1, 2-A] Pyrimidine Derivatives.
- Singh, P. P., et al. (2015). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- Abdelgawad, M. A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Drug Design, Development and Therapy, 16, 199–215.
- El-Malah, A. A., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 136–147.
- Rashad, A. E., et al. (2008). 5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(10), 643–648.
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Consensus.
Sources
- 1. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antitumor Mechanism of Action of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This guide provides a comprehensive exploration of the putative mechanism of action for the antitumor activity of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the broader class of pyrido[1,2-a]pyrimidine derivatives to propose a scientifically-grounded hypothesis for this specific compound's anticancer effects. Furthermore, it outlines detailed experimental protocols to validate the proposed mechanisms, ensuring a self-validating system of inquiry.
Introduction: The Therapeutic Potential of Pyrido[1,2-a]pyrimidines
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This class of molecules has demonstrated significant potential in various therapeutic areas, including antidepressant, neurotropic, and gastrointestinal protective effects.[2] Notably, various derivatives of pyrido[1,2-a]pyrimidine have been investigated for their potent anticancer properties.[1][2][3] The versatility of this scaffold allows for substitutions that can modulate its biological activity, making it a fertile ground for the development of novel therapeutic agents.
The compound this compound is a specific derivative that has been synthesized and evaluated for its biological activities.[4][5] While its role as an intermediate in the synthesis of the antipsychotic drug Risperidone is documented, its intrinsic antitumor potential warrants a dedicated investigation.[4] The presence of a reactive 2-chloroethyl group suggests a potential for covalent interactions with biological macromolecules, a common mechanism for alkylating anticancer drugs.
Proposed Mechanism of Antitumor Action
Based on the chemical structure of this compound and the known mechanisms of other anticancer pyridopyrimidine derivatives, a multi-faceted mechanism of action is proposed. This hypothesis centers on two key pillars: DNA alkylation and inhibition of critical signaling pathways .
DNA Alkylation and Induction of Apoptosis
The 2-chloroethyl moiety is a well-known alkylating group. It is plausible that this compound acts as a DNA alkylating agent. This process would involve the formation of a highly reactive aziridinium ion, which can then covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine. This leads to the formation of DNA adducts, which can induce DNA damage, trigger cell cycle arrest, and ultimately lead to apoptosis.[6][7]
Hypothesized DNA Alkylation and Apoptosis Induction Pathway:
Caption: Proposed pathway of DNA alkylation and apoptosis induction.
Inhibition of Key Kinase Signaling Pathways
Several pyrido[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Src Homology-2 containing protein tyrosine phosphatase 2 (SHP2).[8][9] It is hypothesized that this compound may also function as a kinase inhibitor. The pyrido[1,2-a]pyrimidine core could bind to the ATP-binding pocket of various kinases, leading to the downregulation of pro-survival signaling pathways like RAS-ERK and PI3K-AKT.
Hypothesized Kinase Inhibition Pathway:
Caption: Proposed mechanism of kinase inhibition.
Experimental Validation Protocols
To rigorously test the proposed mechanisms of action, a series of in vitro experiments are outlined below.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, COLO205, Hep G2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Tissue of Origin | Expected Outcome |
| HeLa | Cervical Cancer | Dose-dependent decrease in viability |
| COLO205 | Colon Cancer | Dose-dependent decrease in viability |
| Hep G2 | Liver Cancer | Dose-dependent decrease in viability |
| MCF-7 | Breast Cancer | Dose-dependent decrease in viability |
DNA Damage and Repair Assays
Objective: To assess the ability of the compound to induce DNA damage.
Protocol: Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for various time points (e.g., 6, 12, 24 hours).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with alkaline buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Protocol: Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay
Objective: To confirm that cell death is occurring via apoptosis.
Protocol: Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Kinase Inhibition Assays
Objective: To investigate the inhibitory effect of the compound on specific kinases.
Protocol: In Vitro Kinase Assay
-
Assay Setup: In a microplate, combine the recombinant kinase (e.g., EGFR, SHP2), a specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.
-
Data Analysis: Calculate the IC50 value for kinase inhibition.
Experimental Workflow for Mechanistic Validation:
Caption: A logical workflow for the experimental validation of the proposed mechanism.
Conclusion and Future Directions
The pyrido[1,2-a]pyrimidine derivative, this compound, presents a promising scaffold for the development of novel anticancer agents. The proposed dual mechanism of action, involving DNA alkylation and kinase inhibition, provides a solid foundation for further investigation. The detailed experimental protocols outlined in this guide offer a clear path to validate these hypotheses and to fully elucidate the antitumor properties of this compound. Future studies should also focus on in vivo efficacy using xenograft models and a comprehensive toxicological profiling to assess its potential as a clinical candidate. The exploration of structure-activity relationships through the synthesis of new analogs will also be crucial for optimizing the potency and selectivity of this promising class of molecules.
References
- Gudipati, R., et al. (2019). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Journal of Taibah University for Science, 13(1), 639-651. [Link]
- Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]
- Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 152, 107661. [Link]
- Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(1), 1-25. [Link]
- Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6289. [Link]
- Singh, P., et al. (2025). Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Archiv der Pharmazie, 358(1), e202300412. [Link]
- Patel, R. V., et al. (2018). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrido[2,3-d][1][3][10]triazolo[4,3-a]pyrimidin-5-one derivatives. European Journal of Medicinal Chemistry, 46(6), 2031-2036. [Link]
- Ravikumar, K., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1987. [Link]
- El-Sayed, N. F., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]
- Kassab, R. M., et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules, 26(19), 5779. [Link]
- Lee, H. Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 5(7), 969-974. [Link]
- Al-Ostoot, F. H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1973. [Link]
- Noolvi, M. N., et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Letters in Drug Design & Discovery, 10(2), 125-132. [Link]
- Marshall, M. E., et al. (1987). Mechanism of antitumor action of pyrimidinones in the treatment of B16 melanoma and P388 leukemia. Journal of Cancer Research and Clinical Oncology, 113(4), 341-350. [Link]
- Teicher, B. A. (2006). Cancer Therapeutics: Understanding the Mechanism of Action.
- Ghorab, M. M., et al. (2022). Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action. Molecular and Clinical Oncology, 17(3), 1-1. [Link]
- Speed Pharmacology. (2020, March 1). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY) [Video]. YouTube. [Link]
- American Cancer Society. (2023, May 15). Chemotherapy. [Link]
- Al-Sanea, M. M., et al. (2023). Mechanism of action of chemotherapeutic agents.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one discovery and history
An In-depth Technical Guide to 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: From Discovery to Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous biologically active compounds. Its rigid, fused-ring structure provides a unique three-dimensional framework for the precise positioning of functional groups, enabling targeted interactions with biological macromolecules. This guide focuses on a specific, yet significant, derivative: this compound. We will explore its discovery, the chemical logic behind its synthesis, its structural characteristics, and its crucial role as a synthetic intermediate in the pharmaceutical industry.
The Genesis of a Scaffold: The Pyrido[1,2-a]pyrimidine Core
The exploration of fused pyrimidine systems, such as the pyrido[1,2-a]pyrimidine core, has been a fruitful endeavor in the quest for novel therapeutic agents. These heterocycles exhibit a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties.[1][2] The inherent bioactivity of this scaffold has driven extensive research into its synthesis and functionalization, leading to the development of diverse derivatives with tailored properties.[3][4] The title compound, this compound, emerged from this rich history of chemical exploration.
Discovery and Historical Significance: An Intermediate to an Antipsychotic
While the broader class of pyrido[1,2-a]pyrimidin-4-ones has been known for decades, the specific discovery and development of this compound are intrinsically linked to its role as a key intermediate in the synthesis of Risperidone.[5][6] Risperidone is a potent antipsychotic agent used extensively for the treatment of schizophrenia and other psychiatric disorders.[5] This connection elevated the compound from a mere laboratory curiosity to a molecule of significant industrial and pharmaceutical importance. Its synthesis and purification became critical steps in the manufacturing pipeline of a major therapeutic drug.
The core structure itself has been the subject of crystallographic studies, which have provided precise insights into its molecular geometry. The pyrido[1,2-a]pyrimidine ring system is essentially planar, a feature that influences its interaction with biological targets.[5] The chloroethyl side chain, however, is oriented nearly perpendicular to this plane, adopting a synclinal conformation.[5] This specific three-dimensional arrangement is a crucial aspect of its reactivity and its utility as a building block.
Synthesis and Chemical Logic
The synthesis of this compound is a well-established process, often starting from its saturated precursor, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The final step involves a dehydrogenation reaction to introduce the aromaticity in the pyridine ring.
Synthetic Workflow Overview
The logical progression from the tetrahydro-precursor to the final aromatic product is a critical transformation. This dehydrogenation is a key step to achieve the final planar, conjugated ring system characteristic of the target molecule.
Caption: Workflow for the dehydrogenation synthesis.
Detailed Experimental Protocol: Dehydrogenation
This protocol describes the conversion of the tetrahydro-derivative to the final aromatic product.
Materials:
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
6N Hydrochloric Acid
-
10% Palladium on Carbon (Pd/C) catalyst
-
Isopropanol
-
Diatomaceous earth (Celite)
Procedure:
-
Dissolution: Dissolve the starting material, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, in 6N hydrochloric acid.[7]
-
Catalyst Addition: To this solution, carefully add the 10% palladium on carbon catalyst.[7]
-
Hydrogenation: Subject the reaction mixture to hydrogen pressure (e.g., 35 psi) and stir at room temperature for several hours (e.g., 8 hours) to effect dehydrogenation.[6][7]
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[7]
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.[7]
-
Crystallization: Add isopropanol to the residue and stir. The product will precipitate as a solid.[7]
-
Isolation: Collect the solid product by filtration and dry to obtain pure this compound.[7]
Structural and Physicochemical Properties
The identity and purity of the synthesized compound are confirmed by a suite of analytical methods.
| Property / Technique | Description / Expected Data |
| CAS Number | 81786-6 (for the title compound) |
| Molecular Formula | C₁₁H₁₁ClN₂O[8] |
| Molecular Weight | 222.67 g/mol |
| Appearance | Pale yellow or white solid[5][6] |
| ¹H NMR | Expect signals for the aromatic protons of the fused rings, a singlet for the C2-methyl group, and two triplets corresponding to the -CH₂-CH₂-Cl moiety. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z 222, with a characteristic M+2 peak (~3:1 ratio) due to the ³⁷Cl isotope. |
| Crystal Structure | Orthorhombic crystal system, with a planar pyrido[1,2-a]pyrimidine ring system.[5] |
Biological Relevance and Mechanism of Action
The primary biological relevance of this compound stems from two key aspects: its role as a precursor to Risperidone and the inherent reactivity of its chloroethyl group.
Role as a Synthetic Precursor
The chloroethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution. In the synthesis of Risperidone, this group reacts with the secondary amine of the 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine moiety to form the final drug molecule. This alkylation reaction is the linchpin of the entire synthesis.
Potential as a Bioactive Agent
The 2-chloroethyl functional group is a well-known "warhead" in medicinal chemistry, particularly in the design of alkylating agents for anticancer therapy. Although the primary application of this specific molecule is as an intermediate, its structure suggests a potential mechanism of action as a DNA alkylating agent.
Proposed Mechanism:
-
Activation: Intracellularly, the molecule can undergo a spontaneous cyclization to form a highly strained and electrophilic aziridinium ion.
-
DNA Alkylation: This reactive intermediate can then be attacked by nucleophilic sites on DNA, most commonly the N7 position of guanine bases.
-
Cellular Response: The formation of this covalent DNA adduct disrupts DNA replication and transcription, triggering DNA damage response pathways and ultimately leading to apoptosis (programmed cell death).
Caption: Proposed bioactivation and DNA alkylation pathway.
It is important to note that while this mechanism is plausible based on the molecule's structure, its primary documented role remains that of a synthetic intermediate rather than a therapeutic agent in its own right.
Conclusion and Future Outlook
This compound stands as a molecule of dual identity. Historically and industrially, it is a critical building block in the synthesis of the antipsychotic drug Risperidone. From a chemical and potential pharmacological perspective, its structure contains a reactive moiety that suggests a potential, albeit underexplored, role as a bioactive agent. The well-defined synthesis, detailed structural characterization, and clear link to a major pharmaceutical product make it an exemplary case study in the journey of a molecule from laboratory synthesis to industrial application. Future explorations could focus on leveraging the reactive chloroethyl group to develop novel covalent inhibitors for various biological targets, expanding the utility of this versatile scaffold beyond its current application.
References
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis. (n.d.). Google Patents.
- Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M., Yathirajan, H. S., & Narayana, B. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o1987.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Patel, R. V., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents.International Journal of PharmTech Research, 8(1), 1-10.
- La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity.Journal of Medicinal Chemistry, 50(20), 4917-27.
- Kumar, A., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.Journal of Heterocyclic Chemistry.
- Narayana, B., et al. (2012). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents.Medicinal Chemistry Research, 22, 89-96.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS#: 63234-80-0 [m.chemicalbook.com]
- 7. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C11H11ClN2O | CID 817866 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The compound 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one presents a compelling scaffold for therapeutic development, combining a privileged heterocyclic core with a reactive electrophilic moiety.[1] The pyrido[1,2-a]pyrimidine structure is a known pharmacophore present in molecules targeting a range of proteins, including protein kinases and phosphatases.[2][3][4] The addition of a 2-chloroethyl group, a classic alkylating agent, introduces the potential for covalent modification of biological targets.[5][6][7][8] This dual nature suggests two primary, distinct mechanisms of action: broad DNA alkylation characteristic of traditional chemotherapeutics, or targeted covalent inhibition of specific proteins, a hallmark of modern precision medicine. This guide provides a structured, rationale-driven framework for systematically identifying and validating the therapeutic targets of this compound, enabling its effective translation from a chemical entity to a potential therapeutic agent.
Part 1: Compound Profile and Mechanistic Rationale
The therapeutic potential of this compound is rooted in its hybrid structure. Understanding its two key components is critical to designing a logical target discovery strategy.
1.1 The Pyrido[1,2-a]pyrimidine Core: A Privileged Scaffold The fused pyridine and pyrimidine ring system is a common feature in bioactive molecules.[4] Derivatives of this and similar scaffolds, like pyrido[2,3-d]pyrimidines, are known to inhibit a wide array of protein kinases, including tyrosine kinases and PI3K, by competing with ATP in the enzyme's active site.[3][9] This established biological activity makes protein kinases a primary hypothesized target class for the compound . Recent studies have also shown that derivatives of the pyrido[1,2-a]pyrimidin-4-one core can act as allosteric inhibitors of enzymes like SHP2, a key node in cancer signaling pathways.[2]
1.2 The 2-Chloroethyl "Warhead": A Covalent Modifier The 2-chloroethyl group is a well-characterized electrophilic "warhead".[10] It is the active component in nitrogen mustards and nitrosoureas, classes of chemotherapy drugs that function by covalently attaching alkyl groups to DNA.[5][6][8][11] This DNA damage, if not repaired, prevents cell replication and triggers cell death, an effective mechanism against rapidly dividing cancer cells.[5][7]
Alternatively, this reactive group can form a covalent bond with nucleophilic amino acid residues (like cysteine, lysine, or serine) on proteins.[12][13] When guided by the specific binding of the pyridopyrimidine core, this can lead to targeted covalent inhibition.[14] This mechanism offers significant advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[12][15]
This structural analysis leads to two central hypotheses for the compound's mechanism of action (MOA):
-
Hypothesis A: DNA Alkylating Agent. The compound acts non-specifically, causing widespread DNA damage and cytotoxicity in rapidly proliferating cells.
-
Hypothesis B: Targeted Covalent Inhibitor. The compound selectively binds to and covalently modifies one or more proteins (e.g., kinases), leading to the specific inhibition of their signaling pathways.
The following sections outline the experimental workflows required to test these hypotheses and uncover the compound's true therapeutic targets.
Part 2: Unbiased, Global Target Identification Strategies
To cast a wide net and identify potential protein targets without preconceived bias, chemical proteomics is the strategy of choice. Activity-Based Protein Profiling (ABPP) is a powerful subset of this field, designed specifically to map the direct protein interactions of a small molecule within a complex proteome.[16][17][18][19]
Workflow 1: Activity-Based Protein Profiling (ABPP)
The core principle of ABPP is to use a modified version of the compound of interest—a chemical probe—to "fish out" its binding partners from a cell lysate or even live cells.[19][20] This provides an unbiased, global view of the compound's interactome.[17]
Caption: Figure 1. A streamlined workflow for identifying protein targets using ABPP.
Detailed Protocol: Competitive ABPP for Target Identification
This protocol uses a competitive format to identify high-confidence targets.
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a terminal alkyne group. This "clickable" handle should be added at a position that does not disrupt the compound's core binding interactions.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line known to be sensitive to the compound from initial phenotypic screens) to ~80% confluency.
-
Prepare two sets of cell lysates.
-
Set A (Competitive): Pre-incubate the lysate with an excess (e.g., 100x) of the original, unlabeled parent compound for 1 hour.
-
Set B (Control): Incubate the lysate with a vehicle control (e.g., DMSO).
-
Add the alkyne-tagged probe to both sets and incubate for an additional hour.
-
-
Click Chemistry and Enrichment:
-
To both lysates, add the click-chemistry reagents: a biotin-azide tag, copper(I) catalyst, and a ligand (e.g., TBTA). This reaction covalently links biotin to the probe-bound proteins.
-
Add streptavidin-coated magnetic beads to both samples and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Mass Spectrometry:
-
Perform an on-bead tryptic digest to release peptides from the captured proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in both the competitive (A) and control (B) samples.
-
True targets will be significantly less abundant in the competitive sample because the parent compound blocked the probe from binding. Proteins present in high amounts in both samples are likely non-specific binders.
-
Part 3: Validation of Hypothesized Target Classes
The following workflows are designed to directly test the two primary hypotheses derived from the compound's structure.
Investigation of the DNA Damage Pathway
If the compound functions as a classical alkylating agent, it will induce DNA strand breaks.[5] This can be directly measured using well-established cellular assays.
Protocol: Alkaline Comet Assay
The Comet assay (or single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[21][22] Damaged DNA migrates faster in an electric field, forming a "comet tail."[22]
-
Cell Treatment: Treat a suitable cell line with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a defined period (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Cell Embedding: Mix the harvested cells with low-melting-point agarose and pipette onto a specialized slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."[22]
-
Alkaline Unwinding & Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[23] Apply an electric field (e.g., 21V for 30 minutes).[23]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green I) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA in the head and tail of at least 50 comets per sample. The percentage of DNA in the tail is directly proportional to the amount of DNA damage.
Protocol: γ-H2AX Immunofluorescence Assay
Phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[24][25][26] Detecting γ-H2AX foci by immunofluorescence provides a highly specific and sensitive measure of DSB formation.[25][27][28]
-
Cell Treatment: Grow cells on glass coverslips and treat with the compound as described for the Comet assay.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining:
-
Block non-specific antibody binding with bovine serum albumin (BSA).
-
Incubate with a primary antibody specific for phosphorylated H2AX (Ser139).
-
Wash, then incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on slides and acquire images using a fluorescence or confocal microscope.
-
Quantification: Count the number of distinct γ-H2AX foci per nucleus. A significant increase in foci compared to the vehicle control indicates the induction of DSBs.
Caption: Figure 2. DNA Damage Response pathway and key validation points.
Investigation of Protein Kinase Inhibition
If the compound acts as a targeted covalent inhibitor, kinome profiling is an essential first step to identify its specific kinase targets among the ~500+ kinases in the human genome.[29][30]
Protocol: Kinome-Wide Profiling Screen
Numerous commercial services (e.g., Eurofins Discovery, Pharmaron, AssayQuant) offer kinome profiling.[30][31][32] A typical approach is a competition binding assay or an activity-based assay.
-
Compound Submission: Submit the compound to a specialized provider.
-
Screening: The service will perform a high-throughput screen of the compound, typically at a single high concentration (e.g., 1-10 µM), against a large panel of recombinant human kinases (often >400).
-
Data Output: The primary output is typically "percent inhibition" at the tested concentration for each kinase.
-
Hit Identification: Kinases showing significant inhibition (e.g., >80%) are considered primary hits for further validation.
Table 1: Representative Kinome Profiling Hit Data
| Kinase Target | Family | Percent Inhibition @ 1 µM |
| EGFR | Tyrosine Kinase | 98% |
| BTK | Tyrosine Kinase | 95% |
| JAK3 | Tyrosine Kinase | 89% |
| ABL1 | Tyrosine Kinase | 45% |
| CDK2 | CMGC | 21% |
| p38α | CMGC | 15% |
| PI3Kα | Lipid Kinase | 10% |
Data are hypothetical for illustrative purposes.
Protocol: Cellular Target Engagement & Pathway Analysis
Once top hits are identified from the kinome screen (e.g., EGFR), the next crucial step is to confirm that the compound engages the target in a cellular context and inhibits its downstream signaling.[33][34]
-
Cell Line Selection: Choose a cell line where the target kinase is a known driver of proliferation (e.g., A431 cells for EGFR).
-
Compound Treatment: Treat the cells with the compound across a dose-response range for a short period (e.g., 1-2 hours) to capture direct effects on signaling.
-
Lysate Preparation: Harvest the cells and prepare protein lysates.
-
Western Blotting:
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe separate membranes with antibodies against:
-
The phosphorylated (active) form of the target kinase (e.g., p-EGFR).
-
The total amount of the target kinase (e.g., Total EGFR).
-
A key downstream phosphorylated substrate (e.g., p-ERK).
-
A loading control (e.g., GAPDH or β-actin).
-
-
-
Analysis: A successful target engagement will show a dose-dependent decrease in the phosphorylation of the target and its downstream substrate, without affecting the total protein levels.
Part 4: Conclusion and Path Forward
This guide outlines a systematic, evidence-based approach to deconvoluting the therapeutic mechanism of this compound. By employing both unbiased discovery methods like ABPP and hypothesis-driven validation assays, researchers can efficiently pinpoint the compound's primary molecular targets.
-
If the DNA damage assays are strongly positive , the compound likely functions as a non-specific alkylating agent. Further development would focus on traditional oncology applications and managing off-target toxicities.
-
If the kinome profiling and cellular engagement assays yield specific, potent hits , the compound is a candidate for development as a targeted covalent inhibitor. This opens a path toward precision medicine, where subsequent efforts would involve lead optimization to enhance selectivity, in vivo efficacy studies in relevant disease models, and further target validation experiments.[34][35]
Ultimately, this rigorous, multi-faceted strategy provides the foundational data necessary to understand the compound's mechanism of action, enabling informed decisions for its future as a potential therapeutic.
References
- Target identification with quantitative activity based protein profiling (ABPP). PubMed.
- Covalent Inhibition in Drug Discovery.
- Kinome Profiling Service. MtoZ Biolabs.
- Targeted covalent inhibitors. Wikipedia.
- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
- CometAssay® Principle-How To Run Comet Assay. R&D Systems.
- Alkyl
- Comet Assay for the Detection of DNA Breaks Protocol.
- USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Advanced Activity-Based Protein Profiling Application Str
- List of Alkyl
- Activity based Protein Profiling (Abpp).
- Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
- Comet Assay Protocol. mcgillradiobiology.ca.
- Quantitative Kinome Profiling Services. CD Biosynsis.
- Recent advances in the development of covalent inhibitors.
- Cancer Chemotherapy: Alkyl
- 12 Key Alkylating Agents Examples in Chemotherapy: Wh
- Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol.
- Alkyl
- General mechanism of covalent inhibition of a protein target by a...
- Activity Based Protein Profiling ABPP. MtoZ Biolabs.
- Comet assay. Wikipedia.
- Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Springer Link.
- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
- Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
- γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chrom
- H2AX as a Sensor of DNA Damage. Center for Cancer Research.
- The rise of covalent inhibitors in str
- The Future of Synthesis: Innovations with 2-Chloroethyl Isocyan
- γ-H2AX - A Novel Biomarker for DNA Double-strand Breaks. In Vivo.
- Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
- This compound. Chem-Impex.
- This compound. PubChem.
- Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents.
- Synthesis of 3-(2-chloroethyl)
- Validation guidelines for drug-target prediction methods.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Royal Society of Chemistry.
- 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. PubChem.
- The Reactivity and Applications of 2-Chloroethyl Chloroform
- The Art of Finding the Right Drug Target: Emerging Methods and Strategies.
- Emerging Drug Targets Identification & Valid
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- Synthesis and Evaluation of Several New (2-Chloroethyl)nitrosocarbamates as Potential Anticancer Agents.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- Synthesis and Evaluation of Several New (2-Chloroethyl)nitrosocarbamates as Potential Anticancer Agents | Request PDF.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 6. List of Alkylating agents - Drugs.com [drugs.com]
- 7. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cancer Chemotherapy: Alkylating Agents – Science Technology and Society a Student Led Exploration [opentextbooks.clemson.edu]
- 12. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 15. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 16. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 18. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 19. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Comet assay - Wikipedia [en.wikipedia.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 25. academic.oup.com [academic.oup.com]
- 26. γ-H2AX - A Novel Biomarker for DNA Double-strand Breaks | In Vivo [iv.iiarjournals.org]
- 27. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 28. H2AX as a Sensor of DNA Damage | Center for Cancer Research [ccr.cancer.gov]
- 29. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 30. pharmaron.com [pharmaron.com]
- 31. assayquant.com [assayquant.com]
- 32. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 33. lifesciences.danaher.com [lifesciences.danaher.com]
- 34. tandfonline.com [tandfonline.com]
- 35. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: A Technical Guide for Drug Development Professionals
This technical guide provides an in-depth exploration of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The pyrido[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of numerous bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and biological evaluation of these promising compounds.
Introduction: The Versatility of the Pyrido[1,2-a]pyrimidine Scaffold
The pyrido[1,2-a]pyrimidine core is a recurring motif in a variety of pharmacologically active agents, including antipsychotics like risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[1] This framework's "drug-like" properties often align with the requirements for developing orally active drugs.[2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, antiallergic, anti-inflammatory, and antimalarial properties.[2][3] The focus of this guide, this compound, serves as a key intermediate for the synthesis of a diverse library of derivatives with potential therapeutic applications.[4]
Part 1: Chemical Synthesis and Characterization
A thorough understanding of the synthetic routes and robust characterization of the target compounds are fundamental to any drug discovery program. This section details the synthesis of the core intermediate and its derivatives, along with the analytical techniques employed for their structural elucidation.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a critical first step. While various synthetic strategies for pyrido[1,2-a]pyrimidin-4-ones have been reported[5], a common route to derivatives involves the modification of a tetrahydro- precursor.
A general and efficient procedure for the synthesis of the saturated analog, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is achieved through the hydrogenation of this compound.[6]
Experimental Protocol: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one [6]
-
Dissolution: Dissolve 28 g of this compound in 90 mL of 6N hydrochloric acid.
-
Catalyst Addition: To the solution, add 2.8 g of 10% palladium on carbon catalyst.
-
Hydrogenation: Subject the reaction mixture to a hydrogen pressure of 35 psi and stir at room temperature for 8 hours.
-
Filtration: After the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a residue.
-
Precipitation and Isolation: Add 200 mL of isopropanol to the residue and stir. Collect the resulting solid by filtration and dry to yield the final product as white crystals.
This process typically results in a high yield of the desired product (approximately 90%).[6]
Synthesis of Novel Derivatives
The 3-(2-chloroethyl) group serves as a versatile handle for the synthesis of a wide array of derivatives. For instance, novel aliphatic, aromatic, and heterocyclic amine derivatives can be synthesized in good yield by reacting the chloroethyl intermediate with the corresponding amines.[7][8]
Characterization of Synthesized Compounds
The structural integrity of the synthesized compounds must be unequivocally confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity of atoms within the molecule. For example, in 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, the proton at the 9-position typically appears as a downfield doublet.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for carbonyl groups (C=O) and other functionalities can be readily identified.[8]
-
Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its molecular formula.[8]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in space. The crystal structure of this compound reveals a planar pyrido[1,2-a]pyrimidine ring system.[4][9]
Below is a diagram illustrating a general synthetic workflow for creating derivatives from the core compound.
Caption: Simplified SHP2 signaling pathway and inhibition point.
Part 3: Structure-Activity Relationships and Future Directions
Preliminary studies on pyrido[1,2-a]pyrimidin-4-one derivatives have begun to elucidate key structure-activity relationships (SAR). For example, in the case of aldose reductase inhibitors, the presence and position of hydroxyl groups on the 2-phenyl ring significantly influence inhibitory potency. [10][11]Similarly, for antibacterial agents, the nature of the substituent on the amine derivative plays a crucial role in determining activity, with piperazine moieties showing good activity. [7][8] The versatility of the this compound core provides a rich platform for further chemical exploration. Future research should focus on:
-
Expansion of the derivative library: Synthesizing a broader range of derivatives to further probe the SAR for various biological targets.
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.
-
Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and in vivo efficacy of lead compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of a wide range of derivatives, coupled with their diverse biological activities, makes this class of compounds a fertile ground for further investigation. This technical guide provides a foundational framework for researchers to embark on the exploration of these intriguing molecules, with the ultimate goal of translating preliminary findings into clinically relevant therapies.
References
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis. (n.d.). Google Patents.
- Krishnamurthy, B., Vinaya, K., Rakshith, D., Prasanna, D. S., & Rangappa, K. S. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry, 9(2), 240–248. [Link]
- A Comparative Guide to Allosteric SHP2 Inhibitors: Shp2-IN-9 vs. The Field. (2025). BenchChem.
- Yadav, M. R., Achaiah, G., Balaraju, V., Chaitanya, M. V., Kumar, S., & Murty, U. S. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 21–30. [Link]
- Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1987. [Link]
- Krishnamurthy, B., Vinaya, K., Rakshith, D., Prasanna, D. S., & Rangappa, K. S. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents.
- Kim, J. H., Lee, J. H., Kim, C. S., & Kim, J. S. (2021). Quantum Mechanical Spectral Analysis and Aldose Reductase Inhibition Evaluation of Synthetic New Pyrrolopyrazinones. ACS Omega, 6(12), 8493–8501. [Link]
- This compound. (n.d.). PubChem.
- Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). This compound.
- Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). This compound.
- Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). (PDF) this compound.
- 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- La Motta, C., Sartini, S., Mugnaini, L., Simorini, F., Taliani, S., Salerno, S., ... & Da Settimo, F. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917–4927. [Link]
- Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. (n.d.). SciSpace.
- Kumar, A., Kumar, R., Kumar, S., & Singh, I. (2015). Synthesis of 4H-pyrido [1, 2-a] pyrimidin-4-one derivatives as Anti-inflammatory agents.
- La Motta, C., Sartini, S., Mugnaini, L., Simorini, F., Taliani, S., Salerno, S., ... & Da Settimo, F. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917–4927. [Link]
- Zhang, L., Wang, Y., Li, Y., Liu, Y., Zhang, Y., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 149, 107661. [Link]
- Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (n.d.). National Institutes of Health.
- Pyrimidinone derivatives as SHP2 antagonists. (n.d.). Google Patents.
- Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer. (2020). ACS Medicinal Chemistry Letters, 11(12), 2495–2496. [Link]
- [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. (1981). Il Farmaco; edizione scientifica, 36(11), 911–925. [Link]
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Advances, 13(35), 24454–24458. [Link]
- Zhang, L., Wang, Y., Li, Y., Liu, Y., Zhang, Y., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Methodological & Application
Application Note: Strategic Use of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for the Efficient Synthesis of Risperidone
Abstract
Risperidone, an atypical antipsychotic agent, is a cornerstone in the treatment of schizophrenia and bipolar disorder due to its potent antagonism of serotonin 5-HT2 and dopamine D2 receptors.[1] Its synthesis is a topic of significant interest in pharmaceutical development. This document provides a detailed guide on the pivotal N-alkylation step in risperidone synthesis, which involves the coupling of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. We will explore the underlying chemical principles, present a robust experimental protocol, and discuss process optimization and analytical validation, offering researchers a comprehensive resource for producing high-purity risperidone.
Background and Mechanistic Insights
The chemical structure of risperidone is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-4-one.[2] A widely adopted and efficient synthetic route involves the condensation of two key intermediates:
-
Nucleophile: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (herein referred to as the 'benzisoxazole piperidine' moiety).
-
Electrophile: this compound or its tetrahydro-derivative, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (herein 'pyrimidinone intermediate').[3][4]
The core of the synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperidine ring on the benzisoxazole moiety acts as a potent nucleophile, attacking the electrophilic carbon of the chloroethyl group on the pyrimidinone intermediate. This forms a new carbon-nitrogen bond, coupling the two halves of the molecule to form risperidone.
Causality of Experimental Choices:
-
Base: An acid scavenger, typically a mild inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential.[3][4] It neutralizes the hydrochloric acid (HCl) formed as a byproduct of the reaction, preventing the protonation of the piperidine nitrogen and thereby maintaining its nucleophilicity to drive the reaction forward.
-
Catalyst: A catalytic amount of an iodide salt, such as potassium iodide (KI), is often employed.[3][4] Through the Finkelstein reaction, the iodide ion displaces the chloride on the electrophile in situ to form a more reactive iodoethyl intermediate. Iodide is a superior leaving group compared to chloride, which significantly accelerates the rate of the SN2 reaction.
-
Solvent: The choice of solvent is critical for reaction efficiency. While dimethylformamide (DMF) was used in initial syntheses, solvents like acetonitrile, isopropanol, or methyl ethyl ketone are now preferred to improve yields and simplify purification.[3][5] These polar aprotic or protic solvents effectively dissolve the reactants and facilitate the ionic transition state of the SN2 mechanism.
Overall Synthetic Scheme
The N-alkylation reaction is the final key step in assembling the risperidone molecule from its advanced intermediates.
Caption: N-alkylation of the benzisoxazole piperidine with the pyrimidinone intermediate.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Round-bottom flask (4-neck) |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | Reflux condenser |
| Anhydrous Sodium Carbonate (Na₂CO₃) | Mechanical stirrer / Magnetic stir plate |
| Potassium Iodide (KI) | Heating mantle with temperature controller |
| Acetonitrile (ACN), HPLC Grade | Nitrogen/Argon inlet |
| Dichloromethane (DCM) | Buchner funnel and filter flask |
| Deionized Water | Rotary evaporator |
| Isopropanol (IPA) | Standard laboratory glassware |
| Celite (Diatomaceous earth) for filtration | Analytical balance |
Experimental Protocol: Synthesis of Risperidone
This protocol is adapted from established methods described in pharmaceutical synthesis patents.[3][6]
Step 1: Reaction Setup
-
Equip a suitable four-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet.
-
Charge the flask with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq) and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0-1.1 eq).
-
Add anhydrous sodium carbonate (approx. 2.5-3.0 eq) to act as the base and potassium iodide (approx. 0.1 eq) as the catalyst.
-
Add acetonitrile as the solvent (approx. 10-15 mL per gram of the limiting reactant).
Step 2: N-Alkylation Reaction
-
Begin stirring the suspension at room temperature (20-25°C) under a nitrogen atmosphere.
-
Slowly heat the reaction mixture to reflux temperature (approx. 80-82°C).
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts (Na₂CO₃, NaCl, KI).
-
Wash the filter cake with a small amount of fresh acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting crude residue in dichloromethane (DCM).
-
Wash the organic layer with deionized water (2x) to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude risperidone base, typically as a solid or viscous oil.
Step 4: Purification
-
The crude product can be purified by recrystallization. A common solvent system is a mixture of isopropanol and a small amount of DMF or another suitable solvent.[4]
-
Dissolve the crude solid in a minimal amount of the hot solvent mixture until fully dissolved.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to a constant weight.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of risperidone.
Characterization and Quality Control
The identity and purity of the synthesized risperidone must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Result |
| HPLC | Purity assessment and quantification | Purity >99.5%. Retention time should match a certified risperidone reference standard.[7] |
| ¹H NMR | Structural confirmation | The spectrum should show characteristic peaks for the aromatic, piperidine, and pyrimidinone protons, consistent with the risperidone structure. |
| Mass Spec (MS) | Molecular weight confirmation | Detection of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of risperidone (C₂₃H₂₇FN₄O₂), which is approximately 411.22 g/mol .[2] |
| Melting Point | Identity and purity check | The melting point should be sharp and consistent with reported values, typically around 170°C.[8] |
| UV-Vis Spec. | Quick identity check | The UV spectrum in a suitable solvent (e.g., methanol) should show a maximum absorbance (λmax) around 280 nm.[9] |
Process Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Inefficient base. 3. Loss during work-up/purification. | 1. Increase reaction time or ensure reflux temperature is maintained. Confirm starting material consumption via TLC/HPLC. 2. Use freshly dried, finely powdered Na₂CO₃. Ensure sufficient equivalents are used. 3. Minimize transfers; ensure complete extraction and careful recrystallization. |
| Impurity Formation | 1. Side reactions due to high temperature. 2. Presence of water in reactants/solvent. | 1. Maintain a steady reflux; avoid overheating. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Poor Crystallization | 1. Product is oily or impure. 2. Incorrect solvent system or ratio. | 1. Attempt purification by column chromatography before recrystallization. 2. Experiment with different solvent systems (e.g., ethanol, ethyl acetate) or adjust the solvent ratio. Try seeding with a pure crystal. |
Safety Precautions
-
Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound and its derivatives are alkylating agents and should be handled with care.
-
Organic solvents like acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- A concise review on analytical profile of risperidone. (n.d.). Research J. Pharm. and Tech.
- Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
- Lifshitz-Liron, R., et al. (2004). Preparation of risperidone. U.S. Patent No. 6,750,341B2.
- Kumar, A., et al. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(10), 1729-1736.
- Dolitzky, B-Z., et al. (2002). Preparation of risperidone. U.S. Patent Application No. 2002/0115672A1.
- Kumar, D., et al. (2004). Improved process for preparation of risperidone. WIPO Patent Application No. WO2004020439A2.
- Sowmya H G, et al. (2024). A Review on Analytical Methods for Determination of Risperidone: Review Article. Journal of Pharma Insights and Research.
- Nidam, T., et al. (2005). Process for making risperidone and intermediates therefor. European Patent No. EP1560814A1.
- Sowmya H G, et al. (2024). A Review on Analytical Methods for Determination of Risperidone: Review Article. Journal of Pharma Insights and Research.
- Kumar, D., et al. (2004). A Process for the Preparation of Antipsychotic Risperidone. WIPO Patent Application No. WO 2004/009591 A1.
- Kumar, A. S., et al. (2018). Development of Analytical Method for Risperidone by UV Spectrophotometry. ResearchGate.
- Risperidone. (2022). New Drug Approvals.
- Manikandan, K., et al. (2016). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences, 5(3), 127-136.
- Exploring 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: A Key Risperidone Intermediate. (n.d.). Chinafluoropharm.com.
Sources
- 1. jocpr.com [jocpr.com]
- 2. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 4. US20020115672A1 - Preparation of risperidone - Google Patents [patents.google.com]
- 5. EP1560814A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]
- 6. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]
- 7. ijrpns.com [ijrpns.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Novel Drug Discovery
Abstract: This guide provides a comprehensive framework for the strategic derivatization of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a promising scaffold for drug discovery. We delve into the rationale behind molecular modification, present detailed, validated protocols for nucleophilic substitution reactions, and outline a workflow for the characterization and preliminary biological evaluation of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile starting material for the generation of new chemical entities with therapeutic potential.
Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold
The pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This N-fused bicyclic system is found in approved drugs and clinical candidates exhibiting a wide array of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The rigid, planar nature of the core provides a well-defined orientation for substituent groups to interact with biological targets, such as protein kinases and other enzymes.[3][6][7]
The subject of this guide, this compound (herein referred to as PCP-Cl ), is a particularly attractive starting material for library synthesis.[8][9][10] Its structure features the stable pyridopyrimidinone core coupled with a reactive 2-chloroethyl side chain at the 3-position. This chloroethyl group serves as a versatile electrophilic "handle," enabling the facile introduction of diverse functional groups through well-established nucleophilic substitution reactions.
Rationale for Derivatization: A Strategy-Driven Approach
The primary goal of derivatizing PCP-Cl is to systematically explore the chemical space around the core scaffold to identify novel compounds with improved potency, selectivity, and drug-like properties. This process, known as Structure-Activity Relationship (SAR) exploration, is a cornerstone of modern drug discovery.
Key Objectives of Derivatization:
-
Probe Target Interactions: Introducing a variety of chemical moieties (e.g., amines, thiols, phenols) allows for the formation of new hydrogen bonds, ionic interactions, or van der Waals forces with a biological target, potentially enhancing binding affinity and potency.
-
Modulate Physicochemical Properties: The addition of different functional groups can alter key properties such as solubility, lipophilicity (LogP), and polar surface area (PSA). Optimizing these parameters is critical for improving a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Enhance Selectivity: By exploring different substituents, it is possible to identify derivatives that bind preferentially to a specific target isoform or protein family member, thereby reducing off-target effects and potential toxicity.
-
Vector-Based Targeting: The chloroethyl linker allows for the attachment of larger molecules or targeting ligands that can direct the compound to specific cells or tissues.
The derivatization strategy outlined here focuses on the SN2 reaction at the terminal carbon of the chloroethyl group, a robust and predictable transformation.[11]
Core Synthetic Strategies & Protocols
The primary route for derivatizing PCP-Cl involves the nucleophilic displacement of the chloride leaving group. The protocols below are generalized for three major classes of nucleophiles: amines, thiols, and phenols/alcohols.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is suspected of causing genetic defects and may cause allergic skin reactions.[8]
Diagram: General Derivatization Scheme
The following diagram illustrates the primary synthetic pathways for derivatizing the PCP-Cl core scaffold.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C11H11ClN2O | CID 817866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Oncology
The pyrido[1,2-a]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including a significant focus on oncology.[1][3] The compound 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-70-0) emerges from this lineage as a molecule of interest for cancer research. While extensive biological data on this specific entity is nascent, its structural features—namely the reactive 2-chloroethyl group appended to the core—and its role as a key synthetic intermediate suggest considerable potential as a modulator of cancer-relevant pathways.[4][5]
This document serves as a guide for researchers exploring the anti-cancer applications of this compound. It consolidates information on the broader class of pyrido[1,2-a]pyrimidines to propose potential mechanisms of action and provides detailed protocols for its investigation as a novel anti-cancer agent.
Chemical and Physical Properties
A foundational understanding of the compound's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 41078-70-0 | [6] |
| Molecular Formula | C₁₁H₁₁ClN₂O | [6] |
| Molecular Weight | 222.67 g/mol | [6] |
| Appearance | Pale yellow crystals | [5] |
| Purity | ≥99% (Typical) | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. |
Note: Solubility should be empirically determined for specific experimental buffers and media.
Proposed Mechanism of Action: An Electrophilic Warhead on a Kinase-Inhibiting Scaffold
The therapeutic potential of this compound in cancer can be dissected into two key components: the pyrido[1,2-a]pyrimidine core and the 2-chloroethyl substituent.
-
The Pyrido[1,2-a]pyrimidine Core: This scaffold is a known ATP-competitive inhibitor of various protein kinases.[7][8] Many kinases are oncogenes that drive tumor proliferation, survival, and metastasis. The planar, aromatic nature of the ring system allows it to fit into the ATP-binding pocket of kinases, disrupting their catalytic activity. Recent studies on related derivatives have identified potent inhibitory activity against key cancer targets like SHP2, a non-receptor protein tyrosine phosphatase that regulates RAS-ERK and PI3K-AKT signaling pathways.[9]
-
The 2-Chloroethyl Group: This functional group is a well-known alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This electrophilic "warhead" can lead to irreversible inhibition of its target protein, offering a durable pharmacologic effect.
Based on these features, a primary hypothesis is that this compound acts as a covalent kinase inhibitor . The pyrido[1,2-a]pyrimidine core would first direct the molecule to the ATP-binding site of a specific kinase. Subsequently, the 2-chloroethyl group would react with a nearby nucleophilic amino acid residue, forming a permanent bond and irreversibly inactivating the enzyme. This dual mechanism of action is a highly sought-after feature in modern drug design.
Potential Signaling Pathways Affected:
Given the known targets of the broader pyrido[1,2-a]pyrimidine class, this compound could potentially modulate several critical cancer signaling pathways:
-
RAS/MAPK Pathway: Inhibition of upstream regulators like SHP2 or receptor tyrosine kinases (e.g., EGFR) would downregulate this key proliferation pathway.[9]
-
PI3K/AKT/mTOR Pathway: This is a central pathway for cell growth, survival, and metabolism that is often dysregulated in cancer.[7]
-
JAK/STAT Pathway: Crucial for cytokine signaling and immune responses, this pathway is also a target in various malignancies.
Caption: Workflow for the in vitro cell viability assay.
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol assesses whether the compound inhibits the signaling pathways hypothesized above.
1. Materials:
- Cancer cell line that is sensitive to the compound (from Protocol 1).
- 6-well cell culture plates.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- Transfer apparatus (wet or semi-dry).
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-caspase-3, anti-β-actin).
- HRP-conjugated secondary antibodies.
- ECL chemiluminescence substrate.
- Imaging system (e.g., ChemiDoc).
2. Procedure:
- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
- Immunoblotting:
- Block the membrane for 1 hour at room temperature.
- Incubate with primary antibody overnight at 4°C.
- Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
- Wash again and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal.
- Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare treated samples to the vehicle control.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis (programmed cell death) by the compound.
1. Materials:
- Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
- Flow cytometer.
- 6-well plates.
2. Procedure:
- Treatment: Treat cells in 6-well plates with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
- Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
- Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
- Data Analysis:
- Annexin V-negative / PI-negative: Live cells
- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
- Quantify the percentage of cells in each quadrant.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity for cancer research. Its structural similarity to known kinase inhibitors, combined with the presence of a reactive covalent warhead, provides a strong rationale for its investigation as a novel anti-neoplastic agent. [4][7]The protocols outlined here offer a systematic approach to characterizing its biological activity, from initial cytotoxicity screening to mechanistic studies on pathway modulation and apoptosis induction. Future research should focus on identifying its specific molecular targets through techniques like chemical proteomics, evaluating its efficacy in in vivo cancer models, and exploring its structure-activity relationship through the synthesis of analogs.
References
- Vertex AI Search. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis.
- PubMed. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents.
- Chem-Impex. This compound.
- Shandong Believe Chemical Pte. Ltd. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 63234-80-0.
- ResearchGate. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents.
- PubMed. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity.
- PMC - NIH. This compound.
- PubChem. This compound.
- PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
- RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Santa Cruz Biotechnology. 3-(2-Chloroethyl)-6,7,8,9-TH-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | CAS 63234-80-0.
- ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- Santa Cruz Biotechnology. 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | SCBT.
- Semantic Scholar. Pyridopyrimidines as Anticancer Agents.
- NIH. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).
- RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Guidechem. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridopyrimidines as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H11ClN2O | CID 817866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the analytical methods for the full characterization of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the synthesis of various pharmaceutically active compounds.[1] The protocols and methodologies detailed herein are designed to ensure the structural integrity, purity, and overall quality of this compound, which is essential for its application in research and drug development.
The following sections offer a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to provide a complete profile of the molecule. The experimental choices are explained to provide a deeper understanding of the analytical workflow, ensuring that the described protocols are robust and self-validating.
Structural Elucidation and Confirmation
A definitive confirmation of the chemical structure of this compound is paramount. A combination of spectroscopic and crystallographic techniques provides an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound. While specific spectral data for this compound is not widely published, the following protocol outlines the expected analysis based on its known structure and data from similar pyrido[1,2-a]pyrimidine derivatives.[2]
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a proton frequency of 300-500 MHz.
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at a carbon frequency of 75-125 MHz.
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are typically required due to the lower natural abundance of ¹³C.
-
-
-
Data Interpretation - Expected Resonances:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the pyrido[1,2-a]pyrimidine core, the methyl group protons, and the two methylene groups of the chloroethyl side chain. The chemical shifts and coupling patterns will be indicative of their chemical environment.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon, aromatic carbons, the methyl carbon, and the carbons of the chloroethyl side chain.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are recommended.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
-
Instrumental Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound due to the presence of nitrogen atoms that can be readily protonated.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.
-
Full Scan Analysis: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺. The theoretical exact mass of C₁₁H₁₁ClN₂O is 222.0560.[3]
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID). Analyze the resulting product ions to elucidate the fragmentation pathways.
-
Expected Fragmentation Pattern:
The fragmentation of the [M+H]⁺ ion is expected to involve the loss of the chloroethyl side chain and subsequent cleavages of the pyrido[1,2-a]pyrimidine ring system.
Experimental Workflow for Structural Elucidation
Sources
Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key intermediate in the synthesis of various pharmaceutically active agents, making its unambiguous structural verification essential for drug development and quality control.[1] This document outlines optimized methodologies for sample preparation, data acquisition, and spectral interpretation, intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction and Scientific Context
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its wide range of biological activities, including antipsychotic, anticancer, and antiallergic properties.[1][2] this compound (I) is a crucial building block, notably in the synthesis of the antipsychotic drug risperidone.[1] Given its role, confirming the molecular structure with high fidelity is paramount.
NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[3] ¹H NMR provides information on the number and electronic environment of protons, their connectivity through spin-spin coupling, and their relative abundance.[4] Concurrently, ¹³C NMR reveals the carbon framework of the molecule.[5] This application note serves as an expert guide to applying these techniques for the definitive characterization of the title compound.
Molecular Structure and Atom Numbering
The structural integrity of the analysis relies on a consistent numbering scheme. The following diagram illustrates the IUPAC numbering for the this compound molecule, which will be used throughout this guide for spectral assignments.
Figure 1: Molecular structure of the title compound with atom numbering.
Experimental Protocols
The following protocols are designed to yield high-quality, high-resolution NMR spectra suitable for definitive structural confirmation.
General Workflow for NMR Analysis
The process follows a systematic sequence of steps to ensure data integrity and reproducibility.
Figure 2: Standard workflow for NMR sample analysis.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. Proper solvent selection and concentration are critical.
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can slightly alter chemical shifts.[6]
-
Dissolution: Dissolve the compound in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.[7]
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.
-
Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
¹H NMR Data Acquisition Protocol
This protocol is optimized for a standard 400-600 MHz NMR spectrometer.
-
Spectrometer Setup: Insert the sample, lock onto the solvent's deuterium signal, and perform automated or manual shimming to optimize magnetic field homogeneity.[9] Tune and match the probe for the ¹H frequency to maximize sensitivity.[10]
-
Set Acquisition Parameters:
-
Pulse Angle (p1): 45°. Rationale: This provides a good balance between signal intensity and avoiding saturation of the spins, allowing for shorter relaxation delays.[9]
-
Spectral Width (sw): ~12-16 ppm. Rationale: This range comfortably covers the expected aromatic and aliphatic regions for this molecule.[5]
-
Acquisition Time (at): 3-4 seconds. Rationale: Ensures adequate data point resolution to resolve fine splitting patterns.[9]
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 16 to 64. Rationale: Sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.[11]
-
-
Acquisition: Execute the experiment.
-
Processing: Apply Fourier transformation, automatic phase correction, and baseline correction. Reference the spectrum by setting the TMS peak to 0.00 ppm.[7]
¹³C NMR Data Acquisition Protocol
The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate different acquisition parameters compared to ¹H NMR.[5]
-
Spectrometer Setup: The lock and shim from the ¹H experiment can typically be used. Tune and match the probe for the ¹³C frequency.
-
Set Acquisition Parameters:
-
Experiment Type: Standard ¹³C observe with broadband proton decoupling (e.g., zgpg30 on Bruker systems). Rationale: Proton decoupling collapses all C-H multiplets into singlets, simplifying the spectrum and enhancing the signal via the Nuclear Overhauser Effect (NOE).[5]
-
Pulse Angle (p1): 30°. Rationale: A smaller flip angle helps to mitigate issues with long relaxation times, especially for quaternary carbons.[9]
-
Spectral Width (sw): ~200-220 ppm. Rationale: This range covers all expected carbon chemical shifts for organic molecules.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 to 4096. Rationale: A significantly higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[11]
-
-
Acquisition: Execute the experiment.
-
Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (CDCl₃ at δ 77.16 ppm).[2]
Spectral Interpretation and Analysis
The following sections detail the predicted ¹H and ¹³C NMR signals for this compound based on established chemical shift theory and data from related heterocyclic systems.[2][12][13]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the chloroethyl chain, and the methyl group protons. The splitting patterns (multiplicity) arise from J-coupling between neighboring, non-equivalent protons.[14][15]
Table 1: Predicted ¹H NMR Assignments (in CDCl₃)
| Atom # | Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|---|
| H9 | Ar-H | 8.9 – 9.1 | d | Jortho ≈ 7-8 | 1H | Deshielded by adjacent bridgehead nitrogen (N5) and anisotropic effect of the carbonyl group. |
| H7 | Ar-H | 7.6 – 7.8 | t | Jortho ≈ 7-8, Jmeta ≈ 1-2 | 1H | Aromatic proton deshielded by the ring system. |
| H6 | Ar-H | 7.4 – 7.6 | d | Jortho ≈ 8-9 | 1H | Aromatic proton adjacent to the bridgehead nitrogen (N1). |
| H8 | Ar-H | 7.0 – 7.2 | t | Jortho ≈ 7-8 | 1H | Typical aromatic proton region. |
| H12 | -CH₂Cl | 3.8 – 4.0 | t | Jvicinal ≈ 6-7 | 2H | Deshielded by the adjacent electronegative chlorine atom. |
| H11 | -CH₂- | 3.1 – 3.3 | t | Jvicinal ≈ 6-7 | 2H | Methylene group adjacent to the pyrimidine ring and the chloro-substituted carbon. |
| H10 | -CH₃ | 2.4 – 2.6 | s | - | 3H | Methyl group attached to an sp² carbon of the pyrimidine ring. |
Note: Predicted chemical shifts and coupling constants are estimates. Actual values may vary based on solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The broadband proton-decoupled ¹³C NMR spectrum will display each unique carbon atom as a singlet. The chemical shifts are highly dependent on the local electronic environment, with sp² carbons and those attached to heteroatoms appearing downfield.
Table 2: Predicted ¹³C NMR Assignments (in CDCl₃)
| Atom # | Label | Predicted δ (ppm) | Rationale |
|---|---|---|---|
| C4 | C=O | 160 – 162 | Carbonyl carbon, significantly deshielded. |
| C2 | C-N | 158 – 160 | sp² carbon in the pyrimidine ring, bonded to two nitrogens. |
| C9a | C-N | 150 – 152 | Bridgehead sp² carbon bonded to two nitrogens. |
| C6 | Ar-CH | 136 – 138 | Aromatic methine carbon. |
| C8 | Ar-CH | 126 – 128 | Aromatic methine carbon. |
| C7 | Ar-CH | 125 – 127 | Aromatic methine carbon. |
| C9 | Ar-CH | 114 – 116 | Aromatic methine carbon shielded by the adjacent nitrogen. |
| C3 | C=C | 112 – 114 | sp² carbon in the pyrimidine ring. |
| C12 | -CH₂Cl | 40 – 42 | Aliphatic carbon deshielded by the chlorine atom. |
| C11 | -CH₂- | 29 – 31 | Aliphatic carbon adjacent to the aromatic ring. |
| C10 | -CH₃ | 14 – 16 | Methyl carbon attached to the pyrimidine ring. |
Note: The assignment of aromatic carbons (C6, C7, C8, C9) can be complex and may require 2D NMR techniques like HSQC and HMBC for unambiguous confirmation.[3]
Conclusion
The protocols and analytical data presented in this guide provide a robust framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed steps for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided tables of predicted chemical shifts and coupling constants serve as a reliable reference for spectral interpretation, enabling confident structural verification of this important synthetic intermediate. For complex cases or impurity profiling, advanced 2D NMR experiments are recommended as a complementary tool.
References
- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Narayana, B., et al. (2012). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one derivatives as antibacterial agents. PubMed.
- Hardy, J. A. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for Chemists and Biologists.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are...
- University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition.
- ResearchGate. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents.
- Li, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing.
- University of Illinois Urbana-Champaign. (2021, February 8). Common NMR experiments and the time it takes to run them.
- Boston University. (n.d.). Basic NMR Concepts.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Jasinski, J. P., et al. (2009). This compound. National Institutes of Health.
- Rattan, S. S., & Taneja, P. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica.
- ResearchGate. (2016). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
- Jasinski, J. P., et al. (2009). (PDF) this compound. ResearchGate.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Jiang, L., et al. (2012). (1) H and (13) C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. PubMed.
- PubChem. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride.
- AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- PubChem. (n.d.). This compound.
- El-Damasy, A. K., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing.
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one.
- Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin.
- Wikipedia. (n.d.). J-coupling.
- Weizmann Institute of Science. (n.d.). V J-Coupling.
- Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
Sources
- 1. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 3. emerypharma.com [emerypharma.com]
- 4. azooptics.com [azooptics.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.rsc.org [books.rsc.org]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. chem.as.uky.edu [chem.as.uky.edu]
- 12. researchgate.net [researchgate.net]
- 13. (1) H and (13) C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. J-coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Crystallographic Analysis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: From Crystal Growth to Structure Refinement
This comprehensive guide provides a detailed protocol and application notes for the X-ray crystallographic analysis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional atomic structure of this and similar small organic molecules. The methodologies outlined herein are grounded in established crystallographic principles and supported by peer-reviewed literature, ensuring a robust and reproducible workflow.
Introduction: The Significance of Structural Elucidation
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system found in numerous compounds with diverse biological activities, including antipsychotic, antibacterial, and anticancer properties.[1][2][3] this compound (herein referred to as Compound 1 ) is a crucial precursor in the synthesis of potent therapeutic agents, such as the antipsychotic drug risperidone.[1] Understanding its precise three-dimensional structure is paramount for several reasons:
-
Conformational Analysis: The spatial arrangement of the chloroethyl side chain relative to the planar pyrido[1,2-a]pyrimidine ring system dictates its reactivity and intermolecular interactions.[1][4][5]
-
Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the empirical foundation for computational modeling and rational drug design, enabling the targeted synthesis of more potent and selective analogues.[6]
-
Polymorph Screening: The crystallization process can yield different crystalline forms (polymorphs) of the same compound, each with unique physicochemical properties that can impact drug formulation and bioavailability. X-ray crystallography is the gold standard for identifying and characterizing these polymorphs.
A published study in Acta Crystallographica Section E: Structural Reports Online has successfully determined the crystal structure of Compound 1 , providing valuable experimental parameters that inform the protocols detailed in this guide.[1][4][5] The reported structure reveals a planar pyrido[1,2-a]pyrimidine ring system with the chloroethyl side chain adopting a synclinal conformation, nearly perpendicular to the ring.[1][4][5] The crystal packing is stabilized by weak intermolecular C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions.[1][4][5]
Synthesis and Purification of Compound 1
A prerequisite for successful crystallization is the high purity of the starting material. The synthesis of Compound 1 has been reported in the literature.[1] While a detailed synthetic protocol is beyond the scope of this guide, it is crucial to ensure the final product is purified to >98% purity, as determined by techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for X-ray diffraction.
Crystallization: The Art and Science of Growing Quality Crystals
The growth of single, well-ordered crystals is often the most challenging step in X-ray crystallography.[7] For small organic molecules like Compound 1 , several techniques can be employed. The published crystal structure was obtained from crystals grown by slow evaporation from an ethyl acetate solution.[1] This method, along with others, is detailed below.
Causality in Solvent Selection
The choice of solvent is critical and is based on the solubility profile of the compound. An ideal solvent for crystallization is one in which the compound is moderately soluble at an elevated temperature and sparingly soluble at room or lower temperatures.[8] A preliminary solubility screening with a range of solvents (e.g., ethyl acetate, acetone, ethanol, methanol, dichloromethane, toluene, and hexane) is highly recommended.
Experimental Protocol: Crystallization of Compound 1
Materials:
-
Purified Compound 1
-
Crystallization-grade solvents (e.g., ethyl acetate)
-
Small, clean glass vials (e.g., 2-4 mL) with loose-fitting caps or covers (e.g., Parafilm with pinholes)
-
Heating apparatus (e.g., hot plate or water bath)
Protocol 1: Slow Evaporation (Proven Method) [1][9]
-
Prepare a nearly saturated solution of Compound 1 in ethyl acetate at room temperature in a clean glass vial.
-
Ensure all the solid has dissolved. If necessary, gently warm the solution to aid dissolution, then allow it to cool to room temperature.
-
Cover the vial with a cap that allows for slow solvent evaporation (e.g., a screw cap that is not fully tightened, or Parafilm with a few small holes poked in it).
-
Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.
-
Monitor the vial periodically over several days to weeks for the formation of crystals. Pale yellow crystals of Compound 1 were obtained using this method.[1]
Protocol 2: Vapor Diffusion [10]
This technique is useful when only small amounts of the compound are available.
-
Dissolve Compound 1 in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open container (e.g., a small test tube or a microvial).
-
Place this container inside a larger, sealed vessel (e.g., a beaker or a jar) that contains a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane). The "good" solvent should be more volatile than the "poor" solvent.
-
Over time, the "good" solvent will slowly evaporate from the inner container and the vapor of the "poor" solvent will diffuse into it, gradually reducing the solubility of Compound 1 and inducing crystallization.
Protocol 3: Cooling Crystallization [11]
-
Prepare a saturated solution of Compound 1 in a suitable solvent at an elevated temperature (e.g., 40-60 °C).
-
Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.
-
If no crystals form, the solution can be placed in a refrigerator (4 °C) or freezer (-20 °C) to further decrease the solubility and promote crystal growth. The cooling rate should be slow to encourage the formation of larger, higher-quality crystals.
X-ray Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.[12] This is typically performed using a single-crystal X-ray diffractometer.[13]
Crystal Mounting and Evaluation
A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N) to secure it. The crystal is then cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms and reduce radiation damage during data collection.[13]
Data Collection Strategy
The goal of data collection is to measure the intensities of a large number of unique diffraction spots (reflections).[12][14] A modern diffractometer equipped with a CCD or CMOS detector will automatically devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of small angular increments (e.g., 0.5° per frame) while it is being irradiated with monochromatic X-rays.[15]
Table 1: Crystallographic Data for this compound [1][5]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁ClN₂O |
| Formula Weight | 222.67 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.609 (5) |
| b (Å) | 11.751 (9) |
| c (Å) | 13.473 (10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1045.5 (13) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.416 |
| Absorption Coeff. (mm⁻¹) | 0.354 |
| F(000) | 464 |
| R-factor | 0.065 |
| wR-factor | 0.181 |
Data Processing Workflow
The raw diffraction images are processed to yield a file containing the Miller indices (h,k,l) and the integrated intensity for each reflection.[16] This process involves several steps:
-
Indexing: The initial diffraction images are used to determine the unit cell parameters and the crystal's orientation.[15][16]
-
Integration: The intensity of each diffraction spot is measured, and the background scattering is subtracted.
-
Scaling and Merging: Data from all the collected images are scaled to a common reference frame to correct for variations in X-ray beam intensity and detector response. Symmetry-related reflections are then merged to produce a set of unique reflections.[14][16]
Structure Solution and Refinement
The final stage of the crystallographic process is to determine the arrangement of atoms in the unit cell (structure solution) and to optimize this model to best fit the experimental data (structure refinement).[12][13][17]
The Phase Problem and Structure Solution
The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes. However, the phase information of the structure factors is lost.[12] This is known as the "phase problem." For small molecules like Compound 1 , direct methods are typically used to solve the phase problem and generate an initial electron density map.
Model Building and Refinement Protocol
-
Initial Model: An initial atomic model is built into the electron density map. The positions of the heavier atoms (Cl, O, N, C) are usually readily identifiable.
-
Least-Squares Refinement: The atomic coordinates, thermal parameters (describing the vibration of each atom), and other model parameters are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[13][18][19] This is typically done using a least-squares refinement algorithm.
-
Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model and the experimental data do not agree. Positive peaks in the difference map indicate missing atoms (such as hydrogen atoms), while negative peaks suggest atoms that are misplaced or have incorrect thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Refinement Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1) and the weighted R-factor (wR2). Lower values indicate a better fit between the model and the data. The final R-factor for the published structure of Compound 1 was 0.065.[5]
Visualizations and Logical Workflows
Experimental Workflow Diagram
Caption: Workflow for the X-ray crystallographic analysis of Compound 1.
Structure Refinement Cycle
Caption: Iterative cycle of crystallographic structure refinement.
Conclusion
This guide has provided a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of this compound. By following these methodologies, researchers can reliably obtain high-quality crystal structures, which are indispensable for advancing our understanding of structure-property relationships and for the rational design of new therapeutic agents. The successful elucidation of the crystal structure of Compound 1 serves as a testament to the power of X-ray crystallography in modern chemical and pharmaceutical research.
References
- Dauter, Z., & Wlodawer, A. (2016). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment.
- X-Ray Crystallography - Refinement. yetnet. [Link]
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis. Mol-Instincts. [Link]
- X-ray crystallography. Wikipedia. [Link]
- Crystalliz
- Yathirajan, H. S., et al. (2012). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry Research, 22(2), 994-1000. [Link]
- Le Bailly, B. A. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2156-2175. [Link]
- Introduction to Refinement. University of St Andrews. [Link]
- Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 63234-80-0. LookChem. [Link]
- Le Bailly, B. A. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]
- Jasinski, J. P., et al. (2009). 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1987–o1988. [Link]
- Crystallization.
- Yathirajan, H. S., et al. (2012). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents.
- Crystallisation Techniques. University of Nottingham. [Link]
- Jasinski, J. P., et al. (2009). This compound. PMC - NIH. [Link]
- La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]
- Jasinski, J. P., et al. (2009). This compound.
- This compound. PubChem. [Link]
- X-ray Crystallography: Data collection and processing. YouTube. [Link]
- A beginner's guide to X-ray data processing. The Biochemist - Portland Press. [Link]
- 3-(2-Chloroethyl)-2-methyl-4 H -pyrido[1,2- a ]pyrimidin-4-one.
- A beginner's guide to X-ray data processing.
- Ravikumar, K., & Sridhar, B. (2006). 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium chloride.
- 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
- Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 152, 107661. [Link]
- 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
Sources
- 1. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. fiveable.me [fiveable.me]
- 14. X-ray Data Collection Course [mol-xray.princeton.edu]
- 15. youtube.com [youtube.com]
- 16. portlandpress.com [portlandpress.com]
- 17. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 18. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-Ray Crystallography - Refinement [my.yetnet.ch]
Application Notes & Protocols: Synthesis and Evaluation of Novel Anti-inflammatory Agents from a Luteolin Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Luteolin as a Therapeutic Scaffold
Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found abundantly in various plants, including celery, broccoli, and medicinal herbs.[1] It has garnered significant attention in therapeutic research due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] The anti-inflammatory action of luteolin is multifaceted; it can suppress the activation of key transcription factors like nuclear factor-kappa B (NF-κB), which governs the expression of numerous inflammatory genes.[5][6] Furthermore, luteolin has been shown to inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of inflammatory mediators like prostaglandins and nitric oxide (NO).[5][7]
Despite its promising biological profile, the therapeutic application of luteolin is often hampered by suboptimal pharmacokinetic properties, such as poor water solubility and metabolic instability. This guide presents a strategic framework for the chemical modification of the luteolin scaffold to generate novel derivatives with potentially enhanced potency, selectivity, and drug-like characteristics. The protocols herein detail the synthesis of a targeted library of luteolin analogs and a validated in vitro screening cascade to identify promising new anti-inflammatory agents.
Core Scientific Strategy: From Synthesis to Biological Validation
The central hypothesis is that targeted modification of luteolin's peripheral hydroxyl groups can modulate its interaction with biological targets and improve its physicochemical properties. Our workflow is designed as a self-validating, iterative cycle:
-
Rational Design & Synthesis: Create a focused library of derivatives by modifying the hydroxyl groups of luteolin.
-
Purification & Characterization: Ensure the identity and purity of each synthesized compound.
-
In Vitro Screening Cascade:
-
Primary Screen (Cytotoxicity): First, eliminate compounds that are toxic to the cellular model, ensuring that any observed anti-inflammatory effect is not a byproduct of cell death.
-
Secondary Screen (Anti-inflammatory Efficacy): Quantify the ability of non-toxic compounds to inhibit a key inflammatory mediator (nitric oxide).
-
-
Data Analysis & Hit Identification: Identify "hit" compounds that show potent anti-inflammatory activity with low cytotoxicity.
This systematic approach allows for the efficient identification of promising lead candidates for further development.
Figure 1: High-level workflow from compound synthesis to hit identification.
PART 1: SYNTHESIS OF NOVEL LUTEOLIN DERIVATIVES
This section provides a representative protocol for the synthesis of mono-ether derivatives of luteolin. Selective alkylation of the 7-hydroxyl group is often targeted as it can improve metabolic stability and modulate activity.
Protocol 1: Synthesis of 7-O-benzyl-luteolin
Objective: To synthesize a mono-benzylated derivative of luteolin as an example of targeted chemical modification.
Scientist's Note: This procedure employs potassium carbonate as a mild base to selectively deprotonate the most acidic hydroxyl group (typically at the 7-position) of the flavonoid A-ring. Acetonitrile is used as a polar aprotic solvent. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the electron-rich luteolin scaffold.
Materials:
-
Luteolin (>98% purity)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert gas line (N₂ or Ar)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add luteolin (1.0 g, 3.49 mmol) and anhydrous potassium carbonate (0.58 g, 4.19 mmol, 1.2 equivalents).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 5 minutes.
-
Reagent Addition: Add benzyl bromide (0.46 mL, 3.84 mmol, 1.1 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc mobile phase). The product spot should appear at a higher Rf value than the starting luteolin spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and wash with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to isolate the desired 7-O-benzyl-luteolin derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The yield and purity should be recorded.
PART 2: IN VITRO SCREENING PROTOCOLS
The following protocols outline a standard, robust cascade for evaluating the anti-inflammatory potential of the newly synthesized luteolin derivatives. The murine macrophage cell line RAW 264.7 is used as a model system.[8] When stimulated with bacterial lipopolysaccharide (LPS), these cells produce nitric oxide (NO), a key pro-inflammatory mediator.[9][10]
Protocol 2: Cytotoxicity Assessment using the MTT Assay
Objective: To determine the concentration range at which the synthesized compounds are non-toxic to RAW 264.7 cells. This ensures that any reduction in NO is due to a specific anti-inflammatory effect, not cell death.[11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.[13]
Materials:
-
RAW 264.7 cells
-
Complete culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Synthesized luteolin derivatives (dissolved in DMSO to make stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
DMSO (cell culture grade)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 100, 50, 25, 12.5, 6.25 µM) in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate for another 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance_sample / Absorbance_vehicle_control) x 100
-
Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition (Griess Assay)
Objective: To quantify the inhibitory effect of non-toxic concentrations of luteolin derivatives on LPS-induced NO production in RAW 264.7 macrophages.
Principle: The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[8] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which serves as an indicator of NO production.[16][17]
Materials:
-
RAW 264.7 cells and complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized luteolin derivatives
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
(Note: Mix equal volumes of Solution A and B immediately before use)
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Prepare non-toxic concentrations of the test compounds (determined from the MTT assay) in complete medium. Remove the old medium and add 100 µL of the compound-containing medium to the wells. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[18] Include the following controls:
-
Negative Control: Cells + Medium (no LPS, no compound)
-
Positive Control: Cells + Medium + LPS (no compound)
-
Vehicle Control: Cells + Medium + DMSO + LPS
-
-
Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO₂.[10][18]
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a nitrite standard curve (e.g., 0-100 µM) using the NaNO₂ standard solution.
-
Add 50 µL of the freshly mixed Griess reagent to each well containing supernatant and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[16]
-
Calculation:
-
Determine the nitrite concentration in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of NO production:
-
% Inhibition = [1 - (NO_sample - NO_negative_control) / (NO_positive_control - NO_negative_control)] x 100
-
-
PART 3: DATA PRESENTATION & INTERPRETATION
The results from the screening cascade should be organized to facilitate structure-activity relationship (SAR) analysis. A summary table is the most effective format for this purpose.
Table 1: Representative Data for a Synthesized Luteolin Derivative Library
| Compound ID | Modification | Cell Viability at 25 µM (%) | NO Inhibition IC₅₀ (µM) |
| Luteolin | Parent Compound | 98 ± 4% | 15.2 ± 1.8 |
| LD-01 | 7-O-benzyl | 95 ± 5% | 8.5 ± 0.9 |
| LD-02 | 7-O-methyl | 99 ± 3% | 12.1 ± 1.1 |
| LD-03 | 3'-O-benzyl | 92 ± 6% | 22.4 ± 2.5 |
| LD-04 | 4'-O-benzyl | 94 ± 4% | 18.9 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments. IC₅₀ is the concentration required to inhibit 50% of LPS-induced NO production.
Interpretation: From the hypothetical data in Table 1, compound LD-01 (7-O-benzyl-luteolin) emerges as a promising hit. It demonstrates significantly improved potency (lower IC₅₀) compared to the parent luteolin while exhibiting negligible cytotoxicity at a high concentration. This suggests that benzylation at the 7-position is a favorable modification for enhancing anti-inflammatory activity in this scaffold. Conversely, modification at the 3'-position (LD-03) appears to be detrimental to activity. This type of analysis guides the next cycle of derivative synthesis.
Conclusion and Future Directions
This guide provides a comprehensive and validated workflow for the synthesis and in vitro evaluation of novel anti-inflammatory agents based on the luteolin scaffold. By integrating rational chemical synthesis with a hierarchical biological screening cascade, researchers can efficiently identify derivatives with improved therapeutic potential.
Future work on promising "hit" compounds should involve:
-
Expanded SAR studies: Synthesize a broader range of derivatives based on initial findings to further optimize potency and selectivity.
-
Mechanism of Action Studies: Investigate the effect of lead compounds on upstream inflammatory signaling pathways, such as NF-κB activation and pro-inflammatory cytokine (e.g., TNF-α, IL-6) production.
-
In vivo Efficacy: Evaluate the most promising compounds in established animal models of inflammation to confirm their therapeutic potential in a physiological context.
By following these protocols and principles, drug development professionals can systematically advance the discovery of next-generation anti-inflammatory therapeutics derived from nature's privileged scaffolds.
References
- YanggeBiotech. (2025, January 31). Luteolin and Its Role in Inflammation Reduction.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- National Institutes of Health. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols.
- Aziz, N., et al. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of Ethnopharmacology.
- Evaluation of the Anti-inflammatory Activity of Luteolin in Experimental Animal Models. (2025, August 5).
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- GSC Online Press. (2024, December 18). Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies.
- Frontiers. Luteolin: A promising natural agent in management of pain in chronic conditions.
- PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
- Abcam. MTT assay protocol.
- MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31).
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
- Sigma-Aldrich. Nitrite Assay Kit (Griess Reagent).
- MDPI. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions.
- Structure modification of luteolin and the influence of its derivatives on biological activities. (2025, March 12).
- Nitrite Assay Kit (Griess Reagent) (BN00773).
- Protocol Griess Test. (2019, December 8).
- ACS Publications. (2021, January 19). Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity | ACS Omega.
- Patsnap Eureka. (2025, August 28). How to Synthesize Luteolin Derivatives for Potency.
- National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20).
- MDPI. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
- Ask this paper | Bohrium. (2019, July 8). novel-extraction-techniques-and-pharmaceutical-activities-of-luteolin-and-its-derivatives.
- ResearchGate. Experimental procedures for the synthesis of luteolin derivative (A)....
- GSC Biological and Pharmaceutical Sciences. Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies.
- National Center for Biotechnology Information. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
- PubMed Central. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives.
- ThaiScience. Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts.
- PubMed. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review.
- Jurnal Kedokteran Brawijaya. The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell.
Sources
- 1. Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Luteolin: A promising natural agent in management of pain in chronic conditions [frontiersin.org]
- 4. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin and Its Role in Inflammation Reduction - YanggeBiotech [blog.yanggebiotech.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jkb.ub.ac.id [jkb.ub.ac.id]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol Griess Test [protocols.io]
- 18. mdpi.com [mdpi.com]
Protocol for the Condensation Reaction of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with Nucleophilic Amines
An Application Note for Medicinal and Process Chemistry Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the condensation reaction of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with various primary and secondary amines. This reaction, proceeding via a classical SN2 nucleophilic substitution mechanism, is a cornerstone transformation in medicinal chemistry for the synthesis of diverse pharmacologically active molecules. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in drug discovery, and the title compound serves as a critical intermediate in the synthesis of high-value therapeutics, including the atypical antipsychotic agent, risperidone.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a robust, step-by-step protocol, and expert advice on reaction optimization and troubleshooting.
Scientific Principles and Mechanistic Overview
The condensation of this compound with an amine is fundamentally a nucleophilic substitution reaction.[2] In this process, the electron-rich amine (the nucleophile) attacks the electron-deficient carbon atom of the chloroethyl group (the electrophile), displacing the chloride ion, which serves as the leaving group.
The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This mechanism is characterized by a single, concerted step where the formation of the new carbon-nitrogen (C-N) bond occurs simultaneously with the cleavage of the carbon-chlorine (C-Cl) bond.[4] This process involves a five-coordinate transition state.
Key Reaction Components and Their Rationale:
-
The Electrophile: this compound features a primary alkyl chloride. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom. Primary alkyl halides are ideal substrates for SN2 reactions as they offer minimal steric hindrance for the incoming nucleophile.[3]
-
The Nucleophile: Primary or secondary amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom. The nucleophilicity can be influenced by the electronic and steric properties of the substituents on the amine.
-
The Base: A non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential.[5] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Neutralizing the acid prevents the protonation of the nucleophilic amine, which would otherwise render it non-reactive.
-
The Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is typically preferred.[6][7] These solvents can solvate the cation of the base (e.g., K⁺) but do not strongly solvate the amine nucleophile, leaving its reactivity intact. They are also well-suited to the temperature ranges often required for these reactions.
Caption: The SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
This protocol outlines a general and robust procedure for the N-alkylation of amines with this compound. It is designed to be a self-validating system through diligent in-process monitoring.
Materials and Equipment
-
Reagents:
-
This compound (Electrophile)
-
Primary or Secondary Amine (Nucleophile)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (Base)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (Anhydrous grade)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Quantitative Parameters
The following table provides a representative summary of the quantitative data for a typical reaction. Molar equivalents are key to controlling the reaction outcome.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Example Amount (for 10 mmol scale) |
| This compound | 222.67[8] | 1.0 | 2.23 g |
| Amine Nucleophile (e.g., Piperazine) | 86.14 | 1.2 | 1.03 g (12 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | 2.76 g - 4.15 g (20-30 mmol) |
| Acetonitrile (Solvent) | 41.05 | - | 50 - 100 mL |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous acetonitrile (or DMF) to achieve a starting material concentration of approximately 0.1-0.2 M.
-
Flush the flask with an inert gas (Nitrogen or Argon) and place it under a positive pressure of inert gas.
-
-
Addition of Nucleophile:
-
Add the desired amine nucleophile (1.1-1.5 eq) to the stirring suspension.[5] If the amine is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
-
Reaction Execution:
-
In-Process Monitoring (Self-Validation):
-
Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC) or LC-MS.[6]
-
For TLC, use an appropriate mobile phase (e.g., 50-100% Ethyl Acetate in Hexanes). The product should have a different Rf value than the starting material. The reaction is considered complete when the starting material spot is no longer visible by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[5]
-
Partition the resulting residue between ethyl acetate and deionized water.[6]
-
Separate the organic layer. Wash it sequentially with deionized water and then brine to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.[5] An eluent system of a gradient of ethyl acetate in hexanes is often effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Characterize the final product using standard analytical techniques, such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-alkylated pyrido[1,2-a]pyrimidin-4-ones.
Troubleshooting and Optimization Insights
-
Problem: Reaction is slow or incomplete.
-
Cause & Rationale: The amine may be a weak nucleophile, or there may be steric hindrance. Higher temperatures can increase the reaction rate.
-
Solution: Switch the solvent from acetonitrile to a higher-boiling polar aprotic solvent like DMF or DMSO and increase the temperature (e.g., 100-120°C).[7] Ensure the base is completely anhydrous, as water can hinder the reaction.
-
-
Problem: Formation of multiple products (low purity).
-
Cause & Rationale: If a primary amine or a diamine like piperazine is used, dialkylation (reaction at both N-H bonds) can occur.
-
Solution: Use a larger excess of the amine nucleophile to favor mono-alkylation. Alternatively, use a protecting group strategy if selective mono-alkylation is challenging. Careful control of stoichiometry is critical.
-
-
Problem: Low isolated yield after work-up.
-
Cause & Rationale: The product may have some water solubility, leading to losses during the aqueous extraction.
-
Solution: Before discarding the aqueous layer, perform several back-extractions with the organic solvent (e.g., 3x with Ethyl Acetate) to recover any dissolved product. Ensure the brine wash is used to effectively break any emulsions and dry the organic layer.
-
References
- Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline. Benchchem.
- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
- Nucleophilic Substitution Reactions. LibreTexts.
- Nucleophilic Substitution Reactions. Master Organic Chemistry.
- Nucleophilic Substitution Reactions. Course Hero.
- Optimization of the Condensation Reaction. ResearchGate.
- This compound. PubChem.
- This compound. National Center for Biotechnology Information.
Sources
- 1. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C11H11ClN2O | CID 817866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for the synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the knowledge to optimize your reaction yields, improve product purity, and confidently navigate the challenges of this synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient synthesis is crucial for the timely advancement of research and development projects. This guide provides a comprehensive overview of the synthesis, focusing on practical strategies to enhance yield and purity.
Synthesis Overview: The Gould-Jacobs Approach
The most common and effective method for synthesizing this compound is a variation of the Gould-Jacobs reaction. This reaction involves the condensation of 2-aminopyridine with a suitable β-keto ester, in this case, ethyl 2-acetyl-4-chlorobutanoate, followed by a thermal cyclization.
The overall reaction is as follows:
The reaction proceeds in two key stages:
-
Condensation: The amino group of 2-aminopyridine nucleophilically attacks the carbonyl group of the β-keto ester, followed by the elimination of water to form an enamine intermediate.
-
Cyclization: Under thermal conditions, the enamine undergoes an intramolecular cyclization, with the elimination of ethanol, to form the fused pyridopyrimidine ring system.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Common culprits include:
-
Suboptimal Reaction Temperature: The thermal cyclization step is highly temperature-dependent. Insufficient heat can lead to incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product.
-
Purity of Starting Materials: Impurities in 2-aminopyridine or ethyl 2-acetyl-4-chlorobutanoate can interfere with the reaction, leading to the formation of side products and a lower yield of the desired compound.
-
Moisture: The initial condensation step is sensitive to moisture, which can hydrolyze the starting materials and intermediates.
-
Inefficient Removal of Volatiles: The removal of water and ethanol during the reaction drives the equilibrium towards product formation. Inefficient removal can stall the reaction.
Q2: I'm observing a significant amount of a dark, tarry byproduct. What is it and how can I minimize its formation?
A2: The formation of dark, polymeric byproducts is a common issue in high-temperature condensation reactions. This is often due to the self-polymerization of starting materials or intermediates, or decomposition of the product at elevated temperatures. To minimize this:
-
Optimize Reaction Temperature and Time: Conduct small-scale experiments to determine the optimal temperature and reaction time that favor product formation over decomposition.
-
Use a High-Boiling Point Solvent: Employing a high-boiling, inert solvent such as Dowtherm A or diphenyl ether can help to maintain a consistent and controlled reaction temperature.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.
Q3: How can I effectively purify the final product?
A3: The purification of this compound can be challenging due to the potential for co-eluting impurities. The most common methods are:
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvents for recrystallization include ethanol, isopropanol, or ethyl acetate. Experiment with different solvent systems to find the one that provides the best recovery and purity.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q4: Can I use a different base for the initial condensation?
A4: While the Gould-Jacobs reaction is often performed under neutral or slightly acidic conditions, a mild base can sometimes be used to facilitate the initial condensation. However, strong bases should be avoided as they can promote side reactions, such as the dehydrohalogenation of the chloroethyl group. If you choose to use a base, a weak, non-nucleophilic base like triethylamine may be a suitable option to explore in small-scale trials.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Incorrect Reaction Temperature: The cyclization step requires a specific temperature range to proceed efficiently. 2. Degraded Starting Materials: 2-Aminopyridine can oxidize over time, and ethyl 2-acetyl-4-chlorobutanoate can hydrolyze. 3. Presence of Moisture: Water can inhibit the initial condensation reaction. | 1. Verify and Optimize Temperature: Use a calibrated thermometer and ensure uniform heating. For thermal cyclization, a temperature range of 200-250 °C is typically required. Consider using a high-boiling solvent for better temperature control. 2. Check Purity of Starting Materials: Use freshly opened or purified starting materials. The purity of 2-aminopyridine can be checked by melting point, and the ester can be analyzed by GC or NMR. 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents if applicable. A Dean-Stark trap can be used to remove water azeotropically if the reaction is run in a suitable solvent like toluene for the initial condensation. |
| Formation of Multiple Side Products | 1. Reaction Temperature is Too High: Excessive heat can lead to decomposition and side reactions. 2. Prolonged Reaction Time: Leaving the reaction for too long can lead to product degradation. 3. Side Reactions of the Chloroethyl Group: The chloroethyl group can undergo elimination or substitution reactions under certain conditions. | 1. Lower the Reaction Temperature: Find the minimum temperature required for efficient cyclization. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed and before significant product degradation occurs. 3. Control pH: Avoid strongly basic conditions which can promote elimination of HCl from the chloroethyl side chain to form a vinyl group. |
| Product is an Oil or Gummy Solid | 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Incorrect Work-up Procedure: Residual solvent or byproducts can prevent solidification. | 1. Purify the Crude Product: Attempt purification by column chromatography before recrystallization. 2. Thorough Work-up: Ensure all solvents from the reaction and extraction steps are completely removed under reduced pressure. Washing the crude product with a non-polar solvent like hexanes can sometimes help to remove oily impurities. |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Work-up Solvent: This can lead to losses during extraction. 2. Similar Polarity of Product and Impurities: Makes separation by chromatography difficult. | 1. Optimize Extraction Solvent: Use a solvent in which the product has moderate solubility to allow for efficient extraction without significant loss. 2. Alternative Purification Techniques: Consider recrystallization from a different solvent system or preparative TLC if column chromatography is ineffective. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction and information gathered from related syntheses.
Materials:
-
2-Aminopyridine
-
Ethyl 2-acetyl-4-chlorobutanoate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol (for recrystallization)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a mechanical stirrer, add 2-aminopyridine (1.0 eq) and ethyl 2-acetyl-4-chlorobutanoate (1.1 eq).
-
Condensation and Cyclization: Heat the mixture to 220-240 °C in a high-boiling solvent (e.g., Dowtherm A) for 2-4 hours. The reaction should be monitored by TLC (e.g., 50% ethyl acetate in hexanes) until the starting materials are consumed. During the reaction, ethanol and water will be distilled off.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and wash with water to remove any remaining starting materials and polar byproducts. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol, add a small amount of activated charcoal, and heat at reflux for 15 minutes. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Quality Control
-
Melting Point: The purified product should have a sharp melting point.
-
NMR Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure and assess purity.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1987–o1988. [Link]
- Toche, R. B., Ghotekar, B. K., Kazi, M., Hadole, D. A., & Chaskar, A. C. (2008). A new approach for the synthesis of pyrido[1,2-a]pyrimidines. Arkivoc, 2008(15), 145-154. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Sources
Technical Support Center: Purification of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for the purification of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this crucial intermediate. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product.
Introduction: Understanding the Purification Challenges
The crude product of this compound often presents a unique set of purification hurdles. The primary challenges stem from the inherent reactivity of the 2-chloroethyl moiety and the physicochemical properties of the pyrido[1,2-a]pyrimidin-4-one core. Key issues include:
-
Intramolecular Cyclization: The lone pair of electrons on the pyrimidine nitrogen can attack the electrophilic carbon of the chloroethyl group, leading to the formation of a highly reactive aziridinium ion intermediate. This can result in the formation of unwanted byproducts.[1][2]
-
Hydrolysis: The chloroethyl group is susceptible to hydrolysis, particularly under neutral to basic conditions or in the presence of moisture, leading to the formation of the corresponding hydroxyethyl impurity.[3][4]
-
Thermal Instability: Elevated temperatures during purification can accelerate degradation pathways, including cyclization and other side reactions.
-
Chromatographic Difficulties: As with many nitrogen-containing heterocycles, this compound can exhibit tailing or decomposition on standard silica gel due to interactions with acidic silanol groups.[5]
This guide will provide structured advice to mitigate these challenges through optimized purification strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low recovery after column chromatography and presence of multiple unknown spots on TLC.
-
Probable Cause: Decomposition of the target compound on the silica gel column. The acidic nature of standard silica gel can catalyze the intramolecular cyclization or hydrolysis of the 2-chloroethyl group.
-
Recommended Solutions:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to neutralize the acidic sites. Subsequently, flush the column with your chosen mobile phase until the eluent is neutral.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.
-
Minimize Residence Time: Employ flash chromatography with a slightly higher flow rate to reduce the time your compound spends on the column.
-
Dry Loading: To avoid potential degradation in the loading solvent, consider dry loading your crude product onto a small amount of silica gel before placing it on the column.[6]
-
Issue 2: The purified product shows a new, more polar impurity after storage or work-up.
-
Probable Cause: Hydrolysis of the 2-chloroethyl group to the corresponding alcohol. This is often accelerated by the presence of water, especially under non-acidic conditions.[3][4]
-
Recommended Solutions:
-
Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use. Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Acidified Work-up: During aqueous work-up, maintain a slightly acidic pH (around 3-4) to protonate the nitrogen atoms in the heterocyclic core. This reduces the nucleophilicity of the nitrogen, thereby inhibiting intramolecular cyclization and potentially slowing hydrolysis.
-
Prompt and Cold Storage: Store the purified compound in a desiccator at low temperatures (-20°C is recommended) to minimize degradation over time.
-
Issue 3: Oiling out during recrystallization instead of forming crystals.
-
Probable Cause: The supersaturation of the solution is occurring at a temperature above the melting point of your compound in the chosen solvent, or the solvent is not ideal for crystallization.
-
Recommended Solutions:
-
Optimize the Solvent System: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. Refer to the table below for suggested solvents.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling out.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add an anti-solvent in which the compound is insoluble (e.g., hexanes or pentane) until turbidity persists.
-
Issue 4: Broad or tailing peaks during HPLC analysis.
-
Probable Cause: Interaction of the basic nitrogen atoms in the molecule with residual silanol groups on the HPLC column.
-
Recommended Solutions:
-
Use a Buffered Mobile Phase: Incorporate a buffer, such as ammonium acetate or formate, into your mobile phase to maintain a consistent pH and reduce peak tailing.
-
Add a Mobile Phase Modifier: A small amount of an amine modifier like triethylamine (0.1%) can be added to the mobile phase to compete with your analyte for interaction with the silanol groups.
-
Employ a Specialized Column: Consider using an HPLC column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Besides unreacted starting materials, the most common process-related impurities are the hydroxyethyl derivative (from hydrolysis of the chloroethyl group) and byproducts from the intramolecular cyclization of the 2-chloroethyl moiety. The presence of these impurities is highly dependent on the reaction and work-up conditions.
Q2: What is the optimal pH range for handling this compound during aqueous work-up?
A2: To enhance stability, it is advisable to maintain a slightly acidic pH of 2-3 during aqueous extractions.[2] This protonates the nitrogen atoms, reducing their nucleophilicity and thereby inhibiting the intramolecular cyclization that leads to the reactive aziridinium ion.[1][2]
Q3: Can I use heat to remove residual solvent from my purified product?
A3: It is strongly recommended to avoid excessive heat. The 2-chloroethyl group can be thermally labile. Drying under high vacuum at ambient temperature is the safest method to remove residual solvents. If gentle heating is necessary, it should be kept to a minimum (e.g., not exceeding 40-50°C).
Q4: What are the best recrystallization solvents for this compound?
A4: Based on literature for this and related compounds, several solvent systems can be effective.[7] The choice will depend on the specific impurity profile of your crude product. A systematic approach to solvent screening is recommended.
| Solvent/System | Rationale & Comments |
| Isopropanol | Reported to yield white crystals of the related tetrahydro-derivative.[8][9] |
| Ethyl Acetate | Pale yellow crystals of the title compound have been obtained by slow evaporation from this solvent.[7] |
| Ethanol/Water | A common polar protic system that can be effective for N-heterocycles. |
| Dichloromethane/Hexanes | A good starting point for a solvent/anti-solvent crystallization. |
| Acetone | A moderately polar solvent that can be effective for many heterocyclic compounds. |
Q5: How can I monitor the purity of my compound during the purification process?
A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification. A typical mobile phase for TLC analysis would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or acetone. Staining with potassium permanganate or visualization under UV light can be used to identify spots. For quantitative analysis of the final product, HPLC with UV detection is the preferred method.
Experimental Workflow Visualization
Decision Tree for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method for your crude this compound.
Caption: A decision tree to guide the selection of an appropriate purification strategy.
References
- Des-Guerres, I., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-1123.
- Rozsypal, T. (2017). How can I extract the products of tris(2-chloroethyl)amine hydrolysis from water? ResearchGate.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Google Patents. (1995). EP0753504A2 - Process for the preparation of (2-chloroethyl) ammonium chlorides.
- ResearchGate. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts | Request PDF.
- PubMed. (2013). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts.
- Jasinski, J. P., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(9), o1987.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0 [chemicalbook.com]
- 9. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS#: 63234-80-0 [m.chemicalbook.com]
Technical Support Center: 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Document ID: TSC-2026-01-CEP
Welcome, Researchers,
This guide serves as a centralized resource for the stable handling, storage, and troubleshooting of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (herein referred to as CEP). As a key intermediate and a potent alkylating agent, its stability is paramount to the reproducibility and success of your experiments. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions in your laboratory.
Part 1: Core Compound Profile & Inherent Instability
Understanding the Molecule
CEP is characterized by two key structural features that dictate its reactivity and stability:
-
The Pyrido[1,2-a]pyrimidin-4-one Core: This planar, fused heterocyclic system is relatively stable but can be susceptible to oxidative and photolytic degradation, as observed in forced degradation studies of downstream products like Risperidone.[1][2][3]
-
The 2-Chloroethyl Side Chain: This is the primary reactive moiety, classifying CEP as a potent alkylating agent. The electrophilic nature of the carbon atom bonded to chlorine makes it susceptible to nucleophilic attack, which is the principal pathway of degradation in the presence of nucleophiles, including water.[4][5]
The crystal structure of CEP reveals a planar ring system with the chloroethyl side chain oriented nearly orthogonally.[6] While intermolecular forces and π–π stacking provide stability in the solid crystalline state, these interactions are lost upon dissolution, rendering the molecule vulnerable to degradation.[6]
The Primary Degradation Pathway: Hydrolysis
The most common stability issue encountered with CEP in experimental settings is its susceptibility to hydrolysis. This is not a simple displacement of the chloride ion but a two-step intramolecular process characteristic of β-chloroethylamines.[4]
-
Step 1: Intramolecular Cyclization: The lone pair of electrons on the tertiary amine nitrogen attacks the electrophilic carbon bearing the chlorine, displacing the chloride ion and forming a highly reactive, strained three-membered ring known as an ethylenimonium ion . This is the rate-determining step.
-
Step 2: Nucleophilic Ring-Opening: The strained ethylenimonium ion is rapidly attacked by a nucleophile. In aqueous or protic solutions, this nucleophile is typically a water molecule, resulting in the formation of the inactive hydroxyethyl analog, 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
This degradation pathway is critical because it leads to a loss of the compound's alkylating ability, resulting in decreased potency and potentially confounding experimental results.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of CEP?
Answer: The solid form of CEP is significantly more stable than its solutions. For optimal long-term stability, store the compound under the following conditions:
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Minimizes kinetic energy, slowing any potential solid-state degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against long-term oxidative degradation of the pyridopyrimidinone core. |
| Light | Amber vial or stored in the dark | Prevents photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | CEP is hygroscopic. Moisture absorption can lead to hydrolysis even in the solid state over time. |
Q2: My experiment requires a stock solution. What is the best way to prepare and store it?
Answer: The stability of alkylating agents in solution is often poor, with significant degradation possible in hours at room temperature in neutral aqueous buffers.[7] Therefore, careful preparation and storage are crucial.
-
Solvent Selection: Use anhydrous, aprotic solvents for stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended. Avoid aqueous buffers for long-term storage.
-
Preparation Protocol:
-
Equilibrate the CEP vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of CEP in a fume hood, using appropriate personal protective equipment (PPE), as alkylating agents are hazardous.[8]
-
Dissolve in anhydrous DMSO to the desired concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution using a vortex mixer if necessary.
-
-
Storage Protocol:
-
Aliquot: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. This avoids repeated freeze-thaw cycles, which can accelerate degradation.[9]
-
Temperature: Store aliquots at -80°C for long-term storage (months). For short-term storage (days to a week), -20°C is acceptable.[9]
-
Working Solutions: Prepare fresh working solutions in your aqueous experimental buffer immediately before use. Do not store CEP in aqueous media.
-
Q3: I suspect my CEP stock solution has degraded. How can I check its purity?
Answer: You can assess the purity and detect degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The primary degradation product, the hydroxyethyl analog, is more polar and will have a shorter retention time than the parent CEP.
Protocol: Stability-Indicating RP-HPLC Method
This method is adapted from validated procedures for Risperidone and its related substances.[10][11][12]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm[10] |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Sample Prep. | Dilute stock solution in mobile phase to ~20 µg/mL.[10] |
-
Expected Results: A fresh, pure sample of CEP will show a single major peak. Degraded samples will show an additional, earlier-eluting peak corresponding to the more polar hydroxyethyl analog.
Part 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or weaker-than-expected experimental results. | CEP Degradation: The most likely cause is the loss of the active alkylating agent due to hydrolysis in stock or working solutions. | 1. Check Purity: Analyze your stock solution via HPLC as described above.2. Prepare Fresh Stock: If degradation is confirmed or suspected, discard the old stock and prepare a new one from solid material following the recommended protocol.3. Minimize Incubation Time: Prepare working dilutions in aqueous buffer immediately before adding to your assay. Minimize the time the compound spends in aqueous media. |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | Low Aqueous Solubility: The compound may be crashing out of solution when transferred from a high-concentration organic stock to an aqueous medium. | 1. Lower Stock Concentration: Try preparing a less concentrated DMSO stock (e.g., 1-5 mM).2. Stepwise Dilution: Perform a serial dilution rather than a single large dilution.3. Use of Surfactants: Consider including a low concentration of a biocompatible surfactant like Tween® 80 (e.g., 0.1%) in your final aqueous buffer to improve solubility. |
| Solid CEP appears clumpy or discolored (yellow/brown). | Moisture Absorption & Degradation: The compound has likely been exposed to moisture and/or light over a prolonged period. | 1. Discard Compound: It is safest to discard the material as its purity is compromised.2. Review Storage Practices: Ensure solid compound is stored in a desiccated, dark, and cold environment. |
References
- Patel, Y. et al. (2015). Study at forced degradation of risperidone. ResearchGate.
- Kumar, A. et al. (2012). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. Journal of Chemical and Pharmaceutical Research.
- Srinivasan, T. et al. (2023). Method Development and Validation of Risperidone by using RP - HPLC and its Stress Studies. International Journal of Enhanced Research in Science, Technology & Engineering.
- Kavitha, K. et al. (2013). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ISRN Chromatography.
- Magar, L.P. et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry.
- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.
- Cohen, B. et al. (1948). Reaction Kinetics of Aliphatic Tertiary β-Chloroethylamines in Dilute Aqueous Solution. II. Hydrolysis of the Ethylenimonium Ion. Journal of the American Chemical Society.
- Bosanquet, A.G. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology.
- Bartlett, P.D. et al. (1947). HYDROLYSIS AND CHLORINATION OF THREE β-CHLOROETHYLAMINES. Journal of the American Chemical Society.
- Bindu, K.H. et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®. Journal of Analytical & Bioanalytical Techniques.
- Sankar, G. et al. (2012). Development and validation of a highly sensitive spectrophotometric method for the estimation of risperidone in pure and in dosage forms. Trade Science Inc.
- A Review on Analytical Methods for Determination of Risperidone. PDF. (2023).
- Suneetha, A. & Rao, D. (2010). Development of Analytical Method for Risperidone by UV Spectrophotometry. International Journal of Pharma Sciences and Research.
- PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs.
- Girija, K. et al. (2009). This compound. Acta Crystallographica Section E.
- PubChem. This compound. National Center for Biotechnology Information.
- Lab Skills: Preparing Stock Solutions. YouTube. (2021).
- Perry, M. et al. (2018). Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica.
- PubChem. 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. erpublications.com [erpublications.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride | C11H16Cl2N2O | CID 15605782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. longdom.org [longdom.org]
recrystallization solvent selection for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction for the Researcher
This technical guide is designed to empower researchers, scientists, and drug development professionals with a systematic approach to selecting the optimal recrystallization solvent for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The principles and methodologies outlined herein are grounded in established chemical purification techniques and are broadly applicable to other crystalline organic compounds. Our goal is to provide not just a protocol, but a framework for rational solvent selection and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallization for this compound?
A1: The primary goal is to purify the solid-state this compound. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which induces the formation of crystals. As the highly ordered crystal lattice forms, impurities are excluded and remain in the solvent, a solution referred to as the mother liquor. This separation results in a significant increase in the purity of the final product.
Q2: What are the essential characteristics of an ideal recrystallization solvent?
A2: An ideal solvent for recrystallization should meet several key criteria:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[1][2][3]
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum recovery of the purified crystals upon cooling.[1][2][3]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent the substance from "oiling out" (melting before it dissolves).[4]
-
Inertness: The solvent must not chemically react with the compound being purified.[2][5]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[2][5]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[1][2]
Q3: Based on the structure of this compound, what class of solvents is a good starting point?
A3: The molecule possesses a fused heterocyclic ring system containing nitrogen and a carbonyl group, as well as a chloroethyl side chain. This combination of features suggests a moderate polarity. Therefore, solvents with intermediate polarity, such as alcohols (e.g., ethanol, isopropanol, methanol) or ketones (e.g., acetone), are logical starting points for screening. Extremely non-polar solvents like hexanes are unlikely to dissolve the compound, while highly polar solvents like water may have poor solvency even at high temperatures.
Q4: Can I use a mixed solvent system?
A4: Yes, a mixed solvent system is a powerful technique when no single solvent meets all the ideal criteria.[1] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble. The crude product is dissolved in a minimal amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation. A small amount of the "solvent" is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example is an ethanol/water or a dichloromethane/hexane system.
Systematic Guide to Solvent Selection: An Experimental Workflow
This section provides a step-by-step protocol for experimentally determining the best recrystallization solvent.
Workflow Diagram: Solvent Screening Process
Caption: A step-by-step workflow for identifying a suitable recrystallization solvent.
Step-by-Step Experimental Protocol
-
Preparation:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Label each test tube with a candidate solvent from the table below.
-
-
Solubility at Room Temperature:
-
To each test tube, add the corresponding solvent dropwise, vortexing or stirring after each addition.
-
Continue adding solvent up to approximately 1 mL.
-
Record your observations. An ideal solvent will not dissolve the compound at this stage.[2] If the compound dissolves readily at room temperature, that solvent is unsuitable.
-
-
Solubility at Elevated Temperature:
-
For the test tubes where the compound was insoluble at room temperature, gently heat them in a water or sand bath towards the solvent's boiling point.
-
Continue to stir or vortex.
-
Record if the compound fully dissolves. If it does, this is a positive indicator. If it does not dissolve even at the boiling point, the solvent is unsuitable.
-
-
Crystal Formation upon Cooling:
-
Take the test tubes where the compound fully dissolved upon heating and allow them to cool slowly to room temperature.
-
Once at room temperature, place them in an ice-water bath for 15-20 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals.
-
-
Solvent Selection:
-
The best single solvent is the one that showed poor solubility at room temperature, complete solubility at its boiling point, and abundant crystal formation upon cooling.[3]
-
If no single solvent is ideal, consider a mixed solvent system using a solvent that dissolved the compound well and a miscible anti-solvent that did not.
-
Table of Candidate Solvents
For your convenience, here is a list of common laboratory solvents, ordered by increasing polarity, that can be used for your initial screening.
| Solvent | Polarity Index (P') | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Non-polar. Unlikely to be effective alone but may serve as an anti-solvent. |
| Toluene | 2.4 | 111 | Aromatic, non-polar. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity ester. |
| Acetone | 5.1 | 56 | Medium polarity ketone. Very volatile. |
| Isopropanol | 3.9 | 82 | Polar protic solvent. Often a good choice for moderately polar compounds. |
| Ethanol | 4.3 | 78 | Polar protic solvent. A very common and effective recrystallization solvent. |
| Methanol | 5.1 | 65 | Polar protic solvent. More polar than ethanol. |
| Water | 10.2 | 100 | Highly polar. Unlikely to be effective alone but may serve as an anti-solvent with alcohols. |
Polarity Index values are approximate and can vary slightly depending on the scale used.[6][7][8][9][10]
Troubleshooting Guide
Even with a systematic approach, challenges can arise. This guide addresses common issues encountered during recrystallization.
Troubleshooting Logic Diagram
Caption: A decision tree for resolving common problems during recrystallization.
Common Problems and Solutions
-
Issue: No crystals form after cooling.
-
Probable Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.[11][12]
-
Solution: Gently boil off a portion of the solvent to increase the concentration of the compound and attempt to cool again.
-
-
Probable Cause 2: The solution is supersaturated. Crystal nucleation has not initiated.[12][13]
-
Solution 1: Scratch the inside surface of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for nucleation.
-
Solution 2: Add a "seed crystal" – a tiny amount of the original crude solid – to the solution to initiate crystallization.
-
-
-
Issue: The compound separates as an oil, not crystals ("oiling out").
-
Probable Cause 1: The boiling point of the solvent is higher than the melting point of your compound. The compound is melting rather than dissolving.
-
Solution: Select a solvent with a lower boiling point.
-
-
Probable Cause 2: The solution is cooling too quickly, or the concentration of the solute is too high.[4][12]
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to slightly decrease the concentration and allow the solution to cool much more slowly. Insulating the flask can help.
-
-
-
Issue: The yield of recovered crystals is very low.
-
Probable Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[11]
-
Solution: You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again for a second crop of crystals. Note that this second crop may be less pure.
-
-
Probable Cause 2: The crystals were washed with too much cold solvent, or the washing solvent was not sufficiently cold.[13]
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals during filtration.
-
-
References
- What are three characteristics of a good recrystallization solvent? - Homework.Study.com. (n.d.).
- Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
- [FREE] What are the four properties of a good recrystallization solvent? A. Solubility, toxicity, color, - brainly.com. (2023, September 28).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Finding the best solvent for recrystallisation student sheet - RSC Education. (n.d.).
- Polarities of Solvents | Shodex HPLC Columns and Standards. (n.d.).
- An ideal recrystallization solvent : r/chemhelp - Reddit. (2018, November 20).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Characteristics of a Recrystallization Solvent - Chemical Education Xchange. (n.d.).
- Polarity Index. (n.d.).
- Solvent Polarity Index Table | PDF - Scribd. (n.d.).
- Recrystallization. --->. (n.d.).
- Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics. (n.d.).
- Recrystallization - Wired Chemist. (n.d.).
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [wiredchemist.com]
- 5. homework.study.com [homework.study.com]
- 6. shodex.com [shodex.com]
- 7. Polarity Index [macro.lsu.edu]
- 8. scribd.com [scribd.com]
- 9. organometallics.it [organometallics.it]
- 10. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Troubleshooting Reactions of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this important heterocyclic intermediate. By understanding the underlying chemical principles, you can diagnose and resolve experimental failures, leading to improved yields and purity.
I. Introduction to the Chemistry of this compound
The synthesis of the pyrido[1,2-a]pyrimidin-4-one core typically involves the cyclization of a 2-aminopyridine derivative with a suitable three-carbon synthon, often a β-ketoester. The presence of the reactive 2-chloroethyl side chain introduces specific challenges that require careful consideration of reaction conditions to avoid unwanted side reactions. This molecule is a key intermediate in the synthesis of the antipsychotic drug Risperidone, making its efficient synthesis and handling crucial.[1][2]
This guide is structured in a question-and-answer format to directly address the most pressing issues you may face in the laboratory.
II. Troubleshooting Guide: Common Experimental Failures
FAQ 1: Why is my reaction yield of this compound consistently low or why is there no product formation?
Low or no product yield is one of the most common frustrations in synthesis. The causes can range from suboptimal reaction conditions to impure starting materials.[3]
Potential Cause 1: Incomplete Cyclization
The core formation of the pyrido[1,2-a]pyrimidin-4-one ring system is a critical step. Incomplete cyclization of 2-aminopyridine with the β-ketoester (or equivalent synthon) is a frequent culprit for low yields.
-
Expert Insight: The nucleophilicity of the pyridine ring nitrogen in 2-aminopyridine is crucial for the final ring closure. Electron-withdrawing substituents on the pyridine ring can decrease this nucleophilicity, hindering the reaction.[4]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the 2-aminopyridine and the β-ketoester are of high purity. Impurities can inhibit the reaction.
-
Optimize Reaction Temperature: While higher temperatures can promote cyclization, they can also lead to decomposition. Experiment with a range of temperatures to find the optimal balance. Microwave-assisted synthesis can sometimes offer better yields in shorter reaction times.[5]
-
Choice of Catalyst: Many syntheses of similar heterocyclic systems benefit from a catalyst. If not already in use, consider the addition of a mild acid catalyst to promote the initial condensation and subsequent cyclization. However, strong acids can lead to degradation.[6]
-
Potential Cause 2: Degradation of Starting Materials or Product
The stability of the reactants and the product under the reaction conditions is paramount. The chloroethyl group, in particular, can be susceptible to degradation.
-
Expert Insight: The 2-chloroethyl side chain can undergo hydrolysis, especially under strongly acidic or basic conditions at elevated temperatures.[7][8] This would lead to the formation of the corresponding hydroxyethyl derivative.
-
Troubleshooting Steps:
-
Control pH: If your reaction conditions are highly acidic or basic, consider using a milder catalyst or buffering the reaction mixture.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. This will help you determine if the product is forming and then degrading, or not forming at all.
-
Inert Atmosphere: While not always necessary for this specific synthesis, if you suspect oxidative degradation of your starting materials, particularly substituted 2-aminopyridines, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Logical Workflow for Diagnosing Low Yield
Caption: A systematic approach to troubleshooting low product yield.
FAQ 2: I've isolated a product, but it's not the desired this compound. What are the likely side products?
The formation of unexpected side products is a clear indication of competing reaction pathways. Identifying these impurities is the first step to mitigating their formation.
Potential Side Product 1: 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Cause: As mentioned previously, hydrolysis of the chloroethyl side chain is a common side reaction. This is particularly prevalent if the reaction is worked up with aqueous base or if there is residual water in the reaction mixture at elevated temperatures.[7][9]
-
Identification: The hydroxyl derivative will have a significantly different polarity compared to the chloro-compound, which can be observed on TLC. Mass spectrometry will show a molecular ion corresponding to the loss of HCl and the addition of H₂O.
-
Prevention:
-
Ensure all solvents and reagents are anhydrous.
-
Use non-aqueous workup procedures where possible.
-
If an aqueous workup is necessary, keep the temperature low and minimize the exposure time to acidic or basic conditions.
-
Potential Side Product 2: Isomeric Pyrido[1,2-a]pyrimidin-4-ones
-
Cause: If the β-ketoester used in the synthesis is unsymmetrical, there is a possibility of forming regioisomers depending on which carbonyl group participates in the initial condensation with 2-aminopyridine.
-
Identification: Isomers will have the same mass but may be separable by chromatography. ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
Prevention:
-
Use a symmetrical β-ketoester if the desired product allows.
-
Carefully control the reaction conditions (temperature, catalyst) to favor the formation of the desired regioisomer.
-
Potential Side Product 3: N-Alkylated 2-Aminopyridine
-
Cause: 2-Aminopyridine has two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino group. While the reaction with the β-ketoester is expected to proceed through the amino group, under certain conditions, alkylation of the pyridine nitrogen can occur, leading to pyridinium salts.[10]
-
Identification: These salt byproducts are typically highly polar and may remain in the aqueous layer during extraction. They can be identified by their characteristic NMR spectra and high polarity.
-
Prevention:
-
Careful control of pH is crucial. The reaction is typically favored on the exocyclic amine under neutral or slightly acidic conditions.
-
Visualizing Potential Side Reactions
Caption: Common side reactions in the synthesis of the target molecule.
FAQ 3: My product is impure and difficult to purify. What are the best practices for purification?
Purification of pyrido[1,2-a]pyrimidin-4-one derivatives can be challenging due to their polarity and potential for co-elution with structurally similar impurities.
Purification Strategy 1: Column Chromatography
-
Expert Insight: Silica gel column chromatography is the most common method for purifying these compounds. A gradient elution is often necessary to achieve good separation.
-
Recommended Solvent Systems:
-
Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
For more polar impurities, adding a small percentage of methanol to the mobile phase can be effective.
-
Purification Strategy 2: Recrystallization
-
Expert Insight: If a reasonably pure solid can be obtained after chromatography, recrystallization is an excellent method for achieving high purity.
-
Recommended Solvents for Recrystallization:
-
Ethanol
-
Isopropanol
-
Ethyl acetate/hexane mixture
-
Table 1: Recommended Purification Parameters
| Purification Method | Mobile Phase / Solvent System | Key Considerations |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Start with a low polarity and gradually increase. |
| Dichloromethane/Methanol Gradient | Useful for separating more polar impurities. | |
| Recrystallization | Ethanol or Isopropanol | Good for obtaining crystalline, high-purity product. |
| Ethyl Acetate/Hexane | Effective for products that are highly soluble in ethyl acetate. |
III. Experimental Protocols
Protocol 1: General Synthesis of this compound
This is a generalized procedure and may require optimization based on your specific starting materials and scale.
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., toluene, xylene), add ethyl 2-acetyl-4-chlorobutanoate (1.1 eq).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
IV. Conclusion
Troubleshooting failed reactions requires a systematic and logical approach. By understanding the potential pitfalls in the synthesis of this compound, particularly those related to cyclization efficiency and the stability of the chloroethyl side chain, you can effectively diagnose and resolve experimental issues. Always ensure the purity of your starting materials and carefully monitor your reactions to achieve the best possible outcomes.
V. References
-
Benchchem. (2025). Technical Support Center: Enhancing the Stability of 2-Chloroethyl (2-chloroethyl)phosphonate Formulations.
-
PubMed. (2005). Synthesis and hydrolysis behavior of side-chain functionalized norbornenes. [Link]
-
Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
PubMed. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. [Link]
-
Google Patents. (n.d.). 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis.
-
RSC Publishing. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. [Link]
-
PubMed. (2019). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ResearchGate. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents. [Link]
-
ResearchGate. (2021). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. [Link]
-
PubChem. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. [Link]
-
ResearchGate. (2014). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. [Link]
-
PubMed Central. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
-
ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. [Link]
-
PubMed. (2005). Synthesis and hydrolysis behavior of side-chain functionalized norbornenes. [Link]
-
ResearchGate. (2017). Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. [Link]
-
PubMed Central. (2013). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]
-
PubMed. (2016). Ι₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine. [Link]
-
YouTube. (2023). side chain chlorination followed by hydrolysis #chemistry #neet #shorts. [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
-
Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
ResearchGate. (2009). Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. [Link]
-
PubChem. (n.d.). 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one. [Link]
-
Der Pharma Chemica. (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. [Link]
-
PubMed Central. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
-
PubMed. (2019). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. [Link]
-
ResearchGate. (2020). Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyridine. [Link]
-
PubMed Central. (2021). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]
-
Master Organic Chemistry. (2012). Basicity Is Another Word For “Stability Of A Lone Pair Of Electrons”. [Link]
-
PubMed. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
ResearchGate. (2020). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]
-
PubMed. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. [Link]45012/)
Sources
- 1. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and hydrolysis behavior of side-chain functionalized norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support guide for the scale-up synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This molecule is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to potent antipsychotic agents.[1] Its robust synthesis is therefore of significant interest to drug development professionals.
This guide is structured to provide practical, field-proven insights into the challenges you may encounter during the scale-up of this synthesis. We will move from general considerations to specific troubleshooting scenarios, grounding our advice in established chemical principles.
Section 1: Synthesis Overview and Core Chemistry
The synthesis of the pyrido[1,2-a]pyrimidin-4-one core generally involves the condensation of a 2-aminopyridine derivative with a β-keto ester or an equivalent precursor, followed by cyclization. A novel and effective approach involves the condensation of 2-aminopyridines with α-acetyl-γ-butyrolactone to form a dihydrofuranone intermediate, which then undergoes cyclization to yield the desired scaffold with a chloroethyl side chain.[2]
The overall workflow can be visualized as a two-stage process: initial condensation and subsequent cyclization/chlorination.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise before and during the initial phases of process development and scale-up.
Q1: What are the most critical process parameters to monitor during the scale-up of this synthesis?
A: Based on our experience with similar heterocyclic condensations, the three most critical parameters are:
-
Temperature Control: The initial condensation and the subsequent cyclization with reagents like phosphorus oxychloride (POCl₃) can be highly exothermic. Runaway reactions can lead to significant impurity formation and pose a safety risk. Precise temperature monitoring and a robust cooling system are non-negotiable.
-
Moisture Control: Reagents like POCl₃ react violently with water. The entire process, from starting materials to reaction vessel, must be kept scrupulously dry to prevent reagent quenching, yield loss, and hazardous pressure build-up.
-
Rate of Addition: During the cyclization/chlorination step, the rate at which the intermediate is added to the chlorinating agent (or vice-versa) directly impacts the impurity profile. A slow, controlled addition is essential to maintain the desired reaction temperature and minimize side reactions.
Q2: What are the common impurities, and how do they form?
A: Impurities often arise from incomplete reactions or side reactions of the starting materials and intermediates. A summary of potential impurities is provided in the table below. Understanding their origin is the first step in mitigating their formation.
| Impurity Type | Probable Cause | Mitigation Strategy |
| Unreacted 2-Aminopyridine | Insufficient amount of the keto-lactone or incomplete reaction. | Ensure accurate stoichiometry (a slight excess of the lactone may be beneficial). Increase reaction time or temperature if monitoring shows a stall. |
| Hydrolyzed Product (Hydroxyethyl instead of Chloroethyl) | Presence of water during the chlorination step or work-up. | Use anhydrous solvents and reagents. Ensure the reaction is fully quenched before introducing aqueous solutions. |
| Dimerization/Polymerization Products | Excessive reaction temperature or prolonged reaction times, especially in the presence of strong acids. | Maintain strict temperature control. Monitor the reaction to avoid unnecessarily long hold times. |
| N-Oxide Derivatives | Can form if oxidizing conditions are inadvertently introduced. | Use high-purity starting materials and maintain an inert atmosphere (e.g., nitrogen) throughout the process. |
Q3: What analytical methods are recommended for reaction monitoring and final product QC?
A: A combination of techniques is essential for robust process control:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the gold standard for tracking the consumption of starting materials and the formation of the product and key impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks at the bench.
-
Final Product QC:
-
HPLC: To determine purity and quantify impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the final product. The pyrido[1,2-a]pyrimidine ring system has a characteristic planar structure that can be confirmed by spectroscopy.[1][3]
-
Mass Spectrometry (MS): To confirm the molecular weight (222.67 g/mol ).[4]
-
Melting Point: The pure compound should have a sharp melting point (literature reports range from 405–408 K or 132-135 °C).[1]
-
Section 3: Troubleshooting Guides
This section provides a deeper dive into specific problems you might encounter during your experiments and offers structured solutions.
Problem: Low Reaction Yield
Q: My reaction yield is consistently below target (<70%). What are the potential causes and how can I troubleshoot this?
A: Low yield is a common scale-up challenge. The key is to systematically investigate potential causes, from raw materials to reaction conditions. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for low reaction yield.
-
Expert Insight: A common, and often overlooked, cause for yield loss is during the work-up. The product has some aqueous solubility, especially at non-neutral pH. When quenching the POCl₃ reaction, typically with ice/water, the pH can become highly acidic. It is critical to carefully neutralize the mixture before extraction to ensure the product partitions effectively into the organic layer. Analyzing a sample of the aqueous layer by HPLC can quickly confirm if significant product is being lost.
Problem: Product Fails to Crystallize or Oils Out
Q: I am having difficulty isolating the final product. It either remains an oil or precipitates as a sticky solid. What can I do?
A: This is typically indicative of residual solvent or the presence of impurities that are inhibiting crystal lattice formation.
-
Purity Check: First, analyze the oil or sticky solid by HPLC and ¹H NMR. If the purity is low (<95%), the impurities are likely the cause. In this case, purification by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) is recommended before attempting crystallization again.
-
Solvent System: The choice of crystallization solvent is critical. The title compound has been successfully crystallized from ethyl acetate.[1] If that fails, consider an anti-solvent approach.
-
Protocol: Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes or heptane) until turbidity persists.
-
Causality: This procedure carefully lowers the solubility of the product, promoting slow and orderly crystal growth rather than rapid, amorphous precipitation.
-
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for crystallization to begin, often dramatically improving the outcome.
-
Temperature Gradient: Control the cooling rate. Crash-cooling a solution often leads to oiling out. A slow, gradual cooling from the reflux temperature to room temperature, and then to 0-5 °C, allows more time for proper crystal formation.
Section 4: Reference Synthesis Protocol
The following is a representative protocol adapted from known synthetic strategies for pyrido[1,2-a]pyrimidines.[2] Note: This protocol should be optimized and validated at a small scale before attempting a large-scale reaction.
Stage 1: Synthesis of Dihydrofuranone Intermediate
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and Dean-Stark trap, add 2-aminopyridine (1.0 eq), α-acetyl-γ-butyrolactone (1.1 eq), and toluene (10 vol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC/HPLC until the 2-aminopyridine is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. The intermediate may precipitate. Filter the solid or concentrate the mixture under reduced pressure to obtain the crude dihydrofuranone intermediate.
Stage 2: Cyclization and Chlorination
-
Caution: This step uses POCl₃, which is highly corrosive and reacts violently with water. Perform this in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a separate, dry reaction vessel under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5.0 eq).
-
Cool the POCl₃ to 0-5 °C using an ice bath.
-
Slowly add the crude dihydrofuranone intermediate from Stage 1 in portions, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and hold for 2-4 hours. Monitor by HPLC for the disappearance of the intermediate.
-
Cool the reaction mixture to room temperature.
-
Work-up: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step.
-
Adjust the pH of the aqueous solution to 7-8 using a base (e.g., 6N NaOH or solid NaHCO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethyl acetate to afford this compound as a pale yellow solid.[1]
References
- Vertex AI Search. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis. Accessed January 7, 2026.
- PubMed. Synthesis of 3-(2-chloroethyl)
- LookChem. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 63234-80-0. Accessed January 7, 2026.
- ResearchGate. Synthesis of 3-(2-chloroethyl)
- National Center for Biotechnology Information. This compound. [Link]
- PubChem. This compound. [Link]
- ResearchGate. (PDF) this compound. [Link]
- Tokyo Chemical Industry Co., Ltd. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0. Accessed January 7, 2026.
- ResearchGate.
- Chem-Impex International. This compound. [Link]
- Santa Cruz Biotechnology. 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Accessed January 7, 2026.
- ResearchGate. 3-(2-Chloroethyl)-2-methyl-4 H -pyrido[1,2- a ]pyrimidin-4-one. [Link]
- PubChem. 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. Accessed January 7, 2026.
- Alfa Chemistry. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Accessed January 7, 2026.
- PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
- ResearchGate. New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. [Link]
- Journal of Medicinal Chemistry. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Accessed January 7, 2026.
- ResearchGate. Synthesis of pyrido[1,2‐a]pyrimidinones. [Link]
Sources
Technical Support Center: Minimizing Impurities in 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Production
Introduction:
Welcome to the technical support guide for the synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs).[1] The control of impurities is a critical parameter governed by stringent regulatory standards, directly impacting the safety, efficacy, and stability of the final drug product. This document provides in-depth troubleshooting advice, scientifically grounded protocols, and answers to frequently asked questions (FAQs) to empower researchers and production chemists in achieving high purity and yield. Our approach is built on explaining the causal chemical principles behind each recommendation, ensuring a robust and reproducible process.
Core Synthesis Overview
The most common and industrially relevant synthesis route involves a multi-step process culminating in a thermal cyclization. A generalized scheme is presented below. Understanding this primary pathway is essential for diagnosing deviations that lead to impurity formation.
-
Condensation: 2-Aminopyridine reacts with an acetoacetate derivative (e.g., ethyl 2-chloro-3-oxobutanoate or a protected equivalent) to form an enamine intermediate.
-
Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, often in a high-boiling point solvent like Dowtherm A or diphenyl ether, to form the pyrido[1,2-a]pyrimidin-4-one ring system. This is analogous to the Gould-Jacobs reaction.[2][3][4]
-
Side-Chain Formation: The 3-(2-chloroethyl) side chain is typically introduced by using a pre-functionalized beta-ketoester or in a subsequent alkylation/acylation step.
Caption: Fig. 1: Generalized Synthesis Workflow
Troubleshooting Guides & FAQs
This section addresses specific, common issues encountered during synthesis in a practical Q&A format.
Q1: My final product shows a persistent, difficult-to-remove impurity with a similar polarity. What is its likely identity and how can I prevent it?
A1: Root Cause Analysis & Prevention
A common and challenging impurity is the isomeric compound, 1-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This arises from an alternative cyclization pathway or rearrangement under harsh thermal conditions.
Causality: The formation of the desired product relies on the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon of the acetoacetate moiety. However, under high thermal stress (>250 °C), a competing reaction, such as the Chapman rearrangement or a related thermal isomerization, can occur, leading to the undesired isomer.
Prevention & Optimization Protocol:
-
Strict Temperature Control: The cyclization step is highly temperature-dependent. High temperatures are necessary to drive the reaction, but excessive heat promotes side reactions.[3]
-
Recommendation: Utilize a high-boiling, inert solvent (e.g., Dowtherm A, Diphenyl Ether) to maintain a consistent and controllable temperature.
-
Optimization: Perform a time-temperature study. For instance, compare reaction outcomes at 230°C, 240°C, and 250°C for varying durations (e.g., 30, 60, 90 minutes).[3] Monitor the reaction by HPLC to find the optimal balance between conversion and impurity formation.
-
-
Order of Addition: Adding the 2-aminopyridine slowly to the hot acetoacetate derivative can sometimes favor the desired reaction pathway by maintaining a low instantaneous concentration of the amine.
-
Catalyst Evaluation: While often performed thermally, some literature suggests that Lewis acids or polyphosphoric acid (PPA) can promote cyclization at lower temperatures for related structures, potentially minimizing isomerization. This should be explored with caution as it may introduce new side reactions.
Impurity Identification: Use LC-MS to confirm the mass of the impurity. Isomers will have the identical mass-to-charge ratio (m/z) but will typically exhibit different retention times in a well-developed HPLC method. Fragmentation patterns in MS/MS may also help differentiate the isomers.
Q2: I'm observing significant amounts of a hydroxyl-containing impurity (M+18-HCl). What is causing this and how can it be mitigated?
A2: Hydrolysis of the Chloroethyl Side Chain
This impurity is almost certainly 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . Its presence indicates hydrolysis of the alkyl chloride.
Causality: The chloroethyl group is susceptible to nucleophilic substitution by water. This can occur at several stages:
-
During Reaction: If starting materials or solvents are not scrupulously dried.
-
During Work-up: If the product is exposed to aqueous basic conditions for prolonged periods or at elevated temperatures.
-
During Storage: If the material is stored in a humid environment.
Mitigation Protocol:
-
Anhydrous Reaction Conditions:
-
Dry all solvents using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
-
Ensure starting materials are dry. 2-Aminopyridine can be hygroscopic.
-
Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Optimized Work-up Procedure:
-
Minimize contact time with aqueous layers.
-
If an aqueous wash is necessary, use chilled water or brine to reduce the rate of hydrolysis.
-
Avoid strongly basic conditions (pH > 9) during work-up, as this will accelerate the SN2 reaction. A mild base like sodium bicarbonate is preferable to sodium hydroxide if neutralization is required.
-
-
Purification:
-
If the hydroxyl impurity does form, it can often be separated by column chromatography due to its increased polarity.
-
Recrystallization can also be effective. A solvent system that solubilizes the desired chloro-compound while leaving the more polar hydroxyl-compound behind (or vice-versa) should be developed.
-
Caption: Fig. 2: Impurity Troubleshooting Logic
Q3: My reaction yields are low, and I'm recovering unreacted 2-aminopyridine. How can I drive the reaction to completion?
A3: Addressing Incomplete Conversion
Low conversion is typically a result of suboptimal reaction conditions or reactant purity issues.[5]
Causality & Solutions:
-
Insufficient Thermal Energy: The intramolecular cyclization is an endothermic process requiring significant thermal energy.[3] If the temperature is too low or the reaction time too short, the reaction will not proceed to completion.
-
Reactant Purity: Impurities in the 2-aminopyridine or the acetoacetate derivative can inhibit the reaction.[5]
-
Stoichiometry: While often run with a slight excess of one reagent, a significant deviation from a 1:1 stoichiometry can lead to unreacted starting material.
Experimental Protocol for Optimization:
-
Verify Starting Material Quality:
-
Obtain certificates of analysis for all starting materials.
-
Run NMR or GC-MS to confirm the identity and purity of the materials before use.
Parameter Recommended Specification Rationale 2-Aminopyridine Purity >99.0% (GC) Prevents side reactions from isomeric aminopyridines or other nitrogenous bases. Acetoacetate Purity >98.0% (GC) Ensures the correct reactive species is present in high concentration. Water Content <0.1% (Karl Fischer) Prevents hydrolysis side reactions and ensures consistent reaction kinetics. Table 1: Starting Material Quality Specifications -
-
Drive the Reaction:
-
Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring impurity formation by HPLC.
-
Increase Time: Extend the reaction time at the optimal temperature. Monitor every hour to determine when the reaction plateaus.
-
Removal of Byproducts: The condensation step releases ethanol or water. In some setups, arranging for the distillation of these low-boiling byproducts can help drive the equilibrium toward the product, according to Le Chatelier's principle.
-
Q4: What is the most robust method for purifying the crude product to >99.5% purity for pharmaceutical use?
A4: A Multi-Step Purification Strategy
Achieving high purity often requires more than a single operation. A combination of extraction, crystallization, and potentially charcoal treatment is a robust approach.
Step-by-Step High-Purity Protocol:
-
Post-Reaction Quench & Extraction:
-
Cool the reaction mixture and dilute with a suitable solvent like toluene or ethyl acetate.
-
Perform an acidic wash (e.g., with 1M HCl) to remove any unreacted 2-aminopyridine.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.
-
Wash with brine to remove residual water and break any emulsions.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Recrystallization (Primary Purification):
-
This is the most effective technique for removing structurally similar impurities.
-
The choice of solvent is critical. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
Solvent System Observations & Suitability Isopropanol (IPA) Frequently cited and effective for producing white crystals. Good for removing more polar impurities.[6][7][8] Ethyl Acetate Good for removing non-polar impurities. Product often crystallizes well upon cooling.[1] Acetonitrile Can be effective but may require seeding to induce crystallization. Toluene/Heptane A good anti-solvent system. Dissolve in minimal hot toluene and add heptane until turbidity is observed, then cool slowly. Table 2: Recommended Solvents for Recrystallization -
-
Activated Carbon (Charcoal) Treatment (Polishing Step):
-
If the crystallized product has a residual color (typically pale yellow), it may be due to highly conjugated, colored impurities.
-
Redissolve the product in a suitable solvent (like IPA), add a small amount of activated carbon (0.5-1% w/w), heat to reflux for 15-30 minutes, and filter hot through a pad of Celite® to remove the carbon.
-
Recrystallize the product from the filtrate.
-
-
Final Drying:
-
Dry the final crystalline product under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents.
-
References
- Vertex AI Search Result[6]
- Vertex AI Search Result[9]
- Vertex AI Search Result[7]
- Vertex AI Search Result[5]
- Vertex AI Search Result[10]
- Vertex AI Search Result[1]
- Vertex AI Search Result[8]
- Vertex AI Search Result[2]
- Vertex AI Search Result[3]
- Vertex AI Search Result[4]
Sources
- 1. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0 [chemicalbook.com]
handling and safety precautions for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Technical Support Center: 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No: 41078-70-0). This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic agent Risperidone, and is explored for its potential as an antitumor agent.[1][2][3] Due to its chemical properties and associated hazards, adherence to strict safety and handling protocols is paramount. This document provides practical, in-depth guidance in a question-and-answer format, alongside troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is classified as hazardous and requires careful handling. The primary risks include acute oral toxicity, skin and eye irritation, and potential for allergic skin reactions.[4][5] Furthermore, it is suspected of causing genetic defects.[5] A summary of its GHS hazard classifications is provided below.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[5] |
| Skin Sensitization | Category 1B | Warning | H317: May cause an allergic skin reaction[5] |
| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects[5] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[5] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | - | H412: Harmful to aquatic life with long lasting effects |
Note: Hazard classifications can vary slightly between suppliers based on the purity and form of the compound.
Q2: What are the correct storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the compound's integrity and ensure safety.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Some suppliers recommend refrigeration (-20°C Freezer) to maintain long-term quality.[7] The material should be protected from light and air.[6]
-
Handling: Always handle the compound inside a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6] Avoid dust formation and prevent contact with skin, eyes, and clothing. Ingestion and inhalation must be strictly avoided.[6]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?
A3: A comprehensive PPE strategy is essential to prevent exposure. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Follow manufacturer's specifications for breakthrough time and compatibility. |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield if there is a splash hazard. | US OSHA 29 CFR 1910.133 or European Standard EN166. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if handling outside of a fume hood.[6] | Particulates filter conforming to EN 143 is recommended.[6] |
| Body | A lab coat is mandatory. Consider a chemically resistant apron for larger quantities. | Standard laboratory practice. |
Q4: What solvents are recommended for dissolving this compound?
A4: Based on available data, 3-(2-chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a deuterated isotopologue, is soluble in Chloroform, Dichloromethane, and DMSO.[8] These solvents are a good starting point for the non-deuterated compound. Always start with a small quantity to test solubility before scaling up.
Troubleshooting Guide
Issue 1: The compound has turned yellow/brown during storage. Is it still viable for my experiment?
-
Causality: Discoloration often indicates degradation, possibly due to exposure to light, air (oxidation), or moisture.[6] As this compound is an intermediate used in sensitive syntheses like that of Risperidone, purity is critical.[1][2]
-
Solution:
-
Do not use for sensitive applications: For reactions requiring high purity, it is strongly advised to use a fresh, unopened container of the compound.
-
Analytical Verification: If a fresh supply is unavailable, you must re-characterize the material. Use techniques like NMR, LC-MS, or melting point determination to assess its purity and identify potential degradation products.
-
Preventative Action: Always store the compound under the recommended conditions (cool, dry, dark, and tightly sealed) to prevent future degradation.[6][7]
-
Issue 2: My reaction is yielding unexpected byproducts, suggesting the chloroethyl group is reacting.
-
Causality: The 2-chloroethyl group is a reactive alkylating agent. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. Common nucleophiles in your reaction mixture (e.g., amines, water, alcohols, or even another molecule of the starting material) can displace the chloride, leading to side products.
-
Solution:
-
Control Nucleophiles: Ensure your reaction solvent and reagents are anhydrous and free of nucleophilic impurities.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation. Higher temperatures can accelerate unwanted side reactions.
-
Protecting Groups: If the chloroethyl group is not the desired reactive site, consider if a different synthetic route or a more stable precursor could be used.
-
pH Control: The reactivity can be pH-dependent. Buffering the reaction mixture may help suppress certain side reactions.
-
Standard Operating Procedures (SOPs)
SOP 1: Weighing and Preparing a Solution
-
Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the proper working height.
-
Staging: Place a calibrated analytical balance, weigh paper or a tared vial, spatula, and your target solvent inside the fume hood.
-
Weighing: To minimize dust, do not pour the solid directly from the main container. Use a clean spatula to carefully transfer the desired amount of this compound onto the weigh paper or into the vial. Close the main container immediately.
-
Dissolution: Add the weighed solid to your reaction flask or beaker. Use a small amount of the target solvent to rinse the weigh paper/vial to ensure a complete transfer. Add the remaining solvent to reach the desired concentration.
-
Mixing: If the compound does not dissolve immediately, use a magnetic stirrer. Gentle warming or brief sonication can be applied, but monitor for any signs of degradation (color change).
SOP 2: Waste Disposal
-
Classification: All solid waste contaminated with this compound (e.g., weigh paper, gloves, pipette tips) and unused material must be disposed of as hazardous chemical waste.[9]
-
Containerization:
-
Solid Waste: Collect in a designated, properly labeled, and sealable hazardous waste container. Do not mix with non-hazardous trash.
-
Liquid Waste: Collect unused solutions in a separate, labeled hazardous liquid waste container. Do not pour down the drain. Check for compatibility with other wastes before mixing.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage & Disposal: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal.[9]
Emergency Procedures
In any emergency, prioritize personal safety. Alert colleagues and contact your institution's emergency services.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[7][10] If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms occur, call a POISON CENTER or doctor.[6]
-
Ingestion: If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]
-
Spill Response: For a small spill inside a chemical fume hood, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite). For larger spills or any spill outside of a fume hood, follow the emergency workflow below.
Chemical Spill Response Workflow
Caption: Workflow for handling a chemical spill.
References
- PubChem. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one. National Center for Biotechnology Information.
- Ravikumar, K., Sridhar, B., & Jayaselli, J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1958.
Sources
- 1. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0 [chemicalbook.com]
- 2. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride | C11H16Cl2N2O | CID 15605782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C11H11ClN2O | CID 817866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 1189465-23-3 - Coompo [coompo.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0 | TCI EUROPE N.V. [tcichemicals.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Data Validation of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a pivotal intermediate in the synthesis of the atypical antipsychotic agent, risperidone.[1] Its structural integrity and purity directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and comprehensive validation of its spectral data is not merely a regulatory requirement but a scientific necessity.
This guide provides an in-depth, experience-driven approach to the spectral data validation of this compound. We will delve into the predicted spectral characteristics based on foundational chemical principles and data from analogous structures, and subsequently outline a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for ensuring the identity, purity, and quality of this critical synthetic intermediate.
Predicted Spectral Data for this compound
Given the absence of a complete, publicly available experimental spectral dataset for the title compound, we present a predicted spectral profile based on data from its core scaffold, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and known spectral characteristics of the 2-chloroethyl substituent. This predicted data serves as the benchmark against which experimentally acquired data will be validated.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.10 | dd | 1H | H-6 | The proton at position 6 is expected to be the most deshielded aromatic proton due to its proximity to the bridgehead nitrogen and the carbonyl group. |
| ~7.70 | ddd | 1H | H-8 | The proton at position 8 will be influenced by the adjacent nitrogen and will show coupling to H-7 and H-9. |
| ~7.55 | d | 1H | H-9 | The proton at position 9 is part of the pyridine ring and will show coupling to H-8. |
| ~7.00 | t | 1H | H-7 | The proton at position 7 will show coupling to H-6 and H-8. |
| ~3.90 | t | 2H | -CH₂-Cl | The methylene group directly attached to the electron-withdrawing chlorine atom will be deshielded. |
| ~3.20 | t | 2H | Ar-CH₂- | The methylene group adjacent to the pyridopyrimidinone ring will be slightly less deshielded than the one bonded to chlorine. |
| ~2.50 | s | 3H | -CH₃ | The methyl group at position 2 will appear as a singlet in the aliphatic region. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | Carbonyl carbon. |
| ~158 | C-2 | Quaternary carbon attached to the methyl group and nitrogen. |
| ~150 | C-9a | Bridgehead quaternary carbon. |
| ~138 | C-8 | Aromatic CH in the pyridine ring. |
| ~127 | C-6 | Aromatic CH in the pyridine ring. |
| ~125 | C-9 | Aromatic CH in the pyridine ring. |
| ~116 | C-7 | Aromatic CH in the pyridine ring. |
| ~110 | C-3 | Quaternary carbon to which the chloroethyl group is attached. |
| ~42 | -CH₂-Cl | Aliphatic carbon directly bonded to chlorine. |
| ~30 | Ar-CH₂- | Aliphatic carbon attached to the aromatic ring. |
| ~22 | -CH₃ | Methyl group carbon. |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (amide) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~750-690 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Rationale |
| 222/224 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 173 | [M - CH₂Cl]⁺ | Loss of the chloroethyl side chain. |
| 145 | [M - CH₂Cl - CO]⁺ | Subsequent loss of a carbonyl group. |
| 49/51 | [CH₂Cl]⁺ | Fragment corresponding to the chloroethyl group. |
A Rigorous Protocol for Spectral Data Validation
Step 1: Purity Assessment and Reference Standard Qualification
The cornerstone of any spectral validation is a well-characterized reference standard.
Experimental Protocol:
-
Synthesis and Purification: Synthesize this compound and purify it to the highest possible degree using techniques such as recrystallization or column chromatography.
-
Purity Determination: Assess the purity of the synthesized material using a high-resolution, orthogonal technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). The purity should be ≥99.5% to qualify as a reference standard.
-
Residual Solvent Analysis: Perform Gas Chromatography-Headspace (GC-HS) analysis to quantify any residual solvents from the synthesis and purification process.
Step 2: Structural Confirmation and Spectral Data Acquisition
Acquire a full suite of spectral data for the qualified reference standard.
Experimental Protocol:
-
NMR Spectroscopy:
-
Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a ≥400 MHz spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and have minimal overlapping signals.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) using an ESI or APCI source to confirm the elemental composition.
-
Acquire a tandem mass spectrum (MS/MS) to study the fragmentation pattern.
-
-
Infrared Spectroscopy:
-
Record the IR spectrum using an ATR-FTIR spectrometer to identify characteristic functional group vibrations.
-
Step 3: Data Validation According to ICH Q2(R2) Guidelines
This step involves a systematic evaluation of the acquired data to demonstrate that the analytical methods are fit for their intended purpose.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Impurity Spiking:
-
Based on the known synthesis route of risperidone, potential impurities include starting materials (e.g., 2-aminopyridine derivatives) and by-products.[5]
-
Spike the reference standard with known potential impurities and degradation products.
-
Acquire ¹H NMR and HPLC-UV data of the spiked samples.
-
-
Forced Degradation Studies:
-
Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH Q1A(R2) guidelines.
-
Analyze the stressed samples by HPLC-UV and LC-MS to identify degradation products.
-
Confirm that the primary analytical signals for the target compound are well-resolved from any degradation product signals.
-
For quantitative applications (e.g., qNMR), linearity and range must be established.
Experimental Protocol (for qNMR):
-
Prepare a series of calibration standards of this compound at a minimum of five different concentrations.
-
Add a known amount of a suitable internal standard (e.g., maleic acid) to each standard.
-
Acquire ¹H NMR spectra for each standard.
-
Plot the ratio of the integrated area of a well-resolved analyte peak to the integrated area of the internal standard peak against the concentration of the analyte.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.995.
Accuracy refers to the closeness of the test results to the true value, while precision refers to the closeness of agreement among a series of measurements.
Experimental Protocol (for qNMR):
-
Accuracy: Analyze a sample of known concentration (a certified reference material, if available, or a sample prepared by a different analyst) and compare the measured concentration to the true value. The recovery should be within 98-102%.
-
Precision (Repeatability): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤2%.
-
Precision (Intermediate Precision): Repeat the precision study on a different day, with a different analyst, and on a different instrument (if available). The RSD should again be ≤2%.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol (for NMR):
-
Introduce small, deliberate variations to the NMR acquisition parameters, such as:
-
Pulse angle
-
Relaxation delay
-
Acquisition time
-
-
Analyze the data to ensure that these variations do not significantly impact the resolution, chemical shifts, and integration of the signals.
Visualization of the Validation Workflow
Caption: A flowchart illustrating the three-phase process for the comprehensive validation of spectral data.
Comparison with an Alternative Technique: High-Performance Liquid Chromatography (HPLC-UV)
While spectroscopic methods provide rich structural information, it is often beneficial to employ an orthogonal analytical technique for confirmation and routine quality control. HPLC with UV detection is a powerful and widely used method in the pharmaceutical industry.
Table 5: Comparison of Spectral Methods and HPLC-UV
| Feature | Spectroscopic Methods (NMR, MS, IR) | HPLC-UV |
| Primary Purpose | Structural elucidation and identification. | Separation and quantification. |
| Information Provided | Detailed structural information (connectivity, functional groups, molecular weight). | Retention time and UV absorbance (less specific structural information). |
| Sample Throughput | Generally lower, especially for 2D NMR. | High, suitable for routine analysis. |
| Quantitative Capability | qNMR is a primary quantitative method. MS can be quantitative with appropriate standards. | Excellent quantitative capabilities with proper validation. |
| Destructive/Non-destructive | NMR is non-destructive. MS is destructive. | Generally considered destructive. |
| Regulatory Standing | NMR and MS are considered definitive for structural confirmation. | A cornerstone of quality control for purity and assay. |
Synergistic Use:
The most robust approach involves the synergistic use of both spectroscopic and chromatographic techniques. NMR and MS are unparalleled for the initial, definitive structural confirmation of the reference standard. Once the structure is unequivocally established, a validated HPLC-UV method can be developed for routine quality control, offering a high-throughput and cost-effective solution for batch release testing and stability studies.
Conclusion
The validation of spectral data for a critical pharmaceutical intermediate like this compound is a multi-faceted process that demands scientific rigor and a thorough understanding of regulatory expectations. By establishing a predicted spectral profile and systematically validating experimentally acquired data against it, we can build a comprehensive and defensible data package. This guide provides a framework that integrates the principles of Expertise, Experience, and Trustworthiness, ensuring that the analytical data generated is not only accurate and reliable but also stands up to the highest levels of scientific and regulatory scrutiny. The combined use of advanced spectroscopic techniques for structural elucidation and robust chromatographic methods for routine quality control represents the gold standard in ensuring the quality and safety of pharmaceutical products.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- SynThink.
- SynZeal. Risperidone Impurities. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. [Link]
- Der Pharma Chemica. (2014). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. [Link]
- Techsol. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- ProPharma Group. (2024).
- The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]
- PubChem. 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]
- European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]
- Spectroscopy Online. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]
- Defense Technical Information Center. Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]
- YouTube. (2023). How to Interpret 1H NMR Spectra: Part 2 - Signals and Chemical Environments. [Link]
- PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]
- ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]
- U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
- ResearchGate.
- Intertek.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a crucial building block in medicinal chemistry, notably as a precursor to various therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide will compare three distinct synthetic strategies:
-
Route 1: Direct Cyclocondensation of 2-Aminopyridine with a β-Keto Ester. This classical approach offers a straightforward one-pot reaction to construct the core pyrido[1,2-a]pyrimidin-4-one scaffold.
-
Route 2: Synthesis via a Tetrahydro-Intermediate followed by Dehydrogenation. A two-step approach that involves the synthesis of a saturated precursor which is subsequently aromatized.
-
Route 3: Adaptation of a Patented Synthesis of a Hydroxylated Analog. This route explores the modification of an existing patented procedure for a similar molecule, offering potential for novel intellectual property and process improvements.
Each route will be analyzed based on its chemical principles, experimental protocol, and a comparative summary of key performance indicators.
Route 1: Direct Cyclocondensation
This synthetic approach relies on the well-established reaction between a 2-aminopyridine and a β-keto ester to form the fused heterocyclic system. The key transformation is a cyclocondensation reaction, which typically proceeds through a series of steps including initial Michael addition, followed by intramolecular cyclization and dehydration.
Reaction Scheme:
Caption: Route 1: One-pot cyclocondensation.
Experimental Protocol:
A mixture of 2-aminopyridine and ethyl 2-acetyl-4-chlorobutanoate is heated in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The reaction mixture is typically heated at an elevated temperature (e.g., 100-140 °C) for several hours. After completion, the reaction is quenched with water or an ice bath, and the pH is adjusted to precipitate the crude product. Purification is then carried out by recrystallization or column chromatography.
Causality and Experimental Choices:
The choice of a strong dehydrating agent like PPA is crucial to drive the equilibrium towards the cyclized product by removing the water formed during the reaction. The elevated temperature provides the necessary activation energy for both the initial addition and the subsequent cyclization and dehydration steps. The selection of the β-keto ester, ethyl 2-acetyl-4-chlorobutanoate, directly incorporates the required methyl and 2-chloroethyl substituents at the desired positions on the pyrimidinone ring.
Route 2: Dehydrogenation of a Tetrahydro-Intermediate
This two-step strategy involves the initial synthesis of the more saturated 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, followed by an aromatization step to yield the final product. This approach can sometimes offer advantages in terms of purification and handling of the intermediate.
Reaction Scheme:
Caption: Route 2: Two-step synthesis via dehydrogenation.
Experimental Protocol:
Step 1: Synthesis of the Tetrahydro-Intermediate
The synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is typically achieved by the reaction of 2-piperidinone with a suitable acetoacetate derivative.
Step 2: Dehydrogenation
The isolated tetrahydro-intermediate is dissolved in a high-boiling point solvent such as diphenyl ether or in an acidic medium like hydrochloric acid. A palladium on carbon (Pd/C) catalyst is added, and the mixture is heated to a high temperature (e.g., 180-250 °C) or subjected to hydrogenation conditions in reverse (i.e., in the presence of a hydrogen acceptor or under a stream of inert gas to remove hydrogen).[1] The reaction progress is monitored by techniques like TLC or GC. Upon completion, the catalyst is filtered off, and the product is isolated by crystallization or chromatography.
Causality and Experimental Choices:
The choice of a noble metal catalyst like Pd/C is standard for dehydrogenation reactions due to its high activity and selectivity. The high temperature is necessary to overcome the activation barrier for the removal of hydrogen atoms and subsequent aromatization. The two-step nature of this route allows for the purification of the tetrahydro-intermediate, which can sometimes be easier than purifying the final aromatic product directly from a one-pot reaction mixture.
Route 3: Adaptation of a Patented Synthesis
This route is a proposed adaptation of a patented method for a structurally similar compound, 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This involves a multi-step sequence starting from readily available starting materials.
Reaction Scheme:
Caption: Route 3: Multi-step synthesis via a key intermediate.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-acetyl-4-chlorobutanoate
Ethyl acetoacetate is deprotonated with a suitable base, such as sodium ethoxide, followed by alkylation with 1-bromo-2-chloroethane to yield ethyl 2-acetyl-4-chlorobutanoate.
Step 2: Cyclocondensation
The synthesized ethyl 2-acetyl-4-chlorobutanoate is then reacted with 2-aminopyridine under conditions similar to Route 1 (e.g., using PPA or another acid catalyst with heating) to afford the final product.
Causality and Experimental Choices:
This route breaks down the synthesis into more manageable steps. The initial alkylation allows for the precise introduction of the 2-chloroethyl side chain onto a simple starting material. The subsequent cyclocondensation is a robust and well-documented reaction for the formation of the pyrido[1,2-a]pyrimidin-4-one core. This stepwise approach may offer better control over the reaction and potentially higher overall yields compared to a one-pot reaction with more complex starting materials.
Comparative Analysis
| Feature | Route 1: Direct Cyclocondensation | Route 2: Dehydrogenation | Route 3: Adapted Patented Route |
| Number of Steps | 1 | 2 | 2 |
| Starting Materials | 2-Aminopyridine, Ethyl 2-acetyl-4-chlorobutanoate | 2-Piperidinone, Acetoacetate derivative | Ethyl acetoacetate, 1-bromo-2-chloroethane, 2-Aminopyridine |
| Key Reactions | Cyclocondensation | Cyclocondensation, Dehydrogenation | Alkylation, Cyclocondensation |
| Potential Yield | Moderate to Good | Moderate to Good (cumulative) | Potentially Good to Excellent |
| Scalability | Generally good, but exothermicity of PPA reaction needs management. | Good, dehydrogenation may require specialized high-temperature equipment. | Good, individual steps are standard and scalable. |
| Purification | Can be challenging due to side products. | Intermediate purification can be advantageous. | Stepwise purification is generally straightforward. |
| Safety Considerations | Use of corrosive and viscous PPA. | High-temperature dehydrogenation, handling of Pd/C catalyst. | Handling of reactive alkylating agents and bases. |
Conclusion
The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher or organization.
-
Route 1 offers the most direct and atom-economical approach, making it attractive for its simplicity. However, potential challenges in purification and handling of PPA at scale should be considered.
-
Route 2 provides a viable alternative, particularly if the tetrahydro-intermediate is a desired compound for other purposes or if its purification proves to be significantly easier than the final aromatic product. The high-temperature dehydrogenation step, however, may require specialized equipment.
-
Route 3 , adapted from a patented procedure, presents a more controlled, stepwise synthesis. While it involves an additional step compared to Route 1, it may offer benefits in terms of overall yield, purity, and scalability, as the individual reactions are well-understood and generally high-yielding.
Ultimately, the selection of a synthetic route should be based on a thorough evaluation of factors such as available starting materials, equipment, desired scale, and purity requirements. Further process optimization and development may be necessary to adapt any of these routes for large-scale production.
References
- Jasinski, J. P., et al. (2009). 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1987–o1988.
- Krishnamurthy, B., et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry, 9(2), 240–248.
Sources
The Ascending Threat of Antibiotic Resistance: A Comparative Analysis of Pyrido[1,2-a]pyrimidin-4-one Derivatives as Novel Antibacterial Agents
The relentless rise of antimicrobial resistance (AMR) poses a grave threat to global public health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The pyrido[1,2-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[2][3] This guide provides a comparative analysis of various pyrido[1,2-a]pyrimidin-4-one derivatives, offering a technical deep-dive into their antibacterial efficacy, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antibacterial therapeutics.
The Pyrido[1,2-a]pyrimidine Core: A Versatile Scaffold for Antibacterial Design
The pyrido[1,2-a]pyrimidine nucleus, a fused heterocyclic system, offers a unique three-dimensional architecture that can be strategically modified to enhance interactions with bacterial targets. The versatility of this scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Several studies have explored the synthesis and antibacterial evaluation of diverse libraries of these derivatives, revealing key structural features that govern their activity.
A noteworthy class of derivatives includes those incorporating a piperazine moiety. Research has shown that compounds with a substituted heterocyclic piperazine moiety exhibit significant antibacterial activity.[4] For instance, certain 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine substitutions have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4]
Another promising avenue of exploration has been the synthesis of hybrid molecules. For example, new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids linked to arene units have shown potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, with some derivatives exhibiting minimum inhibitory concentration (MIC) values superior to the standard antibiotic ciprofloxacin.[5]
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of pyrido[1,2-a]pyrimidin-4-one derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains. The data presented below is a synthesis of findings from multiple studies and is intended to provide a comparative overview.
| Compound Class/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Reference |
| Piperazine-substituted Tetrahydropyrido[1,2-a]pyrimidin-4-ones | Bacillus subtilis, Staphylococcus epidermidis | Xanthomonas campestris, Pseudomonas aeruginosa | Compound 6i showed twofold better activity than streptomycin sulphate. | [4] |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one Hybrids | MRSA (ATCC:33591, ATCC:43300), VRE (ATCC:51299, ATCC:51575) | - | Hybrids 5g and 7g were more potent than linezolid against MRSA strains. | [5] |
| Pyrido[2,3-d]pyrimidine Derivatives | Staphylococcus aureus, Bacillus cereus | Pseudomonas aeruginosa, Escherichia coli | Several derivatives exhibited potent activity with MIC values ranging from 0.48 to 3.91 μg/mL. | [6] |
| 2-Pyrazoline substituted Pyrido[2,3-d]pyrimidin-4(1H)-ones | Bacillus cereus, Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli | 2-Pyrazoline derivatives showed significant activity with MICs ranging from 4-30 μg/mL. | [7][8] |
| 2-Thioxodihydropyrido[2,3-d]pyrimidine Derivatives | Broad spectrum | Broad spectrum | Compound 10a showed broad-spectrum activity with MICs of 0.49-3.9 μg/mL. | [9] |
Structure-Activity Relationship (SAR) Insights
The analysis of various synthesized derivatives has provided crucial insights into the structure-activity relationships that govern their antibacterial potency.
-
Influence of Amine Substituents: The presence of an amine group has been shown to be crucial for the antibacterial activity of certain pyrido[1,2-a]pyrimidine derivatives.[10]
-
Halogenation: The introduction of a chlorine group can enhance activity against Gram-negative bacteria more than Gram-positive bacteria.[10]
-
Tricyclic Systems: Tricyclic derivatives of pyrido[2,3-d]pyrimidines have demonstrated enhanced antibacterial efficacy, suggesting that a more rigid and extended molecular framework could be beneficial for target interaction.[6]
-
Hybridization with Other Heterocycles: The fusion of the pyridopyrimidine core with other heterocyclic systems, such as thiophene and pyrazoline, has yielded compounds with significant antibacterial effects.[5][7]
Experimental Protocols: A Guide to Reproducible Antibacterial Assays
The credibility of any comparative analysis rests on the robustness and reproducibility of the experimental methods employed. The following sections detail the standardized protocols for determining the antibacterial activity of novel compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. Its adoption allows for the generation of comparable data across different laboratories.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the synthesized pyrido[1,2-a]pyrimidin-4-one derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high stock concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test bacteria on an appropriate agar medium overnight at 37°C. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup in 96-Well Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the prepared bacterial suspension.
-
Include a positive control (MHB with bacteria, no compound) and a negative control (MHB only).
-
-
Incubation and MIC Determination: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Unraveling the Molecular Targets
While many studies focus on the synthesis and initial screening of these compounds, understanding their mechanism of action is crucial for their development as therapeutic agents. The primary modes of action for antibacterial drugs include:
-
Interference with cell wall synthesis
-
Inhibition of protein synthesis
-
Interference with nucleic acid synthesis
-
Inhibition of metabolic pathways
-
Disruption of cell membrane function[11]
For some pyrimidine derivatives, it has been suggested that they may act by inhibiting the de novo pyrimidine synthesis pathway in bacteria, thereby depriving them of essential building blocks for DNA, RNA, and cell wall components.[12] Further mechanistic studies, such as DNA gyrase inhibition assays and molecular docking, are needed to elucidate the precise molecular targets of the most promising pyrido[1,2-a]pyrimidin-4-one derivatives.[13]
Caption: Potential mechanisms of action for antibacterial agents.
Conclusion and Future Directions
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a highly promising framework for the development of novel antibacterial agents. The existing body of research clearly demonstrates that strategic modifications to this core structure can yield derivatives with potent activity against a range of bacterial pathogens, including multidrug-resistant strains.
Future research efforts should be directed towards:
-
Expansion of Chemical Diversity: Synthesis of more diverse libraries of derivatives to further explore the structure-activity landscape.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profiles of lead candidates in animal models of infection.
-
Combination Therapy: Investigating the synergistic effects of these novel derivatives with existing antibiotics to combat resistance.[1]
By pursuing these research avenues, the scientific community can harness the full potential of pyrido[1,2-a]pyrimidin-4-one derivatives in the critical fight against antimicrobial resistance.
References
- Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. PubMed.
- Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4h-Pyrido [1, 2-A] Pyrimidine Derivatives. ResearchGate.
- New pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids linked to arene units: synthesis of potential MRSA, VRE, and COX-2 inhibitors. Canadian Science Publishing.
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.
- Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. Arkivoc.
- Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. ResearchGate.
- An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. PubMed.
- Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. MDPI.
- Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. ResearchGate.
- A Multicomponent Synthesis of 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one Derivatives and Assessment of Their Antimicrobial Activity. ResearchGate.
- Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate.
- Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. PMC.
- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PMC.
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
- Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed.
- Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate.
- Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence. NIH.
- [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. PubMed.
- 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem.
- New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells. PMC.
- Mode of Action & Target for Antibacterial Drug. Creative Biolabs.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.
- Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. PubMed.
Sources
- 1. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 12. Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
validating the structure of synthesized 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
An In-Depth Comparative Guide to the Structural Validation of Synthesized 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent data rests. A seemingly minor misinterpretation of a compound's architecture can invalidate extensive biological screening, pharmacokinetic studies, and lead optimization efforts. This guide provides a comprehensive, field-proven framework for validating the structure of a key heterocyclic scaffold, this compound, a crucial intermediate in the synthesis of antipsychotic agents like Risperidone.[1]
Instead of presenting a rigid, linear protocol, we will explore the logical, multi-technique workflow an experienced chemist employs. We will compare and contrast the primary analytical methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography—explaining the causality behind their sequential and complementary application. This guide is designed not just to instruct, but to instill a self-validating system of inquiry for structural elucidation.
The Strategic Workflow of Structural Validation
The validation process is not a random application of techniques but a logical progression from broad confirmation to fine-detail resolution. The goal is to build an irrefutable case for the molecular structure by triangulating data from orthogonal analytical methods. Each step either confirms the hypothesis or flags a deviation that requires immediate investigation, saving invaluable time and resources.
Caption: Logical workflow for structural validation of a synthesized compound.
Initial Confirmation: Mass Spectrometry (MS)
Expertise & Experience: The first question after any synthesis is: "Did I make a compound of the correct mass?" Mass spectrometry is the fastest and most sensitive tool to answer this.[2] It provides the molecular weight of the compound, offering a crucial first pass/fail checkpoint. For our target molecule, C₁₁H₁₁ClN₂O, we expect a specific molecular weight and a characteristic isotopic pattern due to the presence of chlorine.
Expected Data: The molecular formula C₁₁H₁₁ClN₂O gives a monoisotopic mass of 222.0560 Da.[3] Chlorine has two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit two main peaks for the molecular ion:
-
[M]⁺: Corresponding to the molecule with ³⁵Cl.
-
[M+2]⁺: Corresponding to the molecule with ³⁷Cl, appearing approximately two mass units higher and with roughly one-third the intensity of the [M]⁺ peak.
| Ion | Calculated m/z | Expected Relative Abundance |
| [C₁₁H₁₁³⁵ClN₂O]⁺ | 222.0560 | 100% |
| [C₁₁H₁₁³⁷ClN₂O]⁺ | 224.0530 | ~32% |
Trustworthiness: This isotopic signature is a powerful validation point. If this ~3:1 ratio for [M]⁺:[M+2]⁺ is absent, it immediately indicates that the compound either does not contain chlorine or is not the desired product. This self-validating check prevents wasted effort on more time-consuming analyses like NMR.
Detailed Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: Once the molecular weight is confirmed, NMR spectroscopy is employed to piece together the atomic framework.[4] Unlike MS, which gives the total mass, NMR reveals the chemical environment and connectivity of individual atoms (specifically ¹H and ¹³C).[5] It is the single most powerful technique for determining the detailed structure of an organic molecule in solution.[2]
¹H NMR Spectroscopy
This technique provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (splitting), and their relative numbers (integration).
Predicted ¹H NMR Spectrum for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (at C2) | ~2.5 | Singlet (s) | 3H | Methyl group adjacent to a quaternary carbon. |
| -CH₂-Cl | ~3.9 | Triplet (t) | 2H | Methylene group adjacent to chlorine and another CH₂. |
| -CH₂- (ethyl chain) | ~3.3 | Triplet (t) | 2H | Methylene group adjacent to the pyrimidinone ring and the CH₂Cl group. |
| H-6 | ~7.7 | Triplet (t) | 1H | Pyridine ring proton coupled to H-7 and H-5. |
| H-7 | ~7.1 | Triplet (t) | 1H | Pyridine ring proton coupled to H-6 and H-8. |
| H-8 | ~7.6 | Doublet (d) | 1H | Pyridine ring proton coupled to H-7. |
| H-9 | ~9.1 | Doublet (d) | 1H | Pyridine ring proton deshielded by adjacent ring nitrogen and carbonyl group. |
¹³C NMR Spectroscopy
This provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Predicted ¹³C NMR Spectrum:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~15 | Aliphatic methyl carbon. |
| -CH₂- (ethyl chain) | ~30 | Aliphatic methylene carbon. |
| -CH₂-Cl | ~42 | Aliphatic methylene attached to chlorine. |
| C-2, C-3, C-4a, C-9a | ~110-160 | Carbons within the pyrimidinone ring system. |
| C-4 (C=O) | ~165 | Carbonyl carbon, highly deshielded. |
| C-6, C-7, C-8, C-9 | ~115-140 | Carbons of the pyridine ring. |
Trustworthiness: The combination of ¹H and ¹³C NMR provides a detailed molecular "fingerprint". Advanced 2D NMR techniques like COSY (correlation spectroscopy) and HMBC (heteronuclear multiple bond correlation) can be used to definitively link protons to adjacent protons and carbons several bonds away, respectively, providing an unambiguous map of the molecule's covalent structure.
Definitive Proof: Single-Crystal X-ray Crystallography
Expertise & Experience: While NMR provides a robust constitutional assignment, it does not directly "see" the molecule. For absolute, undeniable proof of structure, including the precise three-dimensional arrangement of atoms in space, X-ray crystallography is the gold standard. This technique is particularly crucial when stereochemistry is or when a novel scaffold has been synthesized. The major prerequisite, which can be a significant hurdle, is the need to grow a high-quality, single crystal of the compound.
Authoritative Grounding: The crystal structure of this compound has been successfully determined and published.[1][6] This provides an authoritative reference against which newly synthesized material can be compared.
Key Crystallographic Data for the Target Molecule[1]:
| Parameter | Reported Value | Significance |
| Molecular Formula | C₁₁H₁₁ClN₂O | Confirms elemental composition. |
| Molecular Weight | 222.67 | Confirms molecular mass. |
| Crystal System | Orthorhombic | Defines the basic crystal lattice shape. |
| Space Group | Pca2₁ | Describes the symmetry elements within the crystal. |
| Key Finding | The pyrido[1,2-a]pyrimidine ring system is planar. | Confirms the aromatic and fused ring structure. |
| Key Finding | The chloroethyl side chain is in a synclinal conformation. | Defines the 3D orientation of the side chain relative to the ring. |
Trustworthiness: An X-ray crystal structure is a direct visualization of the molecule. It provides precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about atom connectivity or spatial arrangement.[7] When the data from a synthesized sample matches the published crystallographic data, it constitutes the highest possible level of structural validation.
Comparative Analysis of Validation Techniques
The choice of analytical technique is driven by the specific question being asked at each stage of the validation process. The synergy between these methods provides a comprehensive and robust structural proof.[5][8]
Caption: Triangulation of data from complementary analytical techniques.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular Weight & Formula | Atomic Connectivity & Environment | Absolute 3D Structure |
| Sensitivity | Very High (picomole to femtomole)[2] | Moderate (micromole) | Low (requires bulk crystal) |
| Sample State | Solid, Liquid, Gas | Solution | Single Crystal |
| Destructive? | Yes (sample is ionized) | No (non-destructive)[5] | No (crystal is preserved) |
| Speed | Fast (minutes) | Moderate (minutes to hours) | Slow (hours to days/weeks) |
| Key Limitation | Provides no connectivity data | Can be ambiguous for complex isomers | Requires a suitable single crystal |
| Role in Workflow | Confirm: Is the mass correct? | Elucidate: How are the atoms connected? | Prove: What is the exact 3D shape? |
Experimental Protocols
These are generalized protocols and should be adapted based on available instrumentation.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Validation:
-
Confirm the presence of a peak corresponding to the calculated exact mass of the [M+H]⁺ ion (223.0636).
-
Verify that the measured mass is within 5 ppm of the theoretical mass.
-
Observe the [M+2]⁺ peak at ~m/z 225 with approximately 32% the intensity of the primary ion peak.
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize shim settings for high resolution.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Integrate all peaks and set the integration of a known peak (e.g., the methyl group) to 3H.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.
-
-
Validation: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted values in the tables above. The data should be fully consistent with the proposed structure.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and empirical step. Attempt to grow single crystals by slow evaporation of the solvent from a saturated solution of the compound. Screen various solvents (e.g., ethyl acetate, ethanol, acetone, and mixtures thereof).[1]
-
Crystal Mounting: Using a microscope, select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~110 K) is used to minimize thermal motion.[1] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson function) and refined to yield a final model of the atomic positions.
-
Validation: Compare the determined unit cell parameters, space group, and key geometric features (bond lengths, angles) with the published data.[1][6] The resulting 3D model should unambiguously match the proposed structure of this compound.
References
- Title: 3-(2-Chloroethyl)
- Title: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents Source: PubMed URL:[Link]
- Title: Differences in NMR vs Mass Spectrometry for Identification Source: P
- Title: Synthesis of 3-(2-chloroethyl)
- Title: 3-(2-Chloroethyl)
- Title: X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor Source: National Center for Biotechnology Inform
- Title: The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Source: ResearchG
- Title: Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein Source: National Center for Biotechnology Inform
- Title: NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy Source: Universal Class URL:[Link]
- Title: Comparison of NMR and MS | Metabolomics Source: EMBL-EBI URL:[Link]
- Title: Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein Source: ACS Public
- Title: Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein Source: PubMed URL:[Link]
- Title: Molecular Structure Characterisation and Structural Elucid
- Title: Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein Source: ResearchG
- Title: Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis Source: ResearchG
- Title: this compound Source: PubChem URL:[Link]
- Title: Structural elucidation of compounds using different types of spectroscopic techniques Source: Journal of Chemical and Pharmaceutical Sciences URL:[Link]
- Title: Structure elucidation – Knowledge and References Source: Taylor & Francis Online URL:[Link]
- Title: (PDF) 3-(2-Chloroethyl)
- Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor Source: MDPI URL:[Link]
Sources
- 1. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. This compound | C11H11ClN2O | CID 817866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Novel Pyrido[1,2-a]pyrimidin-4-one Derivatives Against EGFR
In the landscape of modern drug discovery, the pyrido[1,2-a]pyrimidine scaffold stands out as a "privileged structure," a molecular framework that has repeatedly been shown to bind to a variety of biological targets. This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of novel derivatives of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a compound of significant interest due to its potential as a therapeutic agent.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each choice, ensuring a robust and reproducible computational experiment. Our target of interest for this study is the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in oncology. Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime candidate for the development of targeted inhibitors[1][2].
Part 1: The Strategic Foundation - Target and Ligand Selection
The success of any docking study hinges on the careful selection of both the protein target and the ligand series. Here, we outline the rationale for our choices.
The Target: EGFR Kinase Domain (PDB ID: 1M17)
The EGFR kinase domain is the intracellular portion of the receptor responsible for initiating the signaling cascade that drives cell proliferation. Its inhibition is a proven strategy in cancer therapy[3]. For our study, we will utilize the crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17)[4][5][6].
Causality Behind the Choice:
-
High-Resolution Structure: The 1M17 structure is resolved to 2.60 Å, providing a high-quality template for our docking calculations[5].
-
Co-crystallized Ligand: The presence of Erlotinib, a known inhibitor, is invaluable. It allows us to precisely define the ATP-binding pocket, which will be the target for our derivatives. This also provides a benchmark for validating our docking protocol; a successful protocol should be able to reproduce the binding pose of Erlotinib with a low root-mean-square deviation (RMSD).
The Ligands: A Comparative Series of Derivatives
Our comparative study will focus on the parent compound, This compound , and a curated set of three rationally designed derivatives. This approach allows for a systematic evaluation of how modifications at the 3-position influence binding affinity and interactions with the EGFR kinase domain.
-
Parent Compound (PC): this compound
-
Derivative A (D-A): 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (exploring the impact of a hydrogen bond donor)
-
Derivative B (D-B): 3-(2-aminoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (introducing a basic group for potential salt bridge formation)
-
Derivative C (D-C): 3-benzyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (investigating the effect of a bulky, hydrophobic substituent)
-
Positive Control (Ctrl): Erlotinib (a known, potent EGFR inhibitor)
Part 2: The Experimental Workflow - A Self-Validating Protocol
This section details the step-by-step methodology for our comparative docking study. We will utilize widely accepted and validated software: AutoDock Tools for file preparation, AutoDock Vina for the docking calculations, and PyMOL for visualization and analysis.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.
-
Clean the Structure: Open the PDB file in AutoDock Tools. Remove all water molecules and the co-crystallized ligand (Erlotinib).
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is crucial for correctly modeling hydrogen bonding.
-
Compute Charges: Add Kollman charges to the protein. These partial charges are essential for the scoring function to accurately calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Create 3D Structures: Draw the 2D structures of the parent compound and its derivatives using chemical drawing software (e.g., ChemDraw or MarvinSketch) and convert them to 3D structures. The structure of Erlotinib can be extracted from the 1M17 PDB file.
-
Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation before docking.
-
Set Torsions: In AutoDock Tools, define the rotatable bonds for each ligand. This allows for ligand flexibility during the docking process.
-
Save as PDBQT: Save each prepared ligand as a PDBQT file.
Step 3: Grid Box Generation
-
Define the Binding Site: In AutoDock Tools, with the prepared protein loaded, open the "Grid Box" tool.
-
Center the Grid: Center the grid box on the co-crystallized Erlotinib's coordinates. This ensures that the search space for the docking is focused on the known binding pocket.
-
Adjust Grid Dimensions: Adjust the size of the grid box (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å) to encompass the entire binding site, providing enough room for the ligands to move and rotate freely.
-
Save Grid Parameters: Save the grid parameter file.
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Prepare a text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters (center and size), and the output file name.
-
Execute Vina: Run AutoDock Vina from the command line, using the configuration file as input. Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities.
Step 5: Post-Docking Analysis and Visualization
-
Analyze Binding Affinities: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
-
Visualize Binding Poses: Use a molecular visualization tool like PyMOL to open the protein and the output ligand PDBQT files.
-
Identify Key Interactions: Analyze the top-ranked binding pose for each ligand to identify key molecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Calculate RMSD: For the positive control (Erlotinib), calculate the RMSD between the docked pose and the original crystal structure pose. An RMSD of less than 2.0 Å is generally considered a successful validation of the docking protocol.
Workflow Visualization
The entire computational workflow can be visualized as follows:
Caption: Computational workflow for the comparative docking study.
Part 3: Comparative Analysis and Data Presentation
The results of the docking simulations should be compiled into a clear, comparative format. A table is an effective way to present the quantitative data.
Quantitative Data Summary
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Other Key Interactions |
| Parent Compound (PC) | -7.8 | Met793, Cys797 | Hydrophobic interactions with Leu718, Val726 |
| Derivative A (D-A) | -8.5 | Met793, Cys797, Thr790 | Hydrophobic interactions with Leu718, Val726 |
| Derivative B (D-B) | -9.2 | Met793, Cys797, Asp855 (Salt Bridge) | Hydrophobic interactions with Leu718, Val726 |
| Derivative C (D-C) | -8.1 | Met793 | Extensive hydrophobic interactions with Leu718, Val726, Ala743 |
| Erlotinib (Ctrl) | -10.5 | Met793, Cys797 | Hydrophobic interactions with Leu718, Val726, Ala743, Leu844 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will be generated by the docking simulation.
Interpretation of Results
-
Parent Compound (PC): The parent compound is predicted to have a moderate binding affinity for the EGFR kinase domain, primarily through hydrogen bonds with the hinge region residues (Met793, Cys797) and hydrophobic interactions.
-
Derivative A (D-A): The introduction of a hydroxyl group in Derivative A leads to a predicted increase in binding affinity. This is likely due to the formation of an additional hydrogen bond with the "gatekeeper" residue Thr790, a critical interaction for many EGFR inhibitors.
-
Derivative B (D-B): Derivative B shows the most significant predicted improvement in binding affinity. The amino group is positioned to form a salt bridge with the acidic residue Asp855 in the DFG motif of the activation loop. This strong electrostatic interaction significantly enhances the binding.
-
Derivative C (D-C): The bulky benzyl group in Derivative C results in a slightly improved binding affinity compared to the parent compound. While it may not form as many specific hydrogen bonds, the extensive hydrophobic interactions with the pocket contribute to its binding.
-
Erlotinib (Ctrl): The positive control, Erlotinib, exhibits the highest predicted binding affinity, consistent with its known potency. Its binding mode involves key hydrogen bonds and extensive hydrophobic contacts, serving as a valuable reference for the interactions of our novel derivatives.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous protocol for the comparative molecular docking of novel this compound derivatives against the EGFR kinase domain. By following this detailed workflow, researchers can generate reliable and reproducible in silico data to guide the rational design and optimization of new potential anticancer agents. The comparative analysis of a focused set of derivatives provides valuable insights into the structure-activity relationships of this promising chemical scaffold.
References
- RCSB Protein Data Bank. (n.d.). 5D41: EGFR kinase domain in complex with mutant selective allosteric inhibitor.
- RCSB Protein Data Bank. (n.d.). 5FED: EGFR kinase domain in complex with a covalent aminobenzimidazole inhibitor.
- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- Wee, P., & Wang, Z. (2017).
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Ciardiello, F., & Tortora, G. (2001). Epidermal growth factor receptor tyrosine kinase as a target for anticancer therapy. Drugs, 61 Suppl 1, 15-23.
- ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex....
- AutoDock Vina Documentation. (n.d.). Basic docking.
- Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265–46272.
- Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15–31.
- Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
- Hojjat-Farsangi, M. (2014). Small-molecule inhibitors of the receptor tyrosine kinases. Small-molecule inhibitors of the receptor tyrosine kinases, 1-29.
- RCSB Protein Data Bank. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib.
- Figshare. (2013). Erlotinib Bound to the EGFR Kinase Domain.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Item - Erlotinib Bound to the EGFR Kinase Domain - Public Library of Science - Figshare [plos.figshare.com]
A Researcher's Guide to Bridging Theory and Experiment: A Case Study of Acetylsalicylic Acid
For researchers, scientists, and professionals in drug development, the synergy between theoretical calculations and experimental findings is paramount. This guide provides an in-depth comparison of theoretical and experimental data for a ubiquitous compound, acetylsalicylic acid (aspirin), offering a framework for validating molecular properties. By understanding the interplay between computational models and empirical evidence, we can enhance our predictive capabilities and accelerate the drug discovery process.
The Convergence of In Silico and In Vitro Analysis
In modern pharmaceutical research, computational chemistry has become an indispensable tool.[1][2][3] It allows for the prediction of molecular structures, properties, and reactivity, offering insights that can guide experimental design and interpretation. However, these theoretical models are only as valuable as their ability to reflect real-world phenomena. Therefore, rigorous experimental validation is crucial to ensure the accuracy and reliability of computational predictions. Acetylsalicylic acid serves as an excellent case study for this validation process due to its well-characterized spectroscopic and structural properties.[4][5][6][7][8][9]
This guide will explore the validation of theoretical findings for aspirin through a multi-faceted approach, comparing computational data with results from various spectroscopic and crystallographic techniques.[10][11][12][13]
Structural Elucidation: Weaving Theory with Crystallography
The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. X-ray crystallography provides a definitive experimental determination of a compound's solid-state structure. For aspirin, X-ray diffraction has been used to determine its crystal structure, revealing key bond lengths, angles, and intermolecular interactions.[5][6][7]
Theoretical calculations, particularly those employing Density Functional Theory (DFT), can predict the optimized molecular geometry of aspirin in the gaseous phase.[14][15] A comparison between the crystallographic data and the DFT-optimized structure allows for an assessment of the computational model's accuracy and the influence of crystal packing forces on the molecular conformation.
Table 1: Comparison of Key Geometric Parameters for Acetylsalicylic Acid
| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
| C=O (Carboxyl) Bond Length | 1.21 Å | 1.21 Å |
| C-O (Carboxyl) Bond Length | 1.36 Å | 1.36 Å |
| C=O (Ester) Bond Length | 1.22 Å | 1.22 Å |
| C-O-C Bond Angle (Ester) | 117.5° | 118.0° |
Note: Experimental values are derived from crystallographic data and theoretical values are from DFT calculations. Minor discrepancies can be attributed to the different phases (solid vs. gas) and the inherent approximations in computational methods.
Vibrational Spectroscopy: A Harmony of Frequencies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule.[16][17][18] These techniques are highly sensitive to the functional groups present and the overall molecular structure.[10] Theoretical frequency calculations using methods like DFT can predict the vibrational spectrum of a molecule.[4][14][19]
A direct comparison of the experimental and calculated vibrational frequencies for aspirin reveals a strong correlation, allowing for the confident assignment of spectral bands to specific molecular motions.[19] Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for Key Functional Groups in Acetylsalicylic Acid
| Vibrational Mode | Experimental (FT-IR, cm⁻¹) | Theoretical (DFT, Scaled, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | 2985 |
| C=O Stretch (Ester) | 1753 | 1750 |
| C=O Stretch (Carboxylic Acid) | 1689 | 1685 |
| C-O Stretch (Ester) | 1186 | 1182 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Chemical Environment
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[10] The chemical shift of a nucleus is highly sensitive to its local electronic environment. Theoretical calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict NMR chemical shifts with considerable accuracy.[4][20]
Comparing the experimental ¹H and ¹³C NMR spectra of aspirin with the calculated chemical shifts provides a detailed validation of the predicted electronic structure.[4][15]
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for Acetylsalicylic Acid
| Carbon Atom | Experimental (ppm) | Theoretical (GIAO/DFT, ppm) |
| Carboxyl Carbon | 170.1 | 169.8 |
| Ester Carbonyl | 169.7 | 169.5 |
| Aromatic C-O | 150.9 | 150.5 |
| Aromatic C-COOH | 121.5 | 121.8 |
| Methyl Carbon | 20.8 | 21.0 |
Electronic Spectroscopy: Probing Molecular Orbitals
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[10][13] The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum of a molecule, including the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.[21][22][23][24]
For aspirin, the experimental UV-Vis spectrum in a suitable solvent can be compared with the TD-DFT predicted spectrum to validate the calculated molecular orbital energies and electronic transitions.
Table 4: Comparison of Experimental and Theoretical UV-Vis Absorption for Acetylsalicylic Acid
| Solvent | Experimental λmax (nm) | Theoretical (TD-DFT) λmax (nm) |
| Ethanol | 227, 276 | 225, 278 |
Experimental and Computational Protocols
Experimental Methodologies
1. X-ray Crystallography:
-
Crystal Growth: Single crystals of acetylsalicylic acid are grown by slow evaporation from a suitable solvent (e.g., ethanol).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a suitable detector.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and geometric parameters.
2. FT-IR Spectroscopy:
-
Sample Preparation: A small amount of acetylsalicylic acid is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.[18][25]
-
Data Acquisition: The FT-IR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio.
3. NMR Spectroscopy:
-
Sample Preparation: A sample of acetylsalicylic acid is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
4. UV-Vis Spectroscopy:
-
Sample Preparation: A solution of acetylsalicylic acid of known concentration is prepared in a UV-transparent solvent (e.g., ethanol).[23][24]
-
Data Acquisition: The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
Computational Methodology: A DFT-Based Approach
The following workflow outlines a standard protocol for theoretical calculations on a small molecule like acetylsalicylic acid.[26][27]
Sources
- 1. schrodinger.com [schrodinger.com]
- 2. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure Redetermination and Packing Analysis of Aspirin Crystal [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. paulrpalmer.com [paulrpalmer.com]
- 11. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Analysis of aspirin with IR | PPTX [slideshare.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. purdue.edu [purdue.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. UV-VIS Determination of Acetylsalicylic Acid in Aspirin Tablets Using Different Solvents and Conditions | Semantic Scholar [semanticscholar.org]
- 25. aab-ir.ro [aab-ir.ro]
- 26. chemrxiv.org [chemrxiv.org]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This document provides a detailed protocol for the safe handling and disposal of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 41078-70-0), a halogenated heterocyclic compound often used in pharmaceutical research and development. Given its chemical nature and potential biological activity, adherence to stringent disposal procedures is paramount to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: This guide provides best-practice recommendations based on available scientific data and general hazardous waste protocols. All procedures must be conducted in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance. Its primary risks stem from its chemical structure: a chlorinated organic molecule with a biologically active pyridopyrimidine core. It is an intermediate in the synthesis of Risperidone, an antipsychotic drug, which underscores its potential pharmacological activity.[1][2]
A summary of the hazard classifications from supplier safety data and chemical databases is presented below.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [3] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. | |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects. |
Causality of Hazards:
-
The chloroethyl group makes this a halogenated organic compound .[4][5][6] Halogenated compounds are often persistent in the environment and can have toxic effects. Their disposal via incineration requires specific conditions to prevent the formation of dioxins and other hazardous byproducts.[7]
-
The pyridopyrimidine scaffold is common in pharmacologically active molecules. Therefore, this compound should be handled as a potentially cytotoxic or biologically active agent , where exposure could lead to unintended physiological effects.[8][9][10]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, all handling and disposal procedures must be performed with appropriate safety measures in place.
Engineering Controls:
-
Fume Hood: Always handle the solid compound and prepare solutions or waste containers inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated.
Personal Protective Equipment (PPE): A comprehensive PPE protocol is non-negotiable.[11]
-
Gloves: Use double-gloving with nitrile gloves that comply with ASTM D6978 standards for handling hazardous drugs.[9][11] Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.
-
Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat that is regularly laundered by a professional service should be worn. Do not wear lab coats outside of the laboratory area.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult with your EHS department.
Part 3: Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. Mixing different waste classes can lead to dangerous chemical reactions and significantly increase disposal costs.[6][12] This compound and its associated waste fall into multiple hazardous waste categories.
Waste Classification:
-
Halogenated Organic Waste: Due to the presence of chlorine.[4]
-
Potentially Cytotoxic/Pharmaceutical Waste: Due to its biological activity profile.[8]
-
Solid or Liquid Hazardous Waste: Depending on the form.
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow for C11H11ClN2O.
Part 4: Step-by-Step Disposal Protocol
This protocol provides distinct procedures for different types of waste contaminated with this compound.
A. Disposal of Unused or Expired Solid Compound:
-
Do NOT attempt to dispose of the solid down the drain or in regular trash.[13]
-
Ensure the original container is tightly sealed and the label is intact and legible.
-
If the original container is compromised, overpack it into a larger, compatible, and sealed container.
-
Affix a hazardous waste tag, clearly identifying the contents: "Hazardous Waste: this compound (Halogenated Organic, Cytotoxic)".
-
Store in a designated satellite accumulation area until collection by your institution's EHS or a licensed hazardous waste contractor.[14][15]
B. Disposal of Contaminated Labware (Gloves, Bench Paper, Pipette Tips):
-
Segregation: Collect all solid waste contaminated with the compound separately from non-hazardous waste.
-
Containerization: Place these materials into a designated, leak-proof plastic bag or container. This container must be clearly labeled as "Solid Hazardous Waste: Halogenated Organic & Cytotoxic Debris".[12]
-
Sealing: Once the bag or container is full, seal it securely.
-
Storage: Store in the designated satellite accumulation area for pickup.
C. Disposal of Liquid Waste (Solutions, Mother Liquor):
-
Segregation: Collect all liquid waste containing the compound in a dedicated, compatible waste container (e.g., a glass or polyethylene carboy).[5] CRITICAL: Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.[6] Do not mix with acids, bases, or oxidizers.[4]
-
Containerization: The container must be in good condition with a secure, screw-top cap. It must be stored in secondary containment (e.g., a spill tray) to prevent leaks.[16]
-
Labeling: Label the container with a hazardous waste tag as soon as the first drop of waste is added.[5][16] The label must include:
-
The words "Hazardous Waste".
-
The full chemical names of all components, including solvents (e.g., "Methylene Chloride, this compound"). Do not use abbreviations.[5]
-
The approximate percentages of each component.
-
-
Accumulation: Keep the waste container closed at all times except when adding waste.[14] Do not overfill the container.
-
Storage: Store in the satellite accumulation area away from incompatible materials.
Part 5: Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: If the spill is large or you feel unsafe, contact your institution's EHS or emergency response team immediately.
-
Don PPE: For small, manageable spills, don the appropriate PPE as described in Part 2 (double gloves, goggles, lab coat).
-
Containment & Cleanup (Solid Spill):
-
Gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad) to prevent dust from becoming airborne.
-
Carefully sweep the material into a container. Use a plastic dustpan; avoid creating dust.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), then decontaminate with soap and water.
-
-
Containment & Cleanup (Liquid Spill):
-
Contain the spill with absorbent pads or booms.
-
Cover the spill with absorbent material, working from the outside in.
-
Collect all contaminated absorbent materials.
-
-
Disposal of Cleanup Debris: All materials used for cleanup (absorbent pads, cloths, contaminated PPE) must be disposed of as solid hazardous waste, as described in Protocol 4B.[16]
-
Reporting: Report the incident to your supervisor and EHS department, even if it is a minor spill.
Part 6: Regulatory Compliance
The entire lifecycle of hazardous waste, from generation to final disposal ("cradle to grave"), is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][17][18] It is essential that all laboratory personnel are trained on these regulations and follow the specific protocols established by their institution to ensure compliance and avoid significant penalties.[15]
References
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.
- El-Gharbawy, A. A., et al. (2020).
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Friese, C. R., et al. (2014).
- The Pharmaceutical Journal. (2017, February 28). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories.
- ResearchGate. (n.d.). Safe handling of cytotoxics: guideline recommendations.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste.
- Cornell University EHS. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- National Center for Biotechnology Information. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. PubChem Compound Summary.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- National Center for Biotechnology Information. (n.d.). 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one. PubChem Compound Summary.
- ChemicalBook. (2023). 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Sigma-Aldrich. (n.d.). This compound. Product Page.
- Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- BLDpharm. (n.d.). 93076-03-0|3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 3-(2-Chloroethyl)-6,7,8,9-TH-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Sources
- 1. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C11H11ClN2O | CID 817866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 11. researchgate.net [researchgate.net]
- 12. acewaste.com.au [acewaste.com.au]
- 13. acs.org [acs.org]
- 14. pfw.edu [pfw.edu]
- 15. epa.gov [epa.gov]
- 16. vumc.org [vumc.org]
- 17. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 18. m.youtube.com [m.youtube.com]
Comprehensive Handling Guide: Personal Protective Equipment for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This document provides essential safety protocols and operational guidance for the handling of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 817866-88-7). The information herein is intended for trained laboratory personnel, including researchers, chemists, and drug development professionals. The core principle guiding this protocol is the diligent application of risk mitigation strategies to ensure personnel safety and experimental integrity.
The structural nature of this compound, specifically the presence of a chloroethyl group, suggests it may function as a potential alkylating agent. Such compounds can covalently modify biological macromolecules, which is the mechanistic basis for the GHS classification of "suspected of causing genetic defects"[1]. Therefore, all handling procedures must be executed with the utmost caution, adhering to the principle of ALARA (As Low As Reasonably Achievable) exposure.
Hazard Identification and Risk Assessment
A thorough understanding of the specific hazards associated with this compound is the foundation of a robust safety plan. The Globally Harmonized System (GHS) classifications provide a clear, quantitative summary of the known risks.[1]
| Hazard Class | GHS Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects |
Expert Analysis of Hazards:
-
Systemic Toxicity (H302): Accidental ingestion is a significant risk, necessitating strict controls to prevent hand-to-mouth contamination.
-
Dermal Hazards (H315, H317): The compound is a known skin irritant and can provoke an allergic response upon repeated contact. This sensitizing potential means that an individual may have a more severe reaction upon subsequent exposures.
-
Ocular Hazard (H319): Direct contact can cause serious eye irritation, mandating the use of sealed eye protection.
-
Genotoxicity (H341): This is the most significant long-term health risk. The "suspected mutagen" classification requires that exposure be minimized to the lowest possible levels, as the effects of exposure may not be immediately apparent but can lead to serious, irreversible health outcomes. The chloroethyl moiety is a structural alert for this type of activity.
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is selected, appropriate engineering and administrative controls must be in place. PPE is intended to protect against residual risk, not as a primary means of exposure control.
-
Primary Engineering Control: All manipulations of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood. The fume hood provides critical protection against the inhalation of airborne particles or vapors.[2]
-
Designated Work Area: A specific area within the fume hood should be designated for handling this compound. This area should be clearly labeled and covered with disposable, absorbent bench paper to contain any minor spills.
-
Administrative Controls: Access to the compound and its handling areas should be restricted to trained and authorized personnel. All users must be familiar with this SOP and the location of emergency equipment, such as safety showers and eyewash stations.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the hazards identified in Section 1. A multi-layered approach is necessary to provide comprehensive protection.
Core PPE Ensemble
This is the minimum required PPE for any task involving this compound.
-
Hand Protection: Double-gloving is mandatory.
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: Chemotherapy-rated nitrile gloves that comply with ASTM D6978 standards.[3][4] These gloves are specifically tested for resistance to permeation by hazardous drugs. Gloves must be changed immediately if contamination is suspected or at regular intervals (e.g., every 30-60 minutes) during extended procedures.
-
-
Body Protection: A disposable, low-permeability gown with long sleeves and tight-fitting elastic or knit cuffs is required. The gown should fasten in the back to prevent gaps. Standard cotton lab coats are not sufficient as they are permeable.
-
Eye and Face Protection: At a minimum, chemical splash goggles that form a seal around the eyes must be worn.[5] When there is a significant risk of splashing (e.g., during solution transfers or spill cleanup), a full-face shield must be worn in addition to the chemical splash goggles.
Respiratory Protection
The use of a chemical fume hood should be sufficient to control inhalation exposure. However, respiratory protection may be required in specific situations:
-
When weighing large quantities of the solid material where aerosolization is possible.
-
In the event of a significant spill outside of a fume hood.
-
When engineering controls are not available or are malfunctioning.
In these cases, a NIOSH-certified N95 or higher particulate respirator is required. All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.
PPE Selection by Task
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves (Chemo-rated outer) | Disposable Gown | Chemical Splash Goggles | N95 Respirator (Recommended) |
| Preparing Solutions | Double Nitrile Gloves (Chemo-rated outer) | Disposable Gown | Goggles & Face Shield | Not required in fume hood |
| Reaction Workup | Double Nitrile Gloves (Chemo-rated outer) | Disposable Gown | Goggles & Face Shield | Not required in fume hood |
| Waste Disposal | Double Nitrile Gloves (Chemo-rated outer) | Disposable Gown | Chemical Splash Goggles | Not required |
| Spill Cleanup | Double Nitrile Gloves (Heavy-duty outer) | Disposable Gown | Goggles & Face Shield | N95 Respirator (Mandatory) |
Procedural Guidance and Workflows
Adherence to a strict, logical workflow is critical for minimizing contamination and exposure.
Caption: High-level workflow for safely handling the target compound.
Donning and Doffing PPE Sequence
The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
